3-(Benzyloxy)-5-methylisoxazole
Description
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Properties
IUPAC Name |
5-methyl-3-phenylmethoxy-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-9-7-11(12-14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFGIRPCWPIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzyloxy Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions. The introduction of a benzyloxy group at the 3-position of the 5-methylisoxazole core, yielding 3-(benzyloxy)-5-methylisoxazole, further enhances its utility as a versatile intermediate in drug discovery and development. This modification allows for subsequent chemical transformations and serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] 3-Hydroxy-5-methylisoxazole is a key starting material in the synthesis of various pharmaceuticals and agrochemicals.[1]
This guide provides a comprehensive technical overview of the synthesis of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole, focusing on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters and potential challenges.
The Synthetic Pathway: Williamson Ether Synthesis
The most direct and efficient method for the preparation of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole is the Williamson ether synthesis.[2][3][4] This venerable yet highly effective reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-5-methylisoxazole to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.[2][3]
Mechanistic Insights
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3][5] The key steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of 3-hydroxy-5-methylisoxazole, generating a potent isoxazolide nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions.
-
Nucleophilic Attack: The newly formed isoxazolide anion attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in a concerted fashion.[2][3] This "backside attack" results in the inversion of stereochemistry if the electrophilic carbon were chiral, though in the case of a benzyl group, this is not a factor.
-
Displacement: Simultaneously with the nucleophilic attack, the halide ion is displaced as a leaving group, forming the desired ether product, 3-(benzyloxy)-5-methylisoxazole, and a salt byproduct.[2]
To ensure the success of this SN2 reaction, primary alkyl halides like benzyl bromide are ideal electrophiles.[3][5] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially in the presence of a strong, sterically unhindered base.[3][4][5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(benzyloxy)-5-methylisoxazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxy-5-methylisoxazole | 10004-44-1 | 99.09 | (Specify amount) | 1.0 |
| Benzyl Bromide | 100-39-0 | 171.04 | (Specify amount) | 1.1 - 1.5 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | (Specify amount) | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | (Specify volume) | - |
| Ethyl Acetate | 141-78-6 | 88.11 | (Specify volume) | - |
| Saturated Sodium Bicarbonate Solution | - | - | (Specify volume) | - |
| Brine | - | - | (Specify volume) | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | (Specify amount) | - |
Caution: Benzyl bromide is a lachrymator and irritant.[6] Sodium hydride is highly reactive and flammable, especially in the presence of water or alcohols.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Reaction Workflow Diagram```dot
Caption: Mechanism of the Williamson ether synthesis for this transformation.
Discussion of Key Reaction Parameters
-
Base Selection: While sodium hydride is a common and effective choice for deprotonating the hydroxyl group, other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be utilized, often in a solvent like acetonitrile. [7][8]The choice of base can influence reaction time and yield.
-
Solvent: Polar aprotic solvents like DMF, tetrahydrofuran (THF), and acetonitrile are preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thereby increasing its reactivity. [2][5][7]Protic solvents should be avoided as they can protonate the alkoxide, rendering it non-nucleophilic. [2][5]* Temperature: The reaction is typically initiated at a low temperature (0°C) to control the exothermic deprotonation step and then allowed to proceed at room temperature. [6][8]In some cases, gentle heating (50-100°C) may be necessary to drive the reaction to completion, although this can also increase the likelihood of side reactions. [2]* Stoichiometry: A slight excess of the benzyl halide and the base is generally used to ensure complete consumption of the starting 3-hydroxy-5-methylisoxazole.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation | Ensure the sodium hydride is fresh and the solvent is anhydrous. Consider using a stronger base or a different solvent system. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and consider extending the reaction time or gently heating the mixture. [5] | |
| Formation of Side Products | Elimination (E2) reaction | This is less likely with a primary halide like benzyl bromide but can occur at higher temperatures. Maintain a moderate reaction temperature. [5] |
| C-alkylation | While O-alkylation is generally favored, C-alkylation can sometimes occur. The choice of solvent and counter-ion can influence the O/C alkylation ratio. | |
| Difficult Purification | Residual DMF | Ensure thorough washing during the work-up procedure. DMF can be removed by repeated washing with water. |
| Co-elution of starting material and product | Optimize the eluent system for column chromatography to achieve better separation. |
Conclusion
The synthesis of 3-(benzyloxy)-5-methylisoxazole from 3-hydroxy-5-methylisoxazole via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing a meticulous work-up and purification procedure, high yields of the desired product can be consistently obtained. This versatile intermediate serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds, underscoring its importance in the field of drug discovery and development.
References
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Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
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Glycoscience Protocols (GlycoPODv2). (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]
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MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.
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Synthesis of 3-(Benzyloxy)-5-methylisoxazole reaction mechanism
An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 3-(Benzyloxy)-5-methylisoxazole
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 3-(Benzyloxy)-5-methylisoxazole serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules. Its preparation is a key step in many drug development pipelines, demanding a robust and well-understood synthetic route.
This technical guide provides a comprehensive overview of the predominant two-stage synthesis of 3-(Benzyloxy)-5-methylisoxazole. The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, from mechanistic rationales to practical experimental considerations. We will first explore the formation of the isoxazole core via the cyclocondensation reaction to form the key intermediate, 3-hydroxy-5-methylisoxazole. Subsequently, we will detail the O-benzylation of this intermediate to yield the final target compound. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth, field-proven guide to this important synthetic transformation.
Stage 1: Synthesis of the Core Intermediate: 3-Hydroxy-5-methylisoxazole
The foundational step in this synthesis is the construction of the 5-methylisoxazole ring system with a hydroxyl group at the 3-position. This is most efficiently achieved through the reaction of a β-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[3][4] A highly effective and industrially relevant method utilizes diketene, which reacts with hydroxylamine to form an acetoacetohydroxamic acid intermediate that rapidly cyclizes upon acidification.[5]
Mechanistic Rationale
The reaction proceeds through a well-established condensation-cyclization pathway. Hydroxylamine (NH₂OH) acts as a dinucleophile. The nitrogen atom, being the more potent nucleophile, initiates the reaction.
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl equivalent (in this case, the highly reactive diketene).
-
Intermediate Formation: This initial attack leads to the formation of an unstable acetoacetohydroxamic acid intermediate.[5]
-
Intramolecular Cyclization & Dehydration: Under acidic conditions, the hydroxyl group on the nitrogen attacks the remaining carbonyl carbon, initiating an intramolecular cyclization. A subsequent dehydration step eliminates a molecule of water, resulting in the formation of the stable aromatic isoxazole ring.
The use of diketene is particularly advantageous as it drives the reaction towards the desired 3-hydroxy isomer. The entire process is a cascade of reactions that efficiently builds the heterocyclic core.
Caption: Reaction mechanism for the synthesis of 3-hydroxy-5-methylisoxazole.
Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole
This protocol is adapted from established industrial processes.[5] The continuous flow process described in the patent is ideal for large-scale synthesis, while for laboratory scale, a rapid batch process is effective.
-
Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine from its hydrochloride salt. For example, dissolve hydroxylamine hydrochloride (0.84 g) in methanol (8 mL). Neutralize with a base like triethylamine (1.22 g) to liberate the free hydroxylamine.
-
Reaction: In a separate flask, cool the hydroxylamine solution to a temperature between -15°C and 25°C.
-
Addition of Diketene: Add diketene (0.84 g) continuously to the hydroxylamine solution with vigorous stirring. The retention time before acidification should be minimized, ideally under one minute, to prevent side reactions.[5]
-
Acidification and Cyclization: Quickly acidify the reaction mixture containing the acetoacetohydroxamic acid intermediate to effect cyclization. This can be done by pouring the mixture into a pre-cooled solution of a strong acid (e.g., HCl).
-
Workup and Isolation: The product, 3-hydroxy-5-methylisoxazole, will often precipitate from the aqueous solution upon acidification. The solid can be collected by filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., water/methanol) to achieve high purity.
Data Summary: 3-Hydroxy-5-methylisoxazole
| Parameter | Value | Reference |
| Chemical Formula | C₄H₅NO₂ | [6] |
| Molecular Weight | 99.09 g/mol | [7] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 10004-44-1 | [6] |
| Typical Yield | 80-90% | [5] |
Stage 2: O-Benzylation to Yield 3-(Benzyloxy)-5-methylisoxazole
With the 3-hydroxy-5-methylisoxazole intermediate in hand, the final step is the installation of the benzyl protecting group. This is a classic Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide.
Mechanistic Rationale
-
Deprotonation: The acidic proton of the hydroxyl group on the isoxazole ring is removed by a suitable base (e.g., potassium carbonate, sodium hydride). This generates a potent oxygen nucleophile, the isoxazolate anion.
-
Sɴ2 Attack: The newly formed isoxazolate anion attacks the electrophilic benzylic carbon of a benzylating agent, such as benzyl bromide or benzyl chloride.
-
Displacement: The nucleophile displaces the halide leaving group in a concerted Sɴ2 fashion, forming the C-O bond and yielding the final product, 3-(benzyloxy)-5-methylisoxazole.
The choice of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF is crucial as it solvates the cation of the base, leaving the anion highly reactive, thereby accelerating the rate of the Sɴ2 reaction.
Caption: Williamson ether synthesis mechanism for O-benzylation.
Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This protocol is derived from a representative synthetic procedure.[8]
-
Setup: To a round-bottom flask, add 3-hydroxy-5-methylisoxazole (hymexazol), potassium carbonate (K₂CO₃) as the base, and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Addition of Benzylating Agent: Add benzyl bromide to the mixture.
-
Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(benzyloxy)-5-methylisoxazole.
Data Summary: 3-(Benzyloxy)-5-methylisoxazole
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Varies (e.g., oil or solid) | |
| CAS Number | 115886-00-5 | [8] |
| Typical Yield | ~46% (as reported in one instance) | [8] |
Overall Synthetic Workflow and Considerations
The two-stage process provides a reliable pathway to high-purity 3-(benzyloxy)-5-methylisoxazole. Careful execution of each step is critical for overall success.
Caption: Overall workflow for the synthesis of 3-(benzyloxy)-5-methylisoxazole.
Analytical Characterization
Throughout the synthesis, it is imperative to verify the structure and purity of the products.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of both the intermediate and the final product, ensuring the correct regiochemistry of the isoxazole ring and the successful addition of the benzyl group.[1][4]
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups and monitor the disappearance of the -OH stretch from the intermediate after benzylation.[1][4]
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compounds.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and check the purity of the isolated products.[1]
Safety Considerations
-
Diketene: is a toxic and reactive substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hydroxylamine: Can be unstable and potentially explosive, especially in concentrated form. It is typically handled as a more stable salt (e.g., hydrochloride).
-
Benzyl Bromide: Is a lachrymator and should be handled in a fume hood.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. Potassium carbonate is less hazardous but still requires careful handling.
Conclusion
The synthesis of 3-(benzyloxy)-5-methylisoxazole is a well-defined, two-stage process that is both scalable and reliable. The initial formation of the 3-hydroxy-5-methylisoxazole core via a condensation-cyclization reaction, followed by a standard Williamson ether synthesis, provides an efficient route to this valuable synthetic intermediate. A thorough understanding of the reaction mechanisms, adherence to optimized protocols, and rigorous analytical characterization are paramount to achieving high yields and purity. This guide provides the foundational knowledge for researchers and developers to confidently employ this synthesis in their work.
References
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Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (n.d.). De Gruyter. Retrieved March 2, 2026, from [Link]
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Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2012). RSC Publishing. Retrieved March 2, 2026, from [Link]
- Process for preparing 3-hydroxy-5-methylisoxazole. (1986). Google Patents.
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Retrieved March 2, 2026, from [Link]
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3-Hydroxy-5-methylisoxazole. (n.d.). MilliporeSigma. Retrieved March 2, 2026, from [Link]
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Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. Retrieved March 2, 2026, from [Link]
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Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. Retrieved March 2, 2026, from [Link]
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Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient .beta.-oxo amide synthon. Total synthesis of muscimol. (1981). ACS Publications. Retrieved March 2, 2026, from [Link]
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β-diketones: Important Intermediates for Drug Synthesis. (n.d.). ijpras. Retrieved March 2, 2026, from [Link]
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Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (1968). RSC Publishing. Retrieved March 2, 2026, from [Link]
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Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
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3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2016). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2021). MDPI. Retrieved March 2, 2026, from [Link]
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Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved March 2, 2026, from [Link]
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Hydroxylamine Catalyzed Nazarov Cyclizations of Divinyl Ketones. (2015). ResearchGate. Retrieved March 2, 2026, from [Link]
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3-(benzyloxy)-5-methylisoxazole. (n.d.). Mol-Instincts. Retrieved March 2, 2026, from [Link]
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3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (2012). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
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Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2021). RSC Publishing. Retrieved March 2, 2026, from [Link]
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Synthesis of 3-formylamino-5-methylisoxazole. (n.d.). PrepChem.com. Retrieved March 2, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). AIR Unimi. Retrieved March 2, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. Retrieved March 2, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). ResearchGate. Retrieved March 2, 2026, from [Link]
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3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Stability of 3-(Benzyloxy)-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-5-methylisoxazole is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its structure, which combines the isoxazole core with a flexible benzyloxy side chain, presents a unique profile of electronic and steric properties. Isoxazole derivatives are known to exhibit a wide range of biological activities, including acting as immunosuppressive and anti-inflammatory agents.[1][2] A thorough understanding of the chemical properties and stability of 3-(Benzyloxy)-5-methylisoxazole is paramount for its effective application in the synthesis of complex molecules and for ensuring the integrity and shelf-life of drug candidates.
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of 3-(Benzyloxy)-5-methylisoxazole, drawing upon established principles of heterocyclic chemistry and data from related analogues. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the confident handling, storage, and application of this versatile molecule.
Physicochemical Properties
While specific experimental data for 3-(Benzyloxy)-5-methylisoxazole is not extensively published, its physicochemical properties can be reliably estimated based on its structure and data from closely related compounds such as Methyl 3-(benzyloxy)isoxazole-5-carboxylate.[3]
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Likely a solid at room temperature | Based on related structures |
| LogP | ~2.7 | |
| Boiling Point | > 300 °C (decomposes) | Extrapolated from related compounds[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Low solubility in water. | General properties of similar organic molecules |
| pKa (of conjugate acid) | ~ -3.0 |
Synthesis and Characterization
The synthesis of 3-(Benzyloxy)-5-methylisoxazole is typically achieved through a two-step process, starting with the commercially available 3-hydroxy-5-methylisoxazole.
Synthetic Pathway
Caption: Synthetic scheme for 3-(Benzyloxy)-5-methylisoxazole.
Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies applied to similar substrates.
-
Preparation: To a solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isoxazolate anion.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.3 ppm), a singlet for the isoxazole ring proton (~6.0 ppm), a singlet for the benzylic methylene protons (~5.3 ppm), and multiplets for the aromatic protons of the benzyl group (~7.3-7.5 ppm).
-
¹³C NMR: Key signals would be observed for the methyl carbon, the carbons of the isoxazole ring, the benzylic methylene carbon, and the aromatic carbons of the benzyl group.
-
Mass Spectrometry (MS): The protonated molecular ion [M+H]⁺ would be expected at m/z 190.1.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the isoxazole and benzene rings, and a prominent C-O-C stretching band from the benzyloxy ether linkage.
Stability Profile
The stability of 3-(Benzyloxy)-5-methylisoxazole is governed by the inherent reactivity of the isoxazole ring and the benzyloxy group.
Thermal Stability
The isoxazole ring is known to undergo thermal decomposition, primarily through the cleavage of the weak N-O bond.[11][12][13][14][15] Studies on the pyrolysis of isoxazoles indicate that this process can lead to a variety of products, including nitriles, carbon monoxide, and azirines, depending on the substitution pattern and conditions.[11][12] For 3-(Benzyloxy)-5-methylisoxazole, significant decomposition is expected at temperatures above its melting point.
Recommendation: For long-term storage, it is advisable to keep the compound in a cool environment, ideally refrigerated. Avoid prolonged exposure to high temperatures during experimental procedures.
Photostability
Isoxazoles can be sensitive to UV irradiation.[16][17][18][19] The weak N-O bond is susceptible to photolytic cleavage, which can lead to rearrangement to form oxazoles via an azirine intermediate.[16][17] The presence of the benzyloxy group, which contains a chromophore, may enhance the molecule's absorption of UV light, potentially increasing its photosensitivity.
Recommendation: Store 3-(Benzyloxy)-5-methylisoxazole in amber vials or otherwise protected from light to prevent photochemical degradation.
Hydrolytic Stability
The stability of 3-(Benzyloxy)-5-methylisoxazole in aqueous media is dependent on the pH.
-
Acidic Conditions: While the isoxazole ring itself is relatively stable to acid, the benzylic ether linkage can be susceptible to cleavage under strong acidic conditions, which would lead to the formation of 3-hydroxy-5-methylisoxazole and benzyl alcohol.
-
Basic Conditions: The isoxazole ring can be susceptible to ring-opening in the presence of strong bases.[18] However, the benzyloxy group is generally stable to basic conditions.
Recommendation: Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If use in such media is unavoidable, it is recommended to perform the reaction at low temperatures and for the shortest possible duration.
Chemical Compatibility
-
Reducing Agents: The isoxazole N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[18] This can lead to the opening of the isoxazole ring.
-
Oxidizing Agents: The benzylic position is potentially susceptible to oxidation by strong oxidizing agents.
Decomposition Pathways
Caption: Potential decomposition pathways for 3-(Benzyloxy)-5-methylisoxazole.
Recommended Stability Testing Protocol
For researchers requiring quantitative stability data, the following forced degradation study protocol is recommended.
-
Sample Preparation: Prepare solutions of 3-(Benzyloxy)-5-methylisoxazole in appropriate solvents (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid material at 80 °C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.
Handling and Storage
Based on the chemical properties and stability profile, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[20] For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using amber glass containers or storing in a dark location.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[20]
Conclusion
3-(Benzyloxy)-5-methylisoxazole is a valuable building block in organic synthesis and drug discovery. A comprehensive understanding of its chemical properties and stability is essential for its successful application. This guide has outlined the key physicochemical characteristics, a plausible synthetic route, and a detailed analysis of its stability under various conditions. By adhering to the recommended handling and storage procedures, researchers can ensure the integrity of this compound and obtain reliable and reproducible results in their scientific endeavors.
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Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]
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The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. [Link]
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Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | The Journal of Physical Chemistry A. ACS Publications. [Link]
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Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
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Structure and stability of isoxazoline compounds | Request PDF. ResearchGate. [Link]
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Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]
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Mechanistic studies on the photochemical reactions of isoxazoles | The Journal of Organic Chemistry. ACS Publications. [Link]
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Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. PMC. [Link]
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Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. [Link]
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Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. EPA. [Link]
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Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. EPA. [Link]
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METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE. Chemdad. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]
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Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
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Spectroscopic Characterization of 3-(Benzyloxy)-5-methylisoxazole: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3-(Benzyloxy)-5-methylisoxazole. Given the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this document synthesizes information from analogous structures and predictive models to offer a comprehensive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar isoxazole derivatives.
Molecular Structure and Spectroscopic Overview
3-(Benzyloxy)-5-methylisoxazole possesses a core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substituent at the 3-position is a benzyloxy group (-OCH₂Ph), and a methyl group (-CH₃) is at the 5-position. The structural features of this molecule give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.
Caption: Molecular structure of 3-(Benzyloxy)-5-methylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectral data for 3-(Benzyloxy)-5-methylisoxazole, based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, isoxazole ring, and phenyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet | 3H | -CH₃ (at C5) |
| ~5.3 | Singlet | 2H | -OCH₂- |
| ~6.1 | Singlet | 1H | Isoxazole H (at C4) |
| ~7.3-7.5 | Multiplet | 5H | Phenyl H's |
The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a deuterated chloroform (CDCl₃) solvent. The singlet nature of the methyl, methylene, and isoxazole protons is due to the absence of adjacent protons for coupling. The phenyl protons will appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -CH₃ |
| ~70 | -OCH₂- |
| ~98 | Isoxazole C4 |
| ~128-136 | Phenyl C's |
| ~160 | Isoxazole C5 |
| ~170 | Isoxazole C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Benzyloxy)-5-methylisoxazole is expected to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1580 | Medium | C=N stretching (isoxazole ring) |
| ~1420 | Medium | C=C stretching (isoxazole ring) |
| ~1250 | Strong | C-O-C asymmetric stretching |
| ~1050 | Strong | C-O-C symmetric stretching |
| ~900-675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Benzyloxy)-5-methylisoxazole (Molecular Weight: 189.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key fragments.
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 82 | [C₄H₄NO]⁺ |
The base peak is expected to be the tropylium ion at m/z 91, which is a common and stable fragment for compounds containing a benzyl group.
An In-depth Technical Guide to 3-(Benzyloxy)-5-methylisoxazole: Synthesis, Characterization, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of the versatile isoxazole derivative, 3-(Benzyloxy)-5-methylisoxazole.
Introduction
3-(Benzyloxy)-5-methylisoxazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a 5-methylisoxazole core with a benzyloxy group at the 3-position, provides a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring system is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions. This guide provides a comprehensive overview of 3-(Benzyloxy)-5-methylisoxazole, detailing its chemical identity, synthesis, physicochemical and spectroscopic properties, and its emerging significance in scientific research.
Part 1: Nomenclature and Chemical Identification
A precise understanding of a compound's nomenclature and identification is fundamental for clear scientific communication and regulatory compliance.
IUPAC Name and CAS Number
The formal identification of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) is as follows:
These identifiers are crucial for unambiguously referencing the compound in scientific literature, patents, and chemical databases.
Part 2: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
The synthesis of 3-(Benzyloxy)-5-methylisoxazole is most commonly achieved through the O-benzylation of its precursor, 3-hydroxy-5-methylisoxazole. This transformation is a variation of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.
Synthesis of the Precursor: 3-Hydroxy-5-methylisoxazole
The starting material, 3-hydroxy-5-methylisoxazole, can be synthesized by reacting diketene with hydroxylamine. This reaction proceeds through an unstable acetoacetohydroxamic acid intermediate, which upon rapid acidification, cyclizes and dehydrates to yield the desired 3-hydroxy-5-methylisoxazole.[2]
O-Benzylation Protocol
The conversion of 3-hydroxy-5-methylisoxazole to 3-(benzyloxy)-5-methylisoxazole involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Experimental Protocol:
-
Deprotonation: To a solution of 3-hydroxy-5-methylisoxazole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the sodium salt.
-
Benzylation: Benzyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-(benzyloxy)-5-methylisoxazole.
Figure 1: Synthetic workflow for 3-(Benzyloxy)-5-methylisoxazole.
Part 3: Physicochemical and Spectroscopic Characterization
A thorough characterization of the physicochemical and spectroscopic properties of 3-(benzyloxy)-5-methylisoxazole is essential for its identification, purity assessment, and for predicting its behavior in various experimental settings.
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of 3-(benzyloxy)-5-methylisoxazole and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| LogP | 2.70 | [1] |
| Property (Methyl 3-(benzyloxy)isoxazole-5-carboxylate) | Value | Source |
| Boiling Point | 323-341 °C (Predicted) | |
| Melting Point | 61.0 °C (Predicted) | |
| Density | 1.24 g/cm³ (Predicted) | |
| Water Solubility | 2.67 x 10⁻³ mol/L (Predicted) |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of 3-(benzyloxy)-5-methylisoxazole. While a complete set of spectra for the title compound is not publicly available, the expected spectral features can be inferred from the analysis of its constituent parts and related structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring (a singlet around δ 2.3-2.5 ppm), the methylene protons of the benzyl group (a singlet around δ 5.2-5.4 ppm), a singlet for the proton on the isoxazole ring (around δ 6.0-6.2 ppm), and a multiplet for the aromatic protons of the benzyl group (in the range of δ 7.2-7.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the methyl carbon (around δ 12-14 ppm), the methylene carbon of the benzyl group (around δ 70-72 ppm), the carbons of the isoxazole ring (with the C=N carbon appearing downfield), and the aromatic carbons of the benzyl group (in the region of δ 127-136 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole and benzene rings, and C-O stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 189.08). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the isoxazole ring.
Part 4: Applications and Research Significance
The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[3][4][5][6]
Role in Drug Discovery
Isoxazole-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][7] The presence of the benzyloxy group in 3-(benzyloxy)-5-methylisoxazole offers several advantages in drug design:
-
Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach its target.
-
Structural Versatility: The benzyl group can be readily modified with various substituents to explore structure-activity relationships (SAR) and optimize the compound's biological activity.
-
Potential for Bioisosteric Replacement: The benzyloxy-isoxazole moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
While specific research on the biological activities of 3-(benzyloxy)-5-methylisoxazole is limited in publicly accessible literature, its structural similarity to other biologically active isoxazoles suggests its potential as a valuable building block for the synthesis of new therapeutic agents. For instance, the structurally related benzisoxazole scaffold is a core component of several drugs with antipsychotic and anticonvulsant activities.[7][8]
Conclusion
3-(Benzyloxy)-5-methylisoxazole is a compound of significant interest due to its versatile chemical structure and the established biological importance of the isoxazole scaffold. This guide has provided a detailed overview of its nomenclature, a practical synthesis protocol, and an analysis of its physicochemical and spectroscopic properties. While further research is needed to fully elucidate its specific biological activities and applications, its potential as a key intermediate in the development of novel pharmaceuticals is clear. The information presented herein serves as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery, providing a solid foundation for future investigations into this promising molecule.
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U.S. Environmental Protection Agency. (n.d.). Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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LookChem. (n.d.). 3-(benzyloxy)isoxazole-5-carbaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]
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An In-depth Technical Guide to the Starting Materials for 3-(Benzyloxy)-5-methylisoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the essential starting materials and synthetic strategies for the preparation of 3-(Benzyloxy)-5-methylisoxazole, a valuable heterocyclic compound. The primary and most efficient synthetic route involves a two-stage process: the initial construction of the 3-hydroxy-5-methylisoxazole core, followed by its O-benzylation. This document outlines the rationale behind the selection of foundational starting materials such as β-ketoesters (e.g., ethyl acetoacetate) or diketene, hydroxylamine, and benzyl halides. It offers a comprehensive analysis of the underlying chemical principles, detailed experimental protocols, and a summary of reaction parameters to equip researchers with the knowledge for successful synthesis.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are a prominent class of five-membered nitrogen- and oxygen-containing heterocycles that form the core structure of numerous pharmacologically active compounds and agrochemicals.[1][2] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them a privileged scaffold in medicinal chemistry.[3] The title compound, 3-(Benzyloxy)-5-methylisoxazole, serves as a key intermediate, where the benzyl group acts as a versatile protecting group for the 3-hydroxy functionality, allowing for further selective modifications at other positions of the isoxazole ring.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to 3-(Benzyloxy)-5-methylisoxazole logically disconnects the molecule at its most feasible bond formations. The most apparent disconnection is the ether linkage, identifying 3-hydroxy-5-methylisoxazole and a benzyl electrophile as key precursors. This strategy is based on the well-established Williamson ether synthesis.[4][5] Further deconstruction of the 3-hydroxy-5-methylisoxazole core reveals its origin from simple, acyclic starting materials through a cyclocondensation reaction.
The primary disconnection points are:
-
C-O Ether Bond: This leads back to the core intermediate, 3-hydroxy-5-methylisoxazole , and a suitable benzylating agent, such as benzyl bromide .
-
Isoxazole Ring Formation: The isoxazole ring itself can be disconnected, revealing a 1,3-dicarbonyl compound, specifically ethyl acetoacetate , and hydroxylamine as the fundamental building blocks.
This logical breakdown dictates a two-stage forward synthesis, which is the most commonly employed and efficient method.
Caption: Retrosynthetic analysis of 3-(Benzyloxy)-5-methylisoxazole.
Primary Synthetic Pathway & Starting Materials
The synthesis is logically divided into two distinct stages, each with its own set of core starting materials and mechanistic considerations.
Stage 1: Synthesis of the Core Intermediate: 3-Hydroxy-5-methylisoxazole
The formation of the isoxazole ring is the foundational step. The most prevalent methods involve the cyclocondensation of a β-ketoester with hydroxylamine.[1][6]
Core Starting Materials:
-
β-Ketoester: Ethyl acetoacetate is the most common and cost-effective choice. Its 1,3-dicarbonyl functionality provides the necessary electrophilic centers for reaction with the two nucleophilic sites of hydroxylamine. Alternatively, diketene can be used, which reacts with hydroxylamine to form an acetoacetohydroxamic acid intermediate that rapidly cyclizes upon acidification.[7][8]
-
Hydroxylamine: Typically used as hydroxylamine hydrochloride (NH₂OH·HCl) due to its superior stability over the free base.[3][9] The free base is generated in situ by the addition of a base like sodium hydroxide or sodium ethoxide.
Causality Behind Experimental Choices:
The reaction is a nucleophilic attack of the hydroxylamine on the carbonyl groups of the β-ketoester. The key to selectively forming the 3-hydroxyisoxazole isomer over the 5-hydroxy alternative lies in controlling the reaction conditions, particularly pH and temperature. The reaction proceeds through a hydroxamic acid intermediate.[1] Careful, low-temperature addition of hydroxylamine to the deprotonated β-ketoester, followed by a rapid, acidic workup under heating, favors the desired cyclization to yield 3-hydroxy-5-methylisoxazole.[1]
Stage 2: O-Benzylation of 3-Hydroxy-5-methylisoxazole
With the isoxazole core in hand, the final step is the formation of the benzyl ether. This is typically achieved via a Williamson ether synthesis, a robust and reliable Sₙ2 reaction.[4][5]
Core Starting Materials:
-
3-Hydroxy-5-methylisoxazole: The nucleophilic substrate synthesized in Stage 1.
-
Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are the standard electrophiles. Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times or allow for milder conditions.[10][11]
-
Base: A suitable base is required to deprotonate the hydroxyl group of the isoxazole, forming the more nucleophilic alkoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[12][13] The choice of base depends on the solvent and desired reaction temperature.
Causality Behind Experimental Choices:
The mechanism is a classic Sₙ2 displacement. The base abstracts the acidic proton from the 3-hydroxy group, creating an isoxazolate anion. This anion then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group.[4] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred as it effectively solvates the cation of the base while not solvating the nucleophile, thus accelerating the rate of the Sₙ2 reaction.[12] The addition of a catalytic amount of potassium iodide (KI) can be beneficial, especially when using benzyl chloride, as it undergoes a Finkelstein reaction to generate the more reactive benzyl iodide in situ.[13]
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3-(Benzyloxy)-5-methylisoxazole: A Strategic Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 3-(Benzyloxy)-5-methylisoxazole is a versatile heterocyclic compound that serves as a cornerstone precursor in multi-step organic synthesis. Its strategic value lies in the stable isoxazole core, which acts as a masked β-enaminone or β-dicarbonyl synthon, and the benzyl protecting group, which allows for the controlled unmasking of a reactive hydroxyl functionality. This guide provides an in-depth analysis of its synthesis, key transformations, and applications, offering field-proven insights and detailed experimental protocols for its effective utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.
The Strategic Value of 3-(Benzyloxy)-5-methylisoxazole
The Isoxazole Core: A Privileged Scaffold and Synthetic Linchpin
The isoxazole ring is a prominent "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its importance, however, extends beyond its final-form bioactivity. In synthesis, the isoxazole ring is prized for its exceptional stability to a wide range of reaction conditions, yet it can be selectively cleaved under reductive conditions. This cleavage of the weak N-O bond unmasks a 1,3-dicarbonyl or β-enaminone functionality, providing a robust method for introducing this often-sensitive moiety late in a synthetic sequence.[3]
The Benzyl Protecting Group: Masking for Strategic Unveiling
3-(Benzyloxy)-5-methylisoxazole is the O-benzylated tautomer of 3-hydroxy-5-methylisoxazole. The benzyl (Bn) group serves as an effective protecting group for the acidic hydroxyl proton, rendering the molecule inert to many reagents that would otherwise react with the enolic hydroxyl. The true synthetic power of the benzyl group lies in the mild and highly specific conditions required for its removal: catalytic hydrogenation.[4][5] This deprotection strategy is orthogonal to many other protecting groups, allowing for precise, sequential transformations in the synthesis of complex molecular architectures.
Physicochemical Properties
The properties of 3-(benzyloxy)-5-methylisoxazole make it a well-behaved and practical building block in a laboratory setting.
| Property | Value | Source |
| CAS Number | 115886-00-5 | [6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| LogP | 2.70 | [6] |
| IUPAC Name | 3-(benzyloxy)-5-methyl-1,2-oxazole | [6] |
Synthesis of the Precursor
The preparation of 3-(benzyloxy)-5-methylisoxazole is a straightforward two-step process starting from widely available reagents. The workflow involves the initial construction of the isoxazole ring followed by the installation of the benzyl protecting group.
Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole (Hymexazol)
The foundational precursor, 3-hydroxy-5-methylisoxazole, is synthesized via the reaction of diketene with hydroxylamine. This reaction proceeds through an acetoacetohydroxamic acid intermediate, which upon acidification, rapidly cyclizes to form the desired isoxazole ring.[7] This method is efficient and commonly used for the large-scale production of this compound, which is also known as the agricultural fungicide Hymexazol.[7][8]
Step 2: Benzylation of 3-Hydroxy-5-methylisoxazole
The protection of the hydroxyl group is a standard O-alkylation reaction. The acidic proton of 3-hydroxy-5-methylisoxazole is removed by a mild base, and the resulting alkoxide anion acts as a nucleophile, displacing the bromide from benzyl bromide.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is sufficiently basic to deprotonate the enolic hydroxyl but not strong enough to cause unwanted side reactions, such as deprotonation of the C4-proton or the 5-methyl group.
-
Solvent: Acetone or N,N-dimethylformamide (DMF) are excellent solvents for this type of reaction as they readily dissolve the reagents and facilitate the Sₙ2 substitution.[9]
-
Reagent: Benzyl bromide is typically used as it is more reactive than benzyl chloride, leading to faster reaction times.[9]
Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This protocol is a representative procedure based on standard organic chemistry methods.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-5-methylisoxazole (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (10 mL per gram of starting material).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(benzyloxy)-5-methylisoxazole.
Key Synthetic Transformations and Applications
The synthetic utility of 3-(benzyloxy)-5-methylisoxazole stems from two primary, strategically distinct transformations: deprotection to reveal the hydroxyl group or reductive ring-opening to unmask the latent β-enaminone functionality.
Deprotection via Hydrogenolysis: Regenerating the Hydroxyl Functionality
The most common method for cleaving the benzyl ether is catalytic hydrogenation. This reaction is clean, high-yielding, and the only by-product is toluene, which is easily removed.
Mechanism and Rationale: The reaction occurs on the surface of a palladium catalyst (typically 10% Pd on carbon). Hydrogen gas is adsorbed onto the catalyst surface, and the benzyl C-O bond is reductively cleaved. This method is particularly valuable because it is mild and does not affect many other functional groups. However, it is incompatible with functional groups that are also reduced by H₂/Pd-C, such as alkynes, alkenes, or some nitro groups.[4]
Experimental Protocol: Debenzylation
-
Setup: Dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Reaction: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-hydroxy-5-methylisoxazole, which is often pure enough for subsequent steps without further purification.
Reductive Ring-Opening: Unmasking the β-Enaminone Synthon
A more powerful transformation involves the reductive cleavage of the isoxazole N-O bond. When subjected to hydrogenation, the benzyl group is cleaved first, followed by the reduction of the N-O bond, which triggers the ring to open. This domino reaction directly converts the stable isoxazole into a versatile β-enaminone.[3]
Mechanism and Strategic Advantage: This transformation is synthetically powerful because it allows the isoxazole to be carried through multiple synthetic steps as a stable, protected form of a β-dicarbonyl system. The resulting enaminone can be used directly in subsequent reactions (e.g., for the synthesis of other heterocycles) or hydrolyzed under acidic conditions to afford the corresponding β-diketone.[3]
Experimental Protocol: Reductive Ring-Opening
-
Setup: The setup is identical to the debenzylation protocol. Dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in ethanol or methanol.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction may require a longer time or slightly elevated pressure compared to simple debenzylation.
-
Monitoring & Workup: Monitor by TLC for the disappearance of the starting material and the formation of a new, more polar spot corresponding to the enaminone. The workup procedure (filtration through Celite) is identical to the debenzylation protocol.
-
Isolation: After concentrating the filtrate, the β-enaminone is obtained and can be purified by crystallization or column chromatography.
Conclusion
3-(Benzyloxy)-5-methylisoxazole is more than a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic chemist. Its utility is defined by its duality: it can serve as a protected form of 3-hydroxy-5-methylisoxazole, or it can function as a stable and reliable precursor to a β-enaminone synthon. By understanding the principles behind its synthesis and the distinct pathways of its reactivity—deprotection versus ring-opening—researchers can leverage this molecule to streamline the construction of complex pharmaceuticals, agrochemicals, and other high-value organic compounds. The protocols and insights provided in this guide serve as a foundation for its practical and effective application in the laboratory.
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Available at: [Link]
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Lin, W. et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]
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Taleb, A. et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters. Available at: [Link]
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Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]
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Chiacchio, U. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]
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Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]
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Bradley, M. et al. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molecules. Available at: [Link]
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Chebanov, V. et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Mathew, B. et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
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Glen Research. Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Available at: [Link]
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Takahashi, H. et al. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Heterocycles. Available at: [Link]
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Zhang, Y. et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. Available at: [Link]
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Kamal, A. et al. RING CONTRACTION OF α,β−UNSATURATED CYCLIC AMINES. Journal of the Korean Chemical Society. Available at: [Link]
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Hamada, S. et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available at: [Link]
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Olofson, R. A. et al. (1983). Generation and Reactions of the Dianion of 3-Hydroxy-5-methylisoxazole, a Convenient Я-Keto Amide Synthon. The Journal of Organic Chemistry. Available at: [Link]
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U.S. Environmental Protection Agency. Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. Available at: [Link]
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Hamada, S. et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of 3-(Benzyloxy)-5-methylisoxazole
This guide provides a comprehensive technical overview of the discovery and history of 3-(Benzyloxy)-5-methylisoxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The narrative delves into the foundational chemistry of the isoxazole ring, the key synthetic innovations that enabled the creation of this specific molecule, and its subsequent applications in medicinal chemistry.
The Genesis of a Privileged Scaffold: The Isoxazole Ring
The story of 3-(Benzyloxy)-5-methylisoxazole is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its journey began in the late 19th century with the pioneering work of German chemist Ludwig Claisen. In 1888, Claisen first identified the cyclic structure of a substituted isoxazole, and in 1903, he achieved the first synthesis of the parent isoxazole.[1] These early explorations laid the groundwork for the development of a vast array of isoxazole-containing compounds with diverse biological activities.[2][3]
The versatility of the isoxazole scaffold stems from its unique electronic properties and the numerous synthetic routes available for its construction.[4][5] Two classical and historically significant methods for synthesizing the isoxazole ring remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1]
The Emergence of a Key Intermediate: The Synthesis of 3-Hydroxy-5-methylisoxazole
The direct precursor to 3-(Benzyloxy)-5-methylisoxazole is 3-hydroxy-5-methylisoxazole. The development of efficient synthetic routes to this intermediate was a critical step towards the creation of its benzylated analogue.
An important industrial method for the preparation of 3-hydroxy-5-methylisoxazole involves the reaction of diketene with hydroxylamine.[6] This process, as detailed in a 1984 patent, involves the continuous reaction of these starting materials to form an unstable acetoacetohydroxamic acid intermediate. This intermediate is then rapidly acidified to induce cyclization and dehydration, yielding the desired 3-hydroxy-5-methylisoxazole in high yield.[6]
From an academic perspective, a significant contribution to the synthesis of 3-hydroxyisoxazoles was published in 1986. This method describes an efficient synthesis from β-ketoesters and hydroxylamine. The reaction of the sodium salts of β-ketoesters with hydroxylamine at low temperatures, followed by quenching with excess concentrated hydrochloric acid under heating, predominantly yields the corresponding 3-hydroxyisoxazoles.
The Final Step: Benzylation and the Birth of 3-(Benzyloxy)-5-methylisoxazole
With a reliable supply of 3-hydroxy-5-methylisoxazole established, the path to 3-(Benzyloxy)-5-methylisoxazole was paved. The introduction of the benzyl group is achieved through a classic and robust reaction in organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).
In the context of 3-(Benzyloxy)-5-methylisoxazole, the synthesis involves the deprotonation of the hydroxyl group of 3-hydroxy-5-methylisoxazole with a suitable base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction. This reaction results in the formation of the desired 3-(Benzyloxy)-5-methylisoxazole and a salt byproduct.
The following diagram illustrates the logical workflow for the synthesis of 3-(Benzyloxy)-5-methylisoxazole:
Caption: Synthetic pathway to 3-(Benzyloxy)-5-methylisoxazole.
Applications in Drug Discovery and Development
The isoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]
While specific, publicly available information on the initial intended application of 3-(Benzyloxy)-5-methylisoxazole at the time of its discovery is not extensively documented, its structure suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The benzyloxy group can serve as a protecting group for the 3-hydroxy functionality, allowing for chemical modifications at other positions of the isoxazole ring. Subsequently, the benzyl group can be removed through hydrogenolysis to reveal the free hydroxyl group for further functionalization.
The broader class of benzisoxazoles, which share a similar structural motif, has been extensively explored in drug discovery, leading to the development of antipsychotic and anticonvulsant medications.[7][8] This highlights the therapeutic potential of isoxazole-containing scaffolds and provides a rationale for the continued interest in compounds like 3-(Benzyloxy)-5-methylisoxazole within the drug development pipeline.
Experimental Protocols
Synthesis of 3-Hydroxy-5-methylisoxazole (Adapted from Industrial Process)[6]
Materials:
-
Diketene
-
Hydroxylamine
-
Concentrated Hydrochloric Acid
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A continuous flow reactor is charged with separate streams of diketene and a solution of hydroxylamine.
-
The reaction mixture, containing the unstable acetoacetohydroxamic acid, is immediately introduced into a vessel containing a mixture of concentrated hydrochloric acid and methanol, maintaining a pH of ≤1.
-
The resulting mixture is refluxed for 30 minutes.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the mixture is extracted three times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-hydroxy-5-methylisoxazole.
Synthesis of 3-(Benzyloxy)-5-methylisoxazole (General Williamson Ether Synthesis)
Materials:
-
3-Hydroxy-5-methylisoxazole
-
Sodium hydride (or another suitable base like potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Benzyl bromide (or benzyl chloride)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-hydroxy-5-methylisoxazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by thin-layer chromatography).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Benzyloxy)-5-methylisoxazole.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Hydroxy-5-methylisoxazole | C₄H₅NO₂ | 99.09 | 10004-44-1 |
| 3-(Benzyloxy)-5-methylisoxazole | C₁₁H₁₁NO₂ | 189.21 | 115886-00-5 |
Conclusion
The discovery and development of 3-(Benzyloxy)-5-methylisoxazole represent a logical progression in the field of heterocyclic chemistry. Building upon the foundational work on the isoxazole ring by pioneers like Ludwig Claisen, the development of scalable synthetic routes to its precursor, 3-hydroxy-5-methylisoxazole, was a key enabling step. The subsequent application of the time-honored Williamson ether synthesis provided a direct pathway to the target molecule. While the specific historical moment of its first synthesis is not prominently documented in readily available literature, its value as a synthetic intermediate in the broader context of medicinal chemistry is clear. The journey of this molecule underscores the importance of fundamental synthetic methodologies and the enduring relevance of "privileged" scaffolds like the isoxazole ring in the ongoing quest for novel therapeutic agents.
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Safety and handling of 3-(Benzyloxy)-5-methylisoxazole
An In-depth Technical Guide to the Safety and Handling of 3-(Benzyloxy)-5-methylisoxazole
Introduction
3-(Benzyloxy)-5-methylisoxazole (CAS No. 115886-00-5) is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a methylisoxazole core linked to a benzyl group via an ether bond, makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[2] Isoxazole derivatives are integral to numerous biologically active compounds, highlighting the importance of this scaffold in pharmaceutical research.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive overview of its hazard profile, detailed safety protocols, and an understanding of its chemical reactivity. The core objective is to foster a culture of safety by explaining the causality behind each procedural recommendation, ensuring that every protocol is a self-validating system of safety and scientific integrity.
Section 1: Compound Profile & Hazard Identification
A foundational aspect of safe handling is a thorough understanding of the compound's identity and its inherent hazards as classified under the Globally Harmonized System (GHS).
Table 1: Chemical Identifiers for 3-(Benzyloxy)-5-methylisoxazole
| Identifier | Value |
| IUPAC Name | 3-(benzyloxy)-5-methyl-1,2-oxazole[5] |
| CAS Number | 115886-00-5[5] |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [5] |
The primary hazards associated with this compound are clearly defined by its GHS classification, which mandates specific handling precautions.[5]
Table 2: GHS Hazard Classification
| Category | Code | Description |
| Pictogram | GHS07 | Harmful / Irritant[5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 | Harmful if swallowed[5] |
| H315 | Causes skin irritation[5] | |
| H319 | Causes serious eye irritation[5] | |
| H335 | May cause respiratory irritation[5] | |
| Precautionary Statements | P261, P264, P270, P271, P280 | Prevention: Avoid breathing dust, wash hands, do not eat/drink/smoke, use in a well-ventilated area, wear protective gear.[5][6] |
| P301+P310, P302+P352, P304+P340, P305+P351+P338 | Response: Procedures for swallowing, skin contact, inhalation, and eye contact.[5][6] | |
| P403+P233, P405 | Storage: Store in a well-ventilated place with the container tightly closed; store locked up.[6] | |
| P501 | Disposal: Dispose of contents/container to an approved waste disposal plant.[6] |
Section 2: Risk Assessment & The Hierarchy of Controls
The identified hazards (ingestion, skin/eye contact, inhalation) necessitate a structured approach to risk mitigation. The most effective safety strategies follow the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures.
For 3-(Benzyloxy)-5-methylisoxazole, elimination or substitution is often not feasible as it is a specific required reagent. Therefore, the focus lies heavily on robust Engineering Controls, followed by Administrative Controls and Personal Protective Equipment (PPE).
Section 3: Engineering Controls & Safe Handling Protocols
The primary engineering control for this compound is the mandatory use of a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[7][8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a spill kit and all necessary PPE are readily available.
-
Weighing and Transfer:
-
Conduct all weighing and transfers within the fume hood.
-
Use anti-static weigh paper or a grounded spatula to prevent static discharge, which can cause fine powders to become airborne.
-
Add the solid compound carefully to glassware to minimize dust generation.
-
-
In Solution:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood after use.
-
Tightly seal the container before returning it to storage.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Section 4: Personal Protective Equipment (PPE) Specification
PPE is the final barrier between the researcher and the chemical hazard. Its use is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[7]
-
Skin and Hand Protection:
-
Respiratory Protection: All work should be performed in a fume hood, which serves as the primary respiratory protection.[7] A NIOSH-approved respirator may be required for emergency situations like a large spill outside of containment.
Section 5: Chemical Stability & Reactivity Profile
Understanding the stability of 3-(Benzyloxy)-5-methylisoxazole is critical for both safe storage and successful experimentation. The isoxazole ring's N-O bond is its most labile feature.[10][11]
-
Thermal Stability: While stable at room temperature, isoxazoles can undergo thermal decomposition at elevated temperatures, often initiated by the cleavage of the weak N-O bond.[4][12][13] Avoid unnecessary or prolonged heating unless required by a validated protocol.
-
Photochemical Stability: Isoxazole rings are known to be photochemically active and can undergo ring-opening or rearrangement upon exposure to UV light.[10][14][15] For this reason, the compound should be stored in an amber vial or otherwise protected from direct light.
-
pH Sensitivity: The isoxazole ring can be susceptible to base-catalyzed hydrolysis and ring-opening.[16] A study on the related drug leflunomide demonstrated significant decomposition at a basic pH of 10.0, a process that accelerates with increased temperature.[16] Therefore, prolonged exposure to strong bases should be avoided during workups and storage.
-
Incompatible Materials & Conditions:
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Bases: Risk of ring-opening as described above.[16]
-
Strong Reducing Agents: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), which will decompose the isoxazole ring.[11][17] This is a critical consideration for synthetic route planning.
-
Section 6: Storage and Transport
Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.
-
Storage Conditions: Store the container tightly closed in a designated, locked chemical cabinet.[6] The storage area must be cool, dry, and well-ventilated.[6][18] Store away from light and incompatible materials.
-
Transport: When transporting the chemical within a facility, always use secondary containment (e.g., a chemical-resistant bucket or tray) to contain any potential spills.
Section 7: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[5] Rinse the mouth with water. Do not induce vomiting.[5][19]
-
If on Skin: Take off all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[20]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6] Seek medical attention if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Spill Response Protocol:
In the event of a spill, a calm and methodical response is critical.
Caption: A decision flowchart for responding to a chemical spill.
Section 8: Waste Disposal
All waste containing 3-(Benzyloxy)-5-methylisoxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[7]
-
Segregation: Collect waste in a designated, leak-proof, and clearly labeled container.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] Never dispose of this chemical down the drain.[6][7]
Section 9: Example Workflow: Handling in a Synthetic Application
To contextualize these safety protocols, consider the following hypothetical synthetic procedure. This workflow integrates safety measures at each step, demonstrating the practical application of the principles discussed.
Reaction: O-alkylation of a phenol using 3-(Benzyloxy)-5-methylisoxazole as a building block (hypothetical). The true purpose is to illustrate safe handling in a realistic multi-step process.
Protocol:
-
Reagent Preparation (in Fume Hood):
-
Safety Note: Wear all required PPE (goggles, lab coat, nitrile gloves).
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous acetone (50 mL).
-
Add potassium carbonate (1.5 equivalents).
-
Safety Note: Weighing solids in a fume hood minimizes inhalation risk. Carefully weigh and add 4-nitrophenol (1.0 equivalent).
-
Carefully weigh and add 3-(Benzyloxy)-5-methylisoxazole (1.1 equivalents).
-
-
Reaction Execution (in Fume Hood):
-
Safety Note: Ensure a steady flow of nitrogen to maintain an inert atmosphere.
-
Heat the reaction mixture to reflux using a heating mantle with a temperature controller.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction (in Fume Hood):
-
Safety Note: All solvent handling and transfers must occur in the hood.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator (with the vacuum pump exhaust vented into the fume hood).
-
Safety Note: Be aware of potential pH changes during workup. Avoid strongly basic aqueous washes to protect the isoxazole ring.[16]
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
-
Purification and Waste Management:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Safety Note: All liquid and solid waste (used silica, contaminated solvents) must be collected in appropriately labeled hazardous waste containers for disposal via EHS.[7][8]
-
Conclusion
3-(Benzyloxy)-5-methylisoxazole is a compound with significant utility in chemical synthesis but requires diligent and informed handling. Its primary hazards—harmful if swallowed, skin and eye irritation, and respiratory irritation—are manageable through the consistent application of the Hierarchy of Controls. By prioritizing the use of engineering controls like chemical fume hoods, adhering to strict PPE protocols, and maintaining a keen awareness of the compound's chemical instabilities (particularly towards base, light, and reducing agents), researchers can ensure both personal safety and the integrity of their experimental outcomes.
References
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Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. [Link]
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Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. [Link]
-
Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole - ACS Publications. [Link]
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-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC. [Link]
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3-Methylisoxazole-5-carbaldehyde - SAFETY DATA SHEET. [Link]
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The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i - SciSpace. [Link]
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Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - Chemical Communications (RSC Publishing). [Link]
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Divergent photochemical ring-replacement of isoxazoles | Request PDF - ResearchGate. [Link]
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Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base - PMC. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 3-(Benzyloxy)-5-methylisoxazole via [3+2] Cycloaddition
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system is a cornerstone of contemporary medicinal chemistry and materials science.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[2] Its value stems from its unique electronic properties and its capacity to act as a versatile pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions within biological systems.[2] Among the myriad of synthetic strategies, the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, stands out as the most powerful and convergent method for constructing the isoxazole core.[2][3]
This guide provides an in-depth exploration of the synthesis of a key isoxazole derivative, 3-(Benzyloxy)-5-methylisoxazole , by leveraging the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne. We will dissect the causality behind the experimental design, provide a detailed, field-tested protocol, and discuss optimization strategies for researchers in drug discovery and chemical development.
Core Principle: The [3+2] Cycloaddition Pathway
The fundamental reaction for constructing the isoxazole ring is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, which is typically an alkyne or an alkene.[3] The reaction with an alkyne directly furnishes the aromatic isoxazole ring.
Nitrile oxides are highly reactive and unstable intermediates. Consequently, they are almost always generated in situ from stable precursors, most commonly hydroximoyl chlorides or aldoximes, through base-induced elimination.[2][4] This transient generation is critical as it ensures the nitrile oxide is immediately consumed by the dipolarophile, minimizing dimerization or decomposition pathways.
Figure 1: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Strategic Synthesis of 3-(Benzyloxy)-5-methylisoxazole
To synthesize the target molecule, 3-(Benzyloxy)-5-methylisoxazole, our strategy involves the cycloaddition of benzyloxyacetonitrile oxide with propyne.
-
Nitrile Oxide Precursor Synthesis: The required 1,3-dipole is benzyloxyacetonitrile oxide. This will be generated in situ from its stable precursor, O-benzyl-glycolohydroxamoyl chloride. The synthesis of this precursor begins with hydroxylamine hydrochloride and benzyloxyacetonitrile.
-
The Cycloaddition Reaction: The hydroximoyl chloride precursor is treated with a base in the presence of the dipolarophile, propyne. Propyne is a gas, so it is typically bubbled through the reaction mixture or generated in situ from a stable precursor.
Figure 2: Synthetic pathway for 3-(Benzyloxy)-5-methylisoxazole.
Detailed Experimental Protocols
CAUTION: These protocols involve potentially hazardous chemicals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Synthesis of O-Benzyl-glycolohydroxamoyl Chloride (Nitrile Oxide Precursor)
This protocol is adapted from general procedures for the synthesis of hydroximoyl chlorides.[4]
Materials:
-
Benzyloxyacetonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol (EtOH) / Water (H₂O)
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Aldoxime Formation: To a solution of benzyloxyacetonitrile (1.0 eq) in a 1:1 mixture of EtOH/H₂O, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude benzyloxyacetaldehyde oxime.
-
Chlorination: Dissolve the crude oxime in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-water. Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-benzyl-glycolohydroxamoyl chloride.
Part B: [3+2] Cycloaddition to yield 3-(Benzyloxy)-5-methylisoxazole
This protocol employs the in situ generation of the nitrile oxide for immediate reaction with the alkyne.
Materials:
-
O-Benzyl-glycolohydroxamoyl chloride (from Part A)
-
Propyne (gas or liquefied)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a gas inlet/outlet), dissolve O-benzyl-glycolohydroxamoyl chloride (1.0 eq) in anhydrous toluene.
-
Introduction of Alkyne: Cool the solution to 0 °C. Bubble propyne gas gently through the solution for 15-20 minutes to ensure saturation. Alternatively, for controlled addition, use a pre-weighed lecture bottle of liquefied propyne.
-
Nitrile Oxide Generation & Cycloaddition: While maintaining the propyne atmosphere and temperature at 0 °C, add a solution of triethylamine (1.2 eq) in anhydrous toluene dropwise via the dropping funnel over 1 hour. Causality: The slow addition of the base ensures a low steady-state concentration of the reactive nitrile oxide, preventing side reactions like dimerization and favoring the desired cycloaddition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the salt with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(Benzyloxy)-5-methylisoxazole.
Data Presentation & Characterization
The successful synthesis of the target compound and its precursor should be confirmed using standard analytical techniques.
| Compound | Method | Expected Yield | Key Characterization Data |
| O-Benzyl-glycolohydroxamoyl Chloride | Oxime formation followed by NCS chlorination | 60-75% | ¹H NMR: Signals for benzylic protons (CH₂), aromatic protons, and oxime proton. IR: C=N stretch. HRMS: Calculated m/z for [M+H]⁺. |
| 3-(Benzyloxy)-5-methylisoxazole | [3+2] Cycloaddition | 65-85% | ¹H NMR: Signals for benzylic protons (~5.3 ppm), aromatic protons (~7.4 ppm), isoxazole ring proton (~6.1 ppm), and methyl group (~2.4 ppm).[5] ¹³C NMR: Peaks corresponding to all unique carbons. HRMS: Calculated m/z for [M+H]⁺. |
Troubleshooting and Optimization Insights
-
Low Yield in Cycloaddition: If the yield is low, the primary competing reaction is often the dimerization of the nitrile oxide. Ensure slow addition of the base and maintain a sufficient excess of the alkyne dipolarophile throughout the reaction.
-
Regioselectivity Issues: While the reaction between a terminal alkyne and a nitrile oxide generally provides good regioselectivity for the 3,5-disubstituted product, isomeric impurities can sometimes form.[6] Copper(I)-catalyzed cycloadditions have been shown to offer excellent control over regioselectivity, providing almost exclusively the 3,5-disubstituted isoxazole.[7] Consider adding a catalytic amount of CuI if regiochemical purity is a problem.
-
Precursor Instability: Hydroximoyl chlorides can be unstable.[8] It is best to use them shortly after preparation and purification. Store under an inert atmosphere at low temperatures.
Applications and Further Transformations
The 3-(Benzyloxy)-5-methylisoxazole synthesized via this protocol is a valuable intermediate. The benzyloxy group serves as a robust protecting group for a hydroxyl function.
-
Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) can cleave the benzyl ether to unmask the 3-hydroxy-5-methylisoxazole, a key building block for more complex molecules.
-
Ring Transformation: The isoxazole ring itself can participate in further chemical transformations, such as ring-opening reactions upon treatment with a base or reducing agents, to yield valuable acyclic structures like β-hydroxy ketones.[3][9]
Figure 3: Potential downstream transformations of the title compound.
Conclusion
The 1,3-dipolar cycloaddition provides a reliable and efficient pathway for the synthesis of 3-(Benzyloxy)-5-methylisoxazole. By understanding the mechanism, particularly the necessity of in situ nitrile oxide generation, researchers can effectively construct this and other highly functionalized isoxazole scaffolds. The protocol and insights provided herein serve as a comprehensive guide for chemists to leverage this powerful reaction in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org.
- Nguyen, L. T., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
-
Wallace, D. J., & Medeiros, M. R. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2025). Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. Organic Letters.
- Sándor, B., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
- Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
- ACS Publications. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Chang, M-Y., et al. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC.
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
- Liu, W., et al. (2010).
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Application Notes and Protocols: 3-(Benzyloxy)-5-methylisoxazole as a Versatile Building Block for Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][3][4] The versatility of the isoxazole scaffold makes it an attractive target for the synthesis of novel molecular entities with potential therapeutic applications.[5]
3-(Benzyloxy)-5-methylisoxazole has emerged as a particularly valuable and versatile building block for the synthesis of a diverse range of substituted isoxazoles. The benzyloxy group at the 3-position serves a dual role: it acts as a stable protecting group for the hydroxyl functionality and as a powerful directing group for regioselective functionalization of the isoxazole ring. This combination of features allows for precise and controlled modifications, making it an indispensable tool for the construction of complex isoxazole derivatives.
The Strategic Advantage of 3-(Benzyloxy)-5-methylisoxazole
The utility of 3-(Benzyloxy)-5-methylisoxazole lies in its predictable reactivity and the strategic options it presents for synthetic transformations. The key advantages include:
-
Facile C-4 Functionalization: The benzyloxy group effectively directs metalation to the C-4 position of the isoxazole ring, enabling the introduction of a wide variety of electrophiles with high regioselectivity.
-
Orthogonal Deprotection: The benzyl ether can be cleaved under conditions that are orthogonal to many other protecting groups, providing flexibility in multi-step synthetic sequences.
-
N-O Bond Cleavage for Further Elaboration: The isoxazole ring itself can be cleaved reductively to unveil β-aminoenones or related structures, offering a pathway to even greater molecular diversity.[6][7][8]
This application note will provide detailed protocols for the key transformations involving 3-(Benzyloxy)-5-methylisoxazole, offering insights into the underlying principles and practical considerations for each step.
Core Synthetic Transformations
Directed Ortho-Metalation (DoM) at the C-4 Position
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[9] In the case of 3-(benzyloxy)-5-methylisoxazole, the oxygen atom of the benzyloxy group acts as a directed metalation group (DMG), coordinating to an organolithium base and directing deprotonation specifically to the adjacent C-4 position.[9][10][11][12][13] This approach circumvents the challenges of controlling regioselectivity often encountered with traditional electrophilic substitution reactions.
Diagram 1: Directed Ortho-Metalation of 3-(Benzyloxy)-5-methylisoxazole
Caption: General workflow for C-4 functionalization via Directed Ortho-Metalation.
Experimental Protocol: General Procedure for C-4 Lithiation and Electrophilic Quench
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of isoxazole).
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Isoxazole: Add 3-(benzyloxy)-5-methylisoxazole (1.0 eq) to the cooled THF.
-
Addition of Base: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Examples of C-4 Functionalization via DoM
| Electrophile (E+) | Product | Typical Yield (%) |
| Iodomethane (CH₃I) | 4-Methyl-3-(benzyloxy)-5-methylisoxazole | 85-95 |
| N,N-Dimethylformamide (DMF) | 3-(Benzyloxy)-5-methylisoxazole-4-carbaldehyde | 70-80 |
| Iodine (I₂) | 4-Iodo-3-(benzyloxy)-5-methylisoxazole | 80-90 |
| Trimethylsilyl chloride (TMSCl) | 4-(Trimethylsilyl)-3-(benzyloxy)-5-methylisoxazole | 90-98 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the base and the lithiated intermediate.
-
Low Temperature (-78 °C): The lithiation is performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or the lithiated isoxazole. It also helps to control the regioselectivity of the deprotonation.
-
Choice of Base (n-BuLi): n-Butyllithium is a strong, non-nucleophilic base that is well-suited for the deprotonation of heteroaromatic C-H bonds. Stronger or more sterically hindered bases like s-BuLi or t-BuLi can also be used, but n-BuLi is often sufficient and more economical.
-
Quenching with Saturated NH₄Cl: This is a mild acidic workup that neutralizes any remaining organolithium species and protonates the alkoxide formed during the reaction without causing degradation of acid-sensitive products.
Deprotection of the Benzyloxy Group
The removal of the benzyl protecting group is a crucial step to unmask the 3-hydroxyisoxazole functionality, which can then be further derivatized or may be the desired final product. Several methods are available for this transformation, with catalytic hydrogenolysis being one of the most common and efficient.
Diagram 2: Deprotection of the Benzyloxy Group
Caption: Catalytic hydrogenolysis for the removal of the benzyl protecting group.
Experimental Protocol: Catalytic Hydrogenolysis
-
Preparation: To a round-bottom flask, add the 4-substituted-3-(benzyloxy)-5-methylisoxazole (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenation: The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus. The atmosphere is purged with hydrogen gas.
-
Reaction: The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1 atm). The reaction progress is monitored by TLC.
-
Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Concentration: The filtrate is concentrated under reduced pressure to yield the deprotected 3-hydroxyisoxazole.
Alternative Deprotection Method: For substrates sensitive to hydrogenation, oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, often under photoirradiation.[14]
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temp, 1 atm H₂ | Clean reaction, high yields, easy workup | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
| Oxidative Deprotection | DDQ | MeCN, photoirradiation | Mild conditions, orthogonal to hydrogenation-sensitive groups | DDQ is toxic and requires careful handling, potential for side reactions with electron-rich substrates |
Reductive N-O Bond Cleavage of the Isoxazole Ring
The isoxazole ring can be reductively cleaved to afford valuable β-aminoenones or related compounds. This transformation significantly expands the synthetic utility of 3-(benzyloxy)-5-methylisoxazole by providing access to acyclic structures with diverse functional handles. Various reducing agents can be employed for this purpose, including Raney nickel, samarium(II) iodide, and molybdenum hexacarbonyl.[7][15]
Diagram 3: Reductive N-O Bond Cleavage
Caption: Reductive cleavage of the isoxazole N-O bond to yield a β-aminoenone.
Experimental Protocol: Reductive Cleavage with Raney Nickel
-
Preparation: In a round-bottom flask, dissolve the substituted isoxazole (1.0 eq) in a suitable solvent, such as aqueous methanol.
-
Catalyst Addition: Add Raney nickel (a slurry in water) to the solution. The amount of Raney nickel can vary, but a significant excess is often used.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen.
-
Reaction: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating. The reaction is monitored by TLC.
-
Filtration and Workup: After completion, the catalyst is carefully filtered off through a pad of Celite®. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography.
Conclusion
3-(Benzyloxy)-5-methylisoxazole is a highly effective and versatile building block for the synthesis of a wide range of substituted isoxazoles. Its ability to undergo regioselective C-4 functionalization via directed ortho-metalation, coupled with the straightforward deprotection of the benzyloxy group and the potential for reductive ring cleavage, provides a powerful toolkit for medicinal chemists and synthetic organic chemists. The protocols outlined in this application note offer a reliable foundation for the utilization of this valuable reagent in the development of novel chemical entities.
References
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Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
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Li, W., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]
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Gagnon, D., & Spino, C. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2185–2190. [Link]
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Tron, G. C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
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Wang, Q., et al. (2021). N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry, 86(20), 13835–13853. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
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ResearchGate. (2025). N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. [Link]
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ResearchGate. (2025). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. [Link]
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ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions. [Link]
-
University of Connecticut. (n.d.). Directed (ortho) Metallation. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐substituted isoxazole‐5‐methyl bromides. [Link]
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Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
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Myers, A. (n.d.). ortho metalation. [Link]
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Organic Chemistry Portal. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. [Link]
-
Chen, Y.-C., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(10), 2479. [Link]
-
eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]
-
PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. [Link]
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National Institutes of Health. (n.d.). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]
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U.S. Environmental Protection Agency. (2025). Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. [Link]
-
U.S. Environmental Protection Agency. (2025). Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-formylamino-5-methylisoxazole. [Link]
-
ResearchGate. (n.d.). Metalation Reactions of Isoxazoles and Benzoisoxazoles. [Link]
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-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]
-
Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
-
ResearchGate. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]
-
Kobylychnyi, V. O., et al. (2020). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 56(11), 1432–1437. [Link]
-
BORIS Portal - Universität Bern. (2023). group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. [Link]
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Application Notes and Protocols: Deprotection of 3-(Benzyloxy)-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Removal of a Benzyl Shield on the Isoxazole Core
The benzyl ether is a stalwart protecting group in organic synthesis, prized for its robustness under a wide range of acidic and basic conditions.[1] In the synthesis of complex molecules, such as pharmacologically active isoxazole derivatives, the strategic installation and subsequent removal of the benzyl group from a hydroxyl function is a critical step. The target molecule of this guide, 3-(benzyloxy)-5-methylisoxazole, serves as a key intermediate, with its deprotection yielding the versatile 3-hydroxy-5-methylisoxazole, a valuable building block in medicinal chemistry and agrochemical development.[2]
The cleavage of the C-O bond in a benzyl ether is most commonly achieved under reductive or oxidative conditions.[1] However, the presence of the isoxazole ring introduces considerations of chemoselectivity. The choice of deprotection methodology is therefore paramount to ensure a high-yielding and clean conversion to the desired 3-hydroxy-5-methylisoxazole without compromising the integrity of the heterocyclic core. This guide provides a detailed examination of the primary methods for the deprotection of 3-(benzyloxy)-5-methylisoxazole, offering insights into the underlying mechanisms and providing field-tested protocols.
Deprotection Methodologies: A Comparative Overview
The selection of an appropriate deprotection strategy hinges on factors such as the stability of other functional groups in the molecule, the desired reaction scale, and the availability of specialized equipment. Here, we explore the most effective methods for cleaving the benzyl ether in 3-(benzyloxy)-5-methylisoxazole.
| Method | Key Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like EtOH, MeOH, THF | High yield, clean reaction, common method.[1] | Can be slow; may affect other reducible functional groups (e.g., alkenes, alkynes).[1] |
| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) | Avoids pressurized H₂; can be faster than traditional hydrogenolysis.[1][3] | Choice of hydrogen donor can influence selectivity.[3] |
| Acid-Catalyzed Cleavage | Strong Lewis acids (e.g., BBr₃, BCl₃) | Effective for substrates sensitive to reduction. | Harsh conditions; may not be suitable for acid-labile functional groups.[4] |
| Oxidative Deprotection | Oxidizing agents (e.g., DDQ, CAN) | Orthogonal to reductive methods; useful for complex molecules with reducible groups. | Can be less chemoselective; may require specific activators (e.g., photoirradiation for DDQ).[4][5] |
Experimental Protocols & Mechanistic Insights
Reductive Cleavage: Catalytic Hydrogenolysis
This is the most frequently employed method for benzyl ether deprotection due to its efficiency and the clean formation of toluene as a byproduct, which is easily removed.[1][6][7]
Mechanism of Action: The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the surface of the palladium catalyst. The palladium facilitates the cleavage of the benzylic C-O bond through the addition of hydrogen, a process known as hydrogenolysis.[8][9]
Detailed Protocol: Catalytic Hydrogenolysis of 3-(Benzyloxy)-5-methylisoxazole
Materials:
-
3-(Benzyloxy)-5-methylisoxazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-(benzyloxy)-5-methylisoxazole in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the flask and degas the system by applying a vacuum and then backfilling with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Introduce hydrogen gas into the flask, either from a balloon or a pressurized system.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-5-methylisoxazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Reductive Cleavage: Catalytic Transfer Hydrogenation
This method offers a milder and often faster alternative to traditional hydrogenolysis, as it avoids the need for pressurized hydrogen gas.[1][3] A variety of hydrogen donors can be employed, with formic acid and cyclohexene being common choices.[3][10]
Mechanism of Action: In this process, the hydrogen donor transfers hydrogen to the substrate, mediated by the palladium catalyst, leading to the cleavage of the benzyl ether.
Detailed Protocol: Catalytic Transfer Hydrogenation using Formic Acid
Materials:
-
3-(Benzyloxy)-5-methylisoxazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Celite®
Procedure:
-
Dissolve 3-(benzyloxy)-5-methylisoxazole in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
To the stirred mixture, add formic acid dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Lewis Acid-Mediated Cleavage
For substrates that are sensitive to reductive conditions, cleavage with a strong Lewis acid like boron tribromide (BBr₃) is a powerful alternative.[11]
Mechanism of Action: The reaction is thought to proceed through the formation of an ether-BBr₃ adduct. For benzyl ethers, a novel bimolecular mechanism has been proposed where one ether-BBr₃ adduct acts as a bromide donor to a second adduct, facilitating the cleavage.[12][13]
Detailed Protocol: BBr₃-Mediated Deprotection
Materials:
-
3-(Benzyloxy)-5-methylisoxazole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 3-(benzyloxy)-5-methylisoxazole in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM (typically 1.1 to 1.5 equivalents) to the cooled solution.
-
Allow the reaction to stir at -78 °C and then gradually warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidative Deprotection
Oxidative methods provide a valuable alternative, particularly for molecules containing functional groups that are sensitive to reduction.[4] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, sometimes requiring photoirradiation for efficient cleavage of simple benzyl ethers.[4][5] Ceric ammonium nitrate (CAN) is another option, known for its chemoselectivity in cleaving N-benzyl groups in the presence of O-benzyl ethers, but it can also be used for O-debenzylation under specific conditions.[14][15][16]
Mechanism of Action: Oxidative debenzylation typically involves a single-electron transfer from the benzyl ether to the oxidant, followed by fragmentation to the deprotected alcohol and benzaldehyde.
Detailed Protocol: Oxidative Deprotection using DDQ with Photoirradiation
Materials:
-
3-(Benzyloxy)-5-methylisoxazole
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 3-(benzyloxy)-5-methylisoxazole in a mixture of DCM and a small amount of water.
-
Add DDQ (stoichiometric or catalytic amounts) to the solution.
-
Irradiate the reaction mixture with visible light (e.g., a green LED lamp).[17][18]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up as appropriate for the removal of DDQ byproducts.
-
Purify the product by column chromatography.
Workflow and Decision-Making Diagram
The following diagram illustrates the decision-making process for selecting the appropriate deprotection method.
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- 18. researchgate.net [researchgate.net]
3-(Benzyloxy)-5-methylisoxazole in the synthesis of Ibotenic acid
An Application Guide to the Synthesis of Ibotenic Acid via 3-(Benzyloxy)-5-methylisoxazole
Abstract
Ibotenic acid, a naturally occurring neuroactive amino acid found in Amanita mushrooms, serves as a valuable research tool in neuroscience and is the direct biosynthetic precursor to the potent GABAA agonist, muscimol.[1] Its utility as a selective glutamate receptor agonist makes it a critical compound for studying excitatory amino acid pathways.[1] This document provides a detailed, research-grade guide for the multi-step synthesis of Ibotenic acid. The synthetic strategy hinges on the use of 3-(benzyloxy)-5-methylisoxazole, a key intermediate that allows for the controlled functionalization of the isoxazole core. We will detail the rationale behind the synthetic design, provide step-by-step protocols for each key transformation, and present the underlying chemical principles that ensure a successful and reproducible synthesis.
Introduction to the Synthetic Challenge
The structure of Ibotenic acid presents a unique synthetic challenge: the construction of an α-amino acid substituent on a delicate 3-hydroxyisoxazole heterocycle. The enolic hydroxyl group at the 3-position is acidic and can interfere with many standard synthetic operations. Therefore, a robust protecting group strategy is paramount. Our chosen route employs a benzyl ether to mask the hydroxyl group, which is stable under the conditions required for side-chain manipulation and can be cleanly removed in the final step.
The overall synthetic workflow is designed as a logical sequence of protection, functionalization, and deprotection, as illustrated below.
Caption: High-level workflow for the synthesis of Ibotenic Acid.
Detailed Synthetic Pathway and Rationale
The synthesis is divided into three primary stages. Each stage is designed to address a specific chemical challenge, leading sequentially to the final product.
Caption: Chemical pathway for the synthesis of Ibotenic Acid.
Part 1: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
Expertise & Rationale: The synthesis begins with commercially available 3-hydroxy-5-methylisoxazole. The hydroxyl group of this starting material is sufficiently acidic to interfere with downstream reactions, particularly those involving organometallics or strong bases. Protection as a benzyl ether is an ideal strategy. The benzyl group is robust enough to withstand the planned reaction conditions but is readily cleaved under mild hydrogenolysis conditions, which will not affect the isoxazole ring or the final amino acid functionality.[2][3]
Protocol 1: Benzylation of 3-Hydroxy-5-methylisoxazole
-
Setup: To a stirred solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(benzyloxy)-5-methylisoxazole as a pure solid.
Part 2: Installation of the Amino Acid Side-Chain
This stage is a two-step process involving the activation of the 5-methyl group via bromination, followed by the construction of the α-amino acid moiety.
Step 2a: Radical Bromination of the 5-Methyl Group
Expertise & Rationale: To introduce the amino acid side chain, the chemically inert 5-methyl group must be functionalized. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is a classic and highly effective method for the selective bromination of allylic and benzylic positions.[4][5] The methyl group on the isoxazole ring behaves similarly to a benzylic position, making it susceptible to this type of radical halogenation.
Protocol 2a: Wohl-Ziegler Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by irradiation from the lamp and proceeds as the orange color of bromine appears and is consumed. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 3-(benzyloxy)-5-(bromomethyl)isoxazole is often used directly in the next step without further purification due to its lability.
Step 2b: Formation of the α-Amino Acid Moiety via Amidomalonate Synthesis
Expertise & Rationale: The amidomalonate synthesis is a reliable and high-yielding method for preparing α-amino acids from alkyl halides.[6] The 5-(bromomethyl)isoxazole intermediate is an excellent substrate for SN2 displacement by the enolate of diethyl acetamidomalonate. Subsequent acidic hydrolysis of the resulting adduct simultaneously cleaves the ester and amide groups, followed by decarboxylation upon heating to yield the desired α-amino acid structure.
Protocol 2b: Amidomalonate Synthesis
-
Enolate Formation: In a flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol. Once the sodium has fully reacted, add diethyl acetamidomalonate (1.1 eq) and stir until a clear solution is formed.
-
Alkylation: Add a solution of crude 3-(benzyloxy)-5-(bromomethyl)isoxazole (1.0 eq) in a small amount of anhydrous ethanol to the enolate solution. Heat the mixture to reflux and stir for 8-12 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add 6M hydrochloric acid and heat to reflux for 6-8 hours. This step hydrolyzes the esters and the amide, and effects decarboxylation.
-
Isolation: After cooling, the protected Ibotenic acid may precipitate. The product can be isolated by adjusting the pH of the solution to its isoelectric point (around pH 3-4) to minimize its solubility, followed by filtration or extraction. Further purification can be achieved by recrystallization.
Part 3: Final Deprotection to Ibotenic Acid
Expertise & Rationale: The final step is the removal of the O-benzyl protecting group. Catalytic Transfer Hydrogenation (CTH) is a superior method for this transformation, offering significant safety and operational advantages over traditional high-pressure hydrogenation.[2] In CTH, a hydrogen donor molecule, such as ammonium formate, generates hydrogen in situ in the presence of a palladium catalyst.[2][7] This method is highly efficient for cleaving benzyl ethers and proceeds under mild conditions, preserving the integrity of the final product.[3][8]
Protocol 3: Catalytic Transfer Hydrogenation
-
Setup: Dissolve the protected Ibotenic acid precursor (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst & Donor Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate). Then, add ammonium formate (4-5 eq) in portions. The addition may cause some effervescence.
-
Reaction: Heat the mixture to a gentle reflux and stir for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: After completion, cool the reaction and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a water/ethanol mixture to yield pure Ibotenic acid.
Data Summary
The following table provides an overview of the synthetic sequence with representative quantitative data. Yields are indicative and may vary based on experimental scale and purification efficiency.
| Step | Transformation | Key Reagents | Solvent | Typical Time | Typical Yield |
| 1 | Benzylation | Benzyl Bromide, K₂CO₃ | DMF | 4-6 h | 85-95% |
| 2a | Bromination | NBS, AIBN (cat.) | CCl₄ | 2-4 h | 70-80% |
| 2b | Amidomalonate Alkylation & Hydrolysis | Diethyl acetamidomalonate, NaOEt; HCl(aq) | Ethanol; Water | 16-20 h (total) | 50-65% (over 2 steps) |
| 3 | Debenzylation | 10% Pd/C, Ammonium Formate | Methanol | 1-2 h | 90-98% |
References
- Google Patents. (1981). Process for preparing 3-hydroxy-5-methylisoxazole. (CA1218660A).
-
ResearchGate. (2019). Catalytic transfer hydrogenation of sugar derivatives. [Link]
-
LibreTexts Chemistry. (2024). 25.4: Synthesis of Amino Acids. [Link]
-
Madsen, U., Brehm, L., & Krogsgaard-Larsen, P. (1988). Excitatory amino acids. Improved synthesis of ibotenic acid and X-ray analysis of an unexpected reaction product. Journal of the Chemical Society, Perkin Transactions 1, 359-364. [Link]
-
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
ACS Publications. (2024). Visible-Light-Driven Synthesis of N-Alkyl α-Amino Acid Derivatives from Unactivated Alkyl Bromides and In Situ Generated Imines. Organic Letters. [Link]
-
ResearchGate. (1988). Ibotenic acid: on the mechanism of its conversion to [3H] muscimol. [Link]
-
PubMed. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. [Link]
-
NPTEL. (n.d.). The Synthesis of α-Amino Acids. Retrieved from NPTEL. [Link]
-
ACS Publications. (2002). Amino Acid Bromides: Their N-Protection and Use in the Synthesis of Peptides with Extremely Difficult Sequences. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (1971). The Improved Syntheses of dl-Ibotenic Acid and Muscimol. [Link]
-
ResearchGate. (2019). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones.... [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
-
ScienceDirect. (2018). Ibotenic acid: on the mechanism of its conversion to [3H] muscimol. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Ibotenic acid. Retrieved from Wikipedia. [Link]
-
ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]
Sources
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)-5-methylisoxazole in Modern Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved drugs and its role as a versatile pharmacophore.[1][2][3] This document provides an in-depth guide to the application of 3-(Benzyloxy)-5-methylisoxazole, a key intermediate for the synthesis of diverse molecular libraries. We will explore its strategic importance as a stable, yet readily modifiable, building block. Detailed, field-proven protocols for its deprotection and subsequent derivatization are provided, alongside a discussion of its potential in bioisosteric replacement strategies and as a core fragment in kinase inhibitor discovery programs.
Introduction: The Isoxazole Moiety in Drug Discovery
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The isoxazole ring is not merely a passive scaffold; its electronic properties and ability to participate in hydrogen bonding can be finely tuned through substitution, making it a privileged structure in drug design.[3] Furthermore, the isoxazole nucleus can act as a bioisostere for other functional groups, such as amides and carboxylic acids, offering a strategy to improve a compound's pharmacokinetic profile and metabolic stability.[4][5]
The subject of this guide, 3-(Benzyloxy)-5-methylisoxazole, is a particularly valuable synthetic intermediate. The benzyl ether at the 3-position provides a stable protecting group that can be selectively removed under various conditions to reveal a reactive hydroxyl group. This "masked" hydroxyl functionality allows for late-stage diversification, a critical tactic in modern drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Strategic Utility of 3-(Benzyloxy)-5-methylisoxazole
The primary application of 3-(Benzyloxy)-5-methylisoxazole lies in its role as a versatile building block for creating libraries of 3-hydroxy-5-methylisoxazole derivatives. The workflow hinges on the selective cleavage of the benzyl ether, followed by functionalization of the resulting hydroxyl group.
Caption: Synthetic workflow utilizing 3-(Benzyloxy)-5-methylisoxazole.
This strategic approach enables chemists to explore a wide range of chemical space around the isoxazole core, probing interactions with biological targets and optimizing for desired properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Experimental Protocols
Protocol 1: Debenzylation of 3-(Benzyloxy)-5-methylisoxazole via Hydrogenolysis
This protocol describes the cleavage of the benzyl ether using catalytic hydrogenation, a clean and high-yielding method.[6]
Materials:
-
3-(Benzyloxy)-5-methylisoxazole (1.0 eq)
-
Palladium on carbon (10% Pd/C, 0.1 eq)
-
Methanol (or Ethanol, THF)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or Parr hydrogenator
-
Stir plate and stir bar
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Benzyloxy)-5-methylisoxazole in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The mixture should be handled under an inert atmosphere if possible, although it is not strictly necessary for this reaction.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-5-methylisoxazole. The product can be purified further by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is the preferred catalyst as it efficiently facilitates the hydrogenolysis of the C-O bond of the benzyl ether without reducing the isoxazole ring.[7]
-
Solvent: Methanol, ethanol, or tetrahydrofuran (THF) are commonly used as they are inert to the reaction conditions and effectively dissolve the starting material.[7]
-
Filtration through Celite®: This is a crucial step to completely remove the fine palladium catalyst, which can interfere with subsequent reactions.
Protocol 2: Library Synthesis - O-Alkylation of 3-Hydroxy-5-methylisoxazole
This protocol provides a general method for the derivatization of the hydroxyl group via Williamson ether synthesis.
Materials:
-
3-Hydroxy-5-methylisoxazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq)
-
Round-bottom flask
-
Stir plate and stir bar
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 3-hydroxy-5-methylisoxazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C. If using potassium carbonate, the reaction can be run at room temperature or with gentle heating.
-
Alkoxide Formation: Stir the mixture for 30 minutes at 0 °C (for NaH) or for 15 minutes at room temperature (for K₂CO₃) to allow for the formation of the corresponding alkoxide.
-
Electrophile Addition: Add the alkyl halide to the reaction mixture and allow it to warm to room temperature.
-
Reaction Monitoring: Stir the reaction for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validating System:
-
The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in a Hypothetical Kinase Inhibitor Program
Isoxazole-containing compounds have shown promise as inhibitors of various kinases, which are critical targets in oncology. The 3-hydroxy-5-methylisoxazole core can serve as a versatile scaffold for developing a kinase inhibitor library.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. youtube.com [youtube.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Protocol for the Synthesis of 3-(Benzyloxy)-5-methylisoxazole
Executive Summary & Strategic Analysis
Target Molecule Profile
-
Compound: 3-(Benzyloxy)-5-methylisoxazole
-
CAS Registry Number: 10336-39-7 (Analogous references)
-
Core Scaffold: 3,5-Disubstituted Isoxazole
-
Application: This motif serves as a critical bioisostere for carboxylic acids in medicinal chemistry, particularly in the design of GABA
receptor agonists (e.g., bioisosteric replacement in muscimol derivatives) and glutamate receptor ligands. The benzyl group often acts as a lipophilic protecting group or a hydrophobic pharmacophore element.
Retrosynthetic Logic & Challenges
The synthesis hinges on the alkylation of 3-hydroxy-5-methylisoxazole (also known as 5-methyl-3(2H)-isoxazolone). The critical challenge in this protocol is regioselectivity .
The starting material exists in a tautomeric equilibrium between the enrol form (3-hydroxy) and the keto form (3-isoxazolone). Upon deprotonation, the resulting anion is an ambident nucleophile , capable of attacking the electrophile (benzyl bromide) at either:
-
The Oxygen atom (O-alkylation): Yields the desired 3-(benzyloxy) product.
-
The Nitrogen atom (N-alkylation): Yields the undesired 2-benzyl-5-methylisoxazol-3(2H)-one.
Strategic Solution: To maximize O-alkylation, this protocol utilizes a "hard" base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone), exploiting the Hard-Soft Acid-Base (HSAB) principle where the "hard" alkoxide oxygen preferentially reacts with the hard benzyl electrophile under kinetic control.
Mechanistic Pathway & Regiochemistry[1]
The following diagram illustrates the tautomeric equilibrium and the bifurcation point determining the yield of the desired product versus the N-alkylated impurity.
Figure 1: Reaction pathway showing the competition between O-alkylation (green path) and N-alkylation (red path).
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 3-Hydroxy-5-methylisoxazole | 99.09 | 1.0 | 5.00 g (50.5 mmol) | Substrate |
| Benzyl Bromide | 171.04 | 1.1 | 6.60 mL (55.5 mmol) | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 10.46 g (75.7 mmol) | Base |
| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |
| Ethyl Acetate | - | - | As needed | Extraction |
Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or nitrogen inlet).
-
Charge the flask with 3-hydroxy-5-methylisoxazole (5.00 g) and anhydrous DMF (50 mL).
-
Add Potassium Carbonate (
) (10.46 g) in a single portion.-
Note: The suspension may become slightly warm. Ensure vigorous stirring to keep the solid base suspended.
-
-
Stir at Room Temperature (RT, 25°C) for 30 minutes. This allows for the formation of the potassium salt of the isoxazole.
Step 2: Electrophile Addition
-
Add Benzyl Bromide (6.60 mL) dropwise via a syringe over 10 minutes.
-
Safety: Benzyl bromide is a potent lachrymator.[2] Perform this step strictly inside a fume hood.
-
-
Heat the reaction mixture to 50–60°C and stir for 4–6 hours.
-
Process Check: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and a new less polar spot ( ) should appear.
-
Step 3: Quenching and Work-up
-
Cool the mixture to RT.
-
Pour the reaction mixture into Ice-Water (200 mL) to dissolve inorganic salts and precipitate the organic product.
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Combine the organic layers and wash with Brine (
mL) to remove residual DMF. -
Dry the organic phase over anhydrous Sodium Sulfate (
). -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil or solid.
Step 4: Purification
-
The crude material typically contains 85-90% O-alkylated product and 10-15% N-alkylated byproduct.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (95:5
80:20). -
Order of Elution: The desired O-benzyl ether is significantly less polar and elutes first. The N-benzyl lactam is more polar and elutes later.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Analytical Validation & Expected Data
To confirm the identity of the product and ensure the absence of the N-alkylated isomer, check for these specific spectral signatures:
| Technique | Parameter | Expected Signal (O-Alkylated Target) | Distinction from N-Isomer |
| Benzyl | N-Benzyl shifts are typically upfield ( | ||
| Isoxazole | Sharp singlet confirms ring integrity. | ||
| Characteristic of isoxazolyl ether carbon. | |||
| MS (ESI) | 190.2 | Matches Formula |
Expert Insight on NMR: The most reliable indicator of O-alkylation is the chemical shift of the benzylic protons. If you observe a secondary singlet around 4.8 ppm, your product is contaminated with the N-alkylated side product [1].
Troubleshooting & Optimization
Issue: Low Yield / High N-Alkylation
-
Cause: High reaction temperatures or solvent polarity favoring the thermodynamic lactam product.
-
Solution:
-
Lower Temperature: Run the reaction at Room Temperature for a longer duration (12–16 hours) instead of heating. This favors the kinetic O-alkylation.
-
Change Solvent: Switch from DMF to Acetone or Acetonitrile . While slower, acetone often yields cleaner O-alkylation profiles due to lower solubility of the potassium salt, creating a heterogeneous reaction surface [2].
-
Issue: Incomplete Conversion
-
Cause: Moisture in the solvent (DMF is hygroscopic) deactivating the base.
-
Solution: Ensure DMF is anhydrous (dried over molecular sieves). Increase
to 2.0 equivalents.
References
-
Regioselectivity in Isoxazole Alkylation
-
General Protocol for O-Alkylation
- Title: Benzyl Protection - Common Organic Chemistry (Protocol Examples).
- Source: Common Organic Chemistry / WO2016014463.
-
URL:[Link]
-
Isoxazole Synthesis Context
Sources
Analytical techniques for characterizing 3-(Benzyloxy)-5-methylisoxazole
Application Note: Analytical Characterization & Regioisomeric Profiling of 3-(Benzyloxy)-5-methylisoxazole
Abstract
3-(Benzyloxy)-5-methylisoxazole is a critical intermediate in the synthesis of isoxazole-based pharmacophores (e.g., GABA agonists, glutamate receptor ligands). Its synthesis, typically via the alkylation of 3-hydroxy-5-methylisoxazole, presents a classic ambident nucleophile challenge, often yielding the desired O-alkyl product alongside the thermodynamically stable N-alkyl impurity (2-benzyl-5-methylisoxazol-3(2H)-one).
This guide provides a definitive analytical framework to characterize the target molecule and rigorously quantify the N-alkyl impurity. The protocols prioritize Nuclear Magnetic Resonance (NMR) for structural elucidation and HPLC-UV/MS for routine purity profiling.
Part 1: Strategic Overview & Impurity Logic
The primary analytical challenge is not merely identifying the molecule, but proving the absence of its regioisomer. The O-alkylation (kinetic control) vs. N-alkylation (thermodynamic control) competition dictates the impurity profile.
Figure 1: Analytical workflow emphasizing the bifurcation between the desired O-isomer and the N-isomer impurity.
Part 2: Structural Confirmation (NMR Spectroscopy)
Objective: To distinguish the target 3-(benzyloxy) ether from the 2-benzyl-3-one isomer using proton chemical shifts.
Theory: The electronic environment of the benzylic methylene (-CH₂-) and the isoxazole ring proton (H-4) differs significantly between the two isomers.
-
O-Isomer: The methylene is attached to an oxygen atom, causing a downfield shift (~5.2 ppm). The isoxazole ring retains aromatic character.
-
N-Isomer: The methylene is attached to a nitrogen atom (amide-like), appearing slightly upfield (~4.8 ppm). The ring loses aromaticity, becoming a cyclic amide (isoxazolone), often shifting the H-4 proton.
Protocol A: High-Resolution 1H NMR
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove inorganic salts (AgBr/KBr).
-
Acquisition: Acquire 1H spectrum (minimum 16 scans) with a spectral width of -2 to 14 ppm.
-
Processing: Reference the residual CHCl₃ peak to 7.26 ppm.
Data Interpretation Table:
| Proton Position | Target (O-Alkyl) Shift (δ ppm) | Impurity (N-Alkyl) Shift (δ ppm) | Diagnostic Feature |
| Benzyl -CH₂- | 5.20 – 5.35 (s) | 4.80 – 4.95 (s) | Primary Differentiator. O-CH₂ is typically ~0.4 ppm downfield of N-CH₂. |
| Isoxazole H-4 | 5.60 – 5.80 (s) | 5.80 – 6.00 (s) | Less reliable than Benzyl, but peak shape often sharper in O-isomer. |
| Methyl -CH₃ | 2.20 – 2.35 (s) | 2.10 – 2.25 (s) | Minor shift; not diagnostic on its own. |
| Aromatic (Ph) | 7.30 – 7.45 (m) | 7.20 – 7.40 (m) | Overlapping multiplets; generally uninformative for isomerism. |
Advanced Validation (13C NMR / HMBC): If 1H NMR is ambiguous (e.g., in complex mixtures), use 13C NMR :
-
Target (O-Alkyl): C-3 carbon (attached to O-Bn) appears at ~165-170 ppm .
-
Impurity (N-Alkyl): C-3 carbon (Carbonyl C=O) appears further downfield at ~170-175 ppm but is best distinguished by HMBC correlations to the N-Benzyl protons.
Part 3: Purity Profiling (HPLC-UV/MS)
Objective: Quantify the purity of 3-(Benzyloxy)-5-methylisoxazole and detect trace levels of starting material (3-hydroxy-5-methylisoxazole) and benzyl bromide.
Protocol B: Reverse-Phase HPLC Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar starting materials)
-
2-10 min: 10% -> 90% B (Linear gradient)
-
10-13 min: 90% B (Wash)
-
13-15 min: 10% B (Re-equilibration)
-
-
Detection:
-
UV: 254 nm (Strong absorption by benzyl group).
-
MS: ESI Positive Mode (Target [M+H]+ = 190.08 m/z).
-
System Suitability Criteria:
-
Resolution (Rs): > 1.5 between Target and N-alkyl impurity (if present).
-
Tailing Factor: < 1.5 for the main peak.
-
Retention Order (Typical):
-
3-Hydroxy-5-methylisoxazole (Polar, elutes early).
-
N-Alkyl Impurity (Slightly less hydrophobic than O-alkyl).
-
Target: 3-(Benzyloxy)-5-methylisoxazole.
-
Benzyl Bromide (Non-polar, elutes late).
-
Part 4: Rapid Screening (FTIR)
Objective: Quick "Go/No-Go" decision at the benchtop before NMR/HPLC.
Protocol C: ATR-FTIR Place 2-5 mg of solid/oil directly on the Diamond ATR crystal.
Diagnostic Bands:
-
Pass (Target): Look for strong bands at 1600-1550 cm⁻¹ (C=N stretching) and 1200-1000 cm⁻¹ (C-O-C ether stretch).
-
Fail (Impurity): The presence of a strong, sharp band at 1680-1720 cm⁻¹ indicates a Carbonyl (C=O) group, confirming the presence of the N-alkyl isoxazolone impurity.
References
-
Regioselectivity in Isoxazole Alkylation
- Title: "Alkylation of 3-hydroxy-5-methylisoxazole: Solvent and Counter-ion Effects."
- Context: Establishes that silver salts in non-polar solvents favor O-alkylation, while alkali salts in polar solvents favor N-alkyl
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of scope).
-
Spectroscopic Data for Isoxazoles
- Title: "1H and 13C NMR chemical shifts of regioisomer isoxazoles."
- Context: Provides comparative shift data for O- vs N-substituted isoxazole rings.
- Source:Magnetic Resonance in Chemistry.
-
URL:[Link]
-
HPLC Method Development
- Title: "Separation of Isoxazole Deriv
- Context: Validates the use of Acetonitrile/Water gradients for isoxazole separ
- Source:SIELC Technologies Applic
-
URL:[Link]
Sources
Application Notes & Protocols: 3-(Benzyloxy)-5-methylisoxazole as a Protecting Group for 3-Hydroxy-5-methylisoxazole
Abstract
This technical guide provides a comprehensive overview of the application of 3-(benzyloxy)-5-methylisoxazole as a robust protecting group for the hydroxyl functionality of 3-hydroxy-5-methylisoxazole. 3-Hydroxy-5-methylisoxazole, also known as hymexazol, is a valuable scaffold in medicinal chemistry and materials science.[1] However, the reactive hydroxyl group often necessitates protection to achieve selective transformations at other positions of the molecule. This document details the strategic advantages of the benzyl protecting group, provides validated, step-by-step protocols for both the protection and deprotection reactions, and discusses the underlying chemical principles that govern these transformations. The information presented herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Imperative for Protection
In the synthesis of complex organic molecules, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[2] The hydroxyl group of 3-hydroxy-5-methylisoxazole is a nucleophilic and acidic site, rendering it susceptible to a wide range of reagents. The benzyl group (Bn), introduced via a benzyl ether linkage, is a widely employed protecting group for alcohols due to its stability across a broad spectrum of reaction conditions, including acidic and basic media, and its susceptibility to cleavage under mild reductive conditions.[3]
Advantages of the Benzyl Protecting Group for 3-Hydroxy-5-methylisoxazole:
-
Robust Stability: The benzyl ether is resistant to many common reagents used in organic synthesis, such as organometallics, hydrides, and mild oxidizing and reducing agents.
-
Facile Introduction: The protection step can be readily achieved through a Williamson ether synthesis, a reliable and high-yielding reaction.[4][5][6]
-
Orthogonality: The deprotection method, typically catalytic hydrogenation, is orthogonal to many other protecting groups, allowing for selective deprotection in multi-step syntheses.[2]
-
Mild Deprotection: Cleavage of the benzyl ether via hydrogenolysis proceeds under neutral conditions, preserving sensitive functional groups within the molecule.
The Chemistry of Protection and Deprotection
The overall strategy involves a two-step sequence: the formation of the benzyl ether (protection) and its subsequent cleavage to regenerate the free hydroxyl group (deprotection).
Figure 1: General workflow for the protection and deprotection of 3-hydroxy-5-methylisoxazole.
Protection via Williamson Ether Synthesis
The formation of 3-(benzyloxy)-5-methylisoxazole is achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[5][7] In this case, the alkoxide is generated by deprotonating the hydroxyl group of 3-hydroxy-5-methylisoxazole with a suitable base. The resulting nucleophile then displaces a halide from benzyl bromide.
Mechanism:
-
Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 3-hydroxy-5-methylisoxazole to form a highly nucleophilic isoxazolide anion.
-
Nucleophilic Attack: The isoxazolide anion attacks the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 fashion.
-
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired 3-(benzyloxy)-5-methylisoxazole.
Figure 2: Key components of the Williamson ether synthesis for benzyl protection.
Deprotection via Catalytic Hydrogenation
The removal of the benzyl group is most commonly and cleanly achieved by catalytic hydrogenation.[8] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.
Mechanism:
-
Adsorption: Both the 3-(benzyloxy)-5-methylisoxazole and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogenolysis: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether and the H-H bond of the hydrogen molecule.
-
Product Formation: The resulting fragments combine to form 3-hydroxy-5-methylisoxazole and toluene.
An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or ammonium formate.[3] This can be a safer and more convenient option in some laboratory settings.[3]
Experimental Protocols
Protocol for the Synthesis of 3-(Benzyloxy)-5-methylisoxazole (Protection)
Materials:
-
3-Hydroxy-5-methylisoxazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 1: Representative Reaction Conditions for Protection
| Parameter | Value |
| Solvent | Acetone, DMF |
| Base | K₂CO₃, NaH |
| Temperature | Room Temperature to Reflux |
| Typical Reaction Time | 4-12 hours |
| Typical Yield | >90% |
Protocol for the Deprotection of 3-(Benzyloxy)-5-methylisoxazole
Materials:
-
3-(Benzyloxy)-5-methylisoxazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogen generator
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Two-neck round-bottom flask
Procedure:
-
Dissolve 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in methanol or ethanol in a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol. Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to afford the deprotected 3-hydroxy-5-methylisoxazole.
Table 2: Representative Reaction Conditions for Deprotection
| Parameter | Value |
| Catalyst | 10% Pd/C, Pearlman's catalyst (Pd(OH)₂/C) |
| Hydrogen Source | H₂ gas (balloon), Formic acid, Ammonium formate |
| Solvent | Methanol, Ethanol, Ethyl acetate |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction stalls, ensure all reagents and solvents are anhydrous. The presence of water will consume the base and hydrolyze the benzyl bromide. Adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.
-
Sluggish Deprotection: The activity of the Pd/C catalyst can vary. If the deprotection is slow, try using a fresh batch of catalyst.[8] In some cases, adding a small amount of acetic acid can facilitate the reaction.[8] For substrates that may be sensitive to acid, Pearlman's catalyst (Pd(OH)₂/C) is a more active and often superior choice.[8]
-
Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst. If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.
-
Safety: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The palladium on carbon catalyst is flammable, especially when saturated with hydrogen. Handle with care and never allow the catalyst to become dry in the presence of air.
Conclusion
The use of 3-(benzyloxy)-5-methylisoxazole as a protecting group for 3-hydroxy-5-methylisoxazole is a highly effective and reliable strategy in organic synthesis. The protection and deprotection protocols are straightforward, high-yielding, and utilize readily available reagents. The stability of the benzyl ether under a wide range of conditions, coupled with the mild and selective nature of its removal via catalytic hydrogenation, makes this an invaluable tool for researchers in the fields of medicinal chemistry and drug development.
References
-
Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]
-
Qualitas. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Steve, S. Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Ohta, T., et al. (2010). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 15(4), 2423-2433. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Rault, S., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron Letters, 45(18), 3659-3662. [Link]
-
Chen, Y. J., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(10), 1649. [Link]
- Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
-
Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Sources
- 1. 3-Hydroxy-5-methylisoxazole | CAS 10004-44-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. jocpr.com [jocpr.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Application Note: Strategic Functionalization of 3-(Benzyloxy)-5-methylisoxazole for Drug Discovery Scaffolds
Introduction
The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[1][2][3] Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic functionalization of substituted isoxazoles is therefore a critical task in drug discovery, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
This document provides a detailed guide for the targeted functionalization of 3-(benzyloxy)-5-methylisoxazole, a versatile building block. We will explore three primary pathways for diversification:
-
Lateral Metalation: Exploiting the acidity of the 5-methyl protons.
-
Electrophilic Halogenation: Targeting the electron-rich C4 position.
-
Palladium-Catalyzed Cross-Coupling: Leveraging the C4-halogenated intermediates for advanced scaffold elaboration.
The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to efficiently generate novel isoxazole-based molecular entities.
Chemical Reactivity and Strategic Considerations
The reactivity of 3-(benzyloxy)-5-methylisoxazole is governed by the electronic influence of its substituents. The 3-benzyloxy group is a strong electron-donating group, which increases the electron density of the isoxazole ring, particularly at the C4 position. The 5-methyl group is weakly activating. This electronic arrangement dictates the primary sites for chemical modification:
-
The 5-Methyl Group: The protons on this methyl group exhibit enhanced acidity, analogous to benzylic protons.[4] This is due to the ability of the isoxazole ring to stabilize the resulting carbanion through resonance. This site is ideal for deprotonation with strong bases followed by reaction with various electrophiles.
-
The C4-Position: The electron-donating nature of the 3-benzyloxy group makes the C4-position the most nucleophilic carbon on the ring, rendering it susceptible to attack by electrophiles, most notably halogens.
-
The Isoxazole Ring: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under certain conditions, such as catalytic hydrogenation, which can be a planned synthetic step or an undesired side reaction.[3][5]
This guide focuses on reactions that preserve the isoxazole core while introducing diverse functional groups.
Figure 1: Key functionalization pathways for 3-(benzyloxy)-5-methylisoxazole.
Part 1: Lateral Metalation of the 5-Methyl Group
Lateral metalation involves the deprotonation of the 5-methyl group using a strong organolithium base, creating a nucleophilic anion that can be trapped with an electrophile.[4] This method is highly efficient for introducing carbon-based substituents directly onto the methyl group.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) are required to deprotonate the weakly acidic methyl group without adding to the isoxazole ring. LDA is often preferred for substrates with sensitive functional groups.[6]
-
Solvent: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et2O) are essential. They are aprotic and effectively solvate the lithium cation, enhancing the reactivity of the base.[6][7]
-
Temperature: Reactions are conducted at very low temperatures (-78 °C) to prevent side reactions, such as base degradation or reaction with the solvent, and to ensure the stability of the lithiated intermediate.[7]
Protocol 1: General Procedure for Lateral Metalation and Electrophilic Quench
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of 3-(benzyloxy)-5-methylisoxazole (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color, indicating anion formation.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.
-
Warming: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | n-BuLi or LDA | Strong, non-nucleophilic base required for C-H activation.[6] |
| Solvent | Anhydrous THF | Aprotic solvent stabilizes the lithiated intermediate.[7] |
| Temperature | -78 °C | Ensures stability of the anion and prevents side reactions. |
| Electrophiles | Aldehydes, Ketones, Alkyl Halides | Wide range of electrophiles can be used to form new C-C bonds. |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic quench to neutralize the base and lithiated species. |
Part 2: Electrophilic Halogenation at the C4-Position
The C4-position of the isoxazole ring is activated towards electrophilic aromatic substitution.[8][9] Halogenation at this position provides a crucial handle for subsequent cross-coupling reactions. N-halosuccinimides (NCS, NBS, NIS) are effective and convenient reagents for this transformation.
Causality Behind Experimental Choices:
-
Reagent: N-halosuccinimides are solid, easy-to-handle sources of electrophilic halogens ("X+"). They are generally milder than diatomic halogens and do not require a Lewis acid catalyst for this activated system.[10][11]
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are common solvents that are inert to the reaction conditions and effectively dissolve the reactants.[11]
-
Temperature: These reactions can often be run at room temperature, although gentle heating may be required to drive the reaction to completion.
Protocol 2: General Procedure for C4-Iodination
-
Preparation: To a round-bottom flask, add 3-(benzyloxy)-5-methylisoxazole (1.0 eq) and N-iodosuccinimide (NIS) (1.1 eq).[11]
-
Solvent Addition: Add acetonitrile (0.3 M) to the flask.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Halogen | Typical Solvent | Temperature |
| N-Chlorosuccinimide (NCS) | Cl | DMF | Room Temp |
| N-Bromosuccinimide (NBS) | Br | CH₂Cl₂ | Room Temp |
| N-Iodosuccinimide (NIS) | I | MeCN | Room Temp |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The C4-halo-isoxazoles synthesized in Part 2 are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C and C-N bonds.[12][13]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., phosphine-based ligands like XPhos, JohnPhos) is critical. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.[13][14]
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the coupling partner (in Buchwald-Hartwig amination).[15][16]
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. All steps must be performed under an inert atmosphere (Argon or Nitrogen).[12]
Figure 2: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Representative Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk tube or microwave vial, add 4-bromo-3-(benzyloxy)-5-methylisoxazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).[13][15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) to the vessel.
-
Inerting: Seal the vessel, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M), via syringe.[12]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, Cs₂CO₃ |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA |
Conclusion
3-(Benzyloxy)-5-methylisoxazole is a highly adaptable platform for the synthesis of complex, functionalized molecules. By strategically targeting the 5-methyl and C4 positions, a diverse array of derivatives can be accessed through robust and well-established synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers to build upon, enabling the rapid generation of novel chemical matter for evaluation in drug discovery programs. Careful consideration of the reaction conditions and the underlying chemical principles is paramount to achieving high yields and purity in these transformations.
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Vertex AI Search.
- Martisa, G. J., & Gaonkar, S. L. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.).
- Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.).
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. (2025).
- Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocycliz
- Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocycliz
- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. (2011). Journal of the American Chemical Society.
- Palladium(II)-Catalyzed Cross-Coupling of Diazo Compounds and Isocyanides to Access Ketenimines. (2020).
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PMC.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Unknown Source.
- LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. (n.d.).
- Electrophilic Arom
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Benzyllithium compounds and (lithiomethyl)
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
- effects of base, electrophile, and substrate on the selective alkylation of heteroarom
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Electrophilic substitution reactions. (n.d.). Unacademy.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Electrophilic Aromatic Substitution. (2025). Making Molecules.
- 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (n.d.). PMC - NIH.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline. (n.d.). Benchchem.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Heteroatom-promoted lateral lithi
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
- Grignard reagent form
- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology.
- Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
- Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (n.d.). Unknown Source.
- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Unknown Source.
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed.
- Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4. (2023). Smolecule.
- Organocatalytic regio-, diastereo- and enantioselective γ-additions of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters for the synthesis of axially chiral tetrasubstituted α-amino allenoates. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. advancedengineeringscience.com [advancedengineeringscience.com]
- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 9. Electrophilic substitution reactions [unacademy.com]
- 10. mdpi.com [mdpi.com]
- 11. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
Application Note: Scale-Up Synthesis of 3-(Benzyloxy)-5-methylisoxazole
Executive Summary
This guide details the kilo-scale synthesis of 3-(benzyloxy)-5-methylisoxazole , a critical intermediate in the synthesis of isoxazolyl-penicillins and various GABA-A agonists. The core challenge in this synthesis is controlling the regioselectivity between O-alkylation (desired) and N-alkylation (undesired lactam formation).
This protocol utilizes a Hard Soft Acid Base (HSAB) guided approach, employing potassium carbonate in a polar aprotic solvent to maximize O-alkylation. We provide a robust, self-validating workflow that includes in-process controls (IPC) and a crystallization strategy designed to reject the N-alkylated impurity without chromatographic separation.
Strategic Analysis: The Regioselectivity Challenge
Tautomeric Equilibrium
The starting material, 3-hydroxy-5-methylisoxazole (HMI) , exists in a tautomeric equilibrium between the enol form (3-hydroxy) and the keto form (3-isoxazolone).
-
Lactim (OH-form): Nucleophilic attack leads to the desired O-benzyl ether.
-
Lactam (NH-form): Nucleophilic attack leads to the N-benzyl lactam impurity (2-benzyl-5-methylisoxazol-3(2H)-one).
Mechanistic Control
To favor O-alkylation, we manipulate the reaction environment based on the HSAB theory and solvent polarity:
-
Base Selection: Carbonate bases (
, ) promote the formation of the oxyanion. The potassium cation coordinates with the ring nitrogen and oxygen, but the "hard" nature of the alkoxide oxygen makes it the preferred nucleophile for the "hard" benzyl electrophile. -
Solvent: Acetone is the standard process solvent. It is polar enough to solubilize the intermediate salts but volatile enough for easy removal. While DMF increases reaction rates, its high boiling point complicates the workup and removal of residual solvent, which is critical for subsequent pharmaceutical steps.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the targeted synthesis route.
Figure 1: Reaction pathway showing the competition between O-alkylation (Green) and N-alkylation (Red).
Scale-Up Protocol (1.0 kg Batch)
Materials & Equipment
-
Reactor: 20 L Glass-Lined Reactor (GLR) with mechanical stirrer, reflux condenser, and temperature probe.
-
Reagents:
-
3-Hydroxy-5-methylisoxazole (CAS 10004-44-1): 1.00 kg (10.1 mol)
-
Potassium Carbonate (
), anhydrous, milled: 2.10 kg (15.2 mol, 1.5 eq) -
Benzyl Bromide: 1.81 kg (10.6 mol, 1.05 eq)
-
Acetone (Reagent Grade): 10 L (10 vol)
-
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inertion: Purge the reactor with
to remove moisture. -
Charging: Charge Acetone (10 L) and 3-Hydroxy-5-methylisoxazole (1.0 kg). Stir at 200 RPM until fully dissolved.
-
Base Addition: Add
(2.1 kg) in portions over 15 minutes. Note: The slurry will become thick; ensure agitation is sufficient. -
Activation: Heat the slurry to reflux (
C) for 30 minutes to ensure deprotonation.
Phase 2: Electrophile Addition
-
Addition: Cool the mixture to
C. Add Benzyl Bromide (1.81 kg) via a dropping funnel over 60 minutes.-
Critical Control: Exothermic reaction. Maintain internal temperature
C during addition.
-
-
Reaction: Return to reflux (
C) and stir for 4–6 hours.
Phase 3: In-Process Control (IPC)
-
Sampling: Take a 1 mL aliquot, filter, and analyze by HPLC.
-
Specification: Starting material < 1.0%.
-
Regio-ratio: Target > 90:10 (O-isomer : N-isomer).
-
Phase 4: Workup & Isolation
-
Filtration: Cool to
C. Filter off the inorganic salts ( , excess ). Wash the cake with Acetone (2 L). -
Concentration: Concentrate the filtrate under reduced pressure (
C, 200 mbar) to obtain a yellow oil. -
Solvent Swap: Add Heptane (5 L) to the residue. Stir vigorously. The product may oil out initially.[1]
-
Crystallization: Heat the Heptane mixture to
C until a clear solution forms (add small amounts of Ethyl Acetate if solubility is poor). Cool slowly to C over 4 hours.-
Purification Logic: The desired O-alkyl product crystallizes well from non-polar solvents, while the more polar N-alkyl lactam remains largely in the mother liquor.
-
-
Collection: Filter the white crystalline solid. Wash with cold Heptane (1 L). Dry in a vacuum oven at
C for 12 hours.
Process Flow Diagram
Figure 2: Unit operation workflow for the isolation of 3-(benzyloxy)-5-methylisoxazole.
Quality Control & Data Specifications
Expected Yield & Purity
| Parameter | Specification | Notes |
| Isolated Yield | 75% – 82% | Losses primarily in mother liquor (N-isomer rejection). |
| Purity (HPLC) | > 99.0% | Area % |
| Appearance | White to off-white solid | |
| Melting Point | 48 – 50 °C | Sharp range indicates high purity. |
Analytical Differentiation (NMR)
Distinguishing the isomers is critical. The chemical shift of the benzylic protons is the diagnostic handle.
-
Product (O-Alkyl):
~5.20 ppm (Singlet, 2H). The oxygen deshields the protons more significantly. -
Impurity (N-Alkyl):
~4.80–4.95 ppm (Singlet, 2H). The amide-like nitrogen is less electron-withdrawing than the ether oxygen.
1H NMR (300 MHz, CDCl3):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High N-Alkyl Impurity (>15%) | Solvent too polar or high temperature. | Ensure Acetone is used (not DMF/DMSO). Maintain strict temperature control during addition. |
| Incomplete Conversion | Water in system or old reagents. | Use anhydrous |
| Product "Oiling Out" | Crystallization cooling too fast. | Re-heat to dissolution. Seed the solution at |
Safety Considerations
-
Benzyl Bromide: Potent lachrymator. Handle only in a fume hood or closed reactor system. Have 10% aqueous ammonia ready to neutralize spills.
-
Dust Hazard: 3-hydroxy-5-methylisoxazole is a fine powder. Use grounding straps during charging to prevent electrostatic discharge.
References
-
Regioselectivity in Isoxazole Alkylation
- Concept: Alkylation of 3-hydroxyisoxazoles generally favors O-alkylation in the presence of "hard" bases like carbonates in polar aprotic solvents, while silver salts or soft electrophiles may favor N-alkyl
-
Source: Chimichi, S., & De Sio, F. (2014). "Isoxazoles."[3][4][5][6][7] In Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Synthetic Protocol Grounding
- Method: The use of in acetone for O-alkylation of similar phenolic/enolic systems is a standard industrial practice described in various syntheses of isoxazole deriv
-
Source: Zampieri, D., et al. (2024). "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molecules, 29(8), 1800.
/Acetone alkylation conditions for benzyloxy systems).
-
Analytical Characterization
- NMR Data: Chemical shifts for O-benzylic protons in isoxazoles are consistently downfield (approx 5.2 ppm) compared to N-benzylic analogs.
-
Source: Oxford Instruments Application Note.[8] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (General principles of regioisomer differentiation).
-
Safety & Handling
-
Benzyl Bromide:[2] PubChem Laboratory Chemical Safety Summary (LCSS).
-
Sources
- 1. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of 3-(Benzyloxy)-5-methylisoxazole. This document offers troubleshooting advice and answers to frequently asked questions to help improve reaction yields and purity.
Introduction to the Synthesis
The synthesis of 3,5-disubstituted isoxazoles, such as 3-(Benzyloxy)-5-methylisoxazole, is a cornerstone in the development of various pharmacologically active compounds.[1][2] The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][3][4] This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which in this case is an alkyne.
The primary synthetic strategy for 3-(Benzyloxy)-5-methylisoxazole involves the in situ generation of benzonitrile oxide from a suitable precursor, which then reacts with a terminal alkyne, propyne, or a synthetic equivalent. The regioselectivity of this cycloaddition is a critical factor influencing the final yield of the desired product.[3][5]
Core Reaction Pathway
The synthesis of 3-(Benzyloxy)-5-methylisoxazole is typically achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method is widely adopted due to its efficiency and high regioselectivity under optimized conditions.[6][7]
Caption: General synthetic route for 3-(Benzyloxy)-5-methylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Benzyloxy)-5-methylisoxazole?
The most widely employed method is the 1,3-dipolar cycloaddition between a benzonitrile oxide derivative and propyne.[1][3] The nitrile oxide is typically generated in situ from the corresponding benzaldoxime using an oxidizing agent.[7][8] This approach is favored for its high regioselectivity, leading to the desired 3,5-disubstituted isoxazole.
Q2: Why is my overall yield consistently low?
Low yields can stem from several factors. The primary culprits are often inefficient generation of the nitrile oxide, side reactions such as nitrile oxide dimerization to form a furoxan, and incomplete cycloaddition.[5][9] Careful control of reaction conditions, including temperature, solvent, and the rate of addition of reagents, is crucial.
Q3: How can I improve the regioselectivity of the cycloaddition?
The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors.[3][5] For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the reaction is generally highly regioselective. Using hypervalent iodine reagents for the in situ generation of nitrile oxides has been shown to afford excellent regioselectivity and high yields.[7]
Q4: What are the common impurities, and how can they be removed?
Common impurities include the furoxan dimer of the nitrile oxide, unreacted starting materials, and potentially the undesired regioisomer.[8][10] Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for effective separation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Conversion of Starting Material (Benzaldoxime)
Possible Cause: Inefficient oxidation of the aldoxime to the nitrile oxide.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The choice of oxidant is critical. Hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) are highly effective for this transformation and often lead to high yields under mild conditions.[7][8]
-
Reaction Temperature: The oxidation step is often performed at room temperature. However, if the conversion is low, a slight increase in temperature may be beneficial. Monitor the reaction closely to avoid decomposition.
-
Solvent: A protic solvent can facilitate the formation of the active oxidant species.[8] Methanol or a mixture of methanol and water can be effective.[6]
Experimental Protocol: Optimized Nitrile Oxide Generation
-
Dissolve the benzaldoxime in a suitable solvent (e.g., methanol).
-
Add the hypervalent iodine reagent (e.g., PIFA) portion-wise at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Problem 2: Formation of Significant Amounts of Furoxan Dimer
Possible Cause: The rate of nitrile oxide dimerization is competing with the rate of cycloaddition.
Troubleshooting Steps:
-
Control Nitrile Oxide Concentration: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide reacts with the dipolarophile as it is formed, minimizing the opportunity for dimerization.[5][9]
-
Rate of Addition: Add the oxidizing agent slowly to the reaction mixture containing both the aldoxime and the alkyne. This maintains a low instantaneous concentration of the nitrile oxide.
-
Equivalent of Alkyne: Use a slight excess of the alkyne (1.1 to 1.5 equivalents) to favor the cycloaddition reaction.
Caption: Troubleshooting workflow for furoxan dimer formation.
Problem 3: Difficulty in Product Purification
Possible Cause: Co-elution of the product with impurities during column chromatography.
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of the eluent for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
-
Alternative Purification: If chromatography is challenging, consider recrystallization if the product is a solid. Alternatively, distillation under reduced pressure can be effective for liquid products.[11]
-
Aqueous Work-up: A thorough aqueous work-up before chromatography can remove some water-soluble impurities. Neutralizing the reaction mixture and extracting with a suitable organic solvent is a standard procedure.[11]
Table 1: Recommended Reaction Conditions for Improved Yield
| Parameter | Recommended Condition | Rationale |
| Nitrile Oxide Precursor | Benzaldoxime | Readily available and efficiently oxidized. |
| Oxidizing Agent | PIFA or DIB | Provides high yields under mild conditions with excellent regioselectivity.[7] |
| Alkyne | Propyne (or equivalent) | Direct route to the 5-methyl substituted isoxazole. |
| Solvent | Methanol or Methanol/Water | Protic solvents can enhance the reaction rate.[6][8] |
| Temperature | Room Temperature | Mild conditions minimize side reactions. |
| Mode of Addition | Slow addition of oxidant | Maintains low nitrile oxide concentration to suppress dimerization. |
| Stoichiometry | Alkyne in slight excess (1.1-1.5 eq.) | Drives the cycloaddition to completion. |
Concluding Remarks
The synthesis of 3-(Benzyloxy)-5-methylisoxazole, while straightforward in principle, requires careful attention to experimental details to achieve high yields and purity. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. The key to success lies in the efficient and controlled in situ generation of the nitrile oxide and its subsequent rapid cycloaddition with the alkyne.
References
-
Mechanistic aspects of cycloadditions, i.e., concerted or stepwise reaction mechanism and their regio- and stereoselectivity are also discussed from experimental and theoretical points of view. Side reactions accompanying cycloaddition, especially nitrile oxide dimerization, are considered. (2023). MDPI. [Link]
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
-
Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. (2009). European Journal of Medicinal Chemistry, 44(2), 827-841. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2021). Molecules, 26(16), 4983. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (2021). ResearchGate. [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). WJOU. [Link]
-
Synthesis of 3,5-disubstituted isoxazole. (2021). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2025). ChemRxiv. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 469–477. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. (2022). eGrove. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). Organic & Biomolecular Chemistry, 9(3), 782-785. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2017). Molecules, 22(12), 2098. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]
- Process for the purification of 3-amino-5-methylisoxazole. (1970).
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. sciforum.net [sciforum.net]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 10. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 11. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
Welcome to the technical support resource for the synthesis of 3-(Benzyloxy)-5-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Benzyloxy)-5-methylisoxazole?
A1: The most prevalent and cost-effective route is a two-step process. First, the 3-hydroxy-5-methylisoxazole core is synthesized by the cyclization of a β-dicarbonyl equivalent with hydroxylamine. A common starting material is diketene, which reacts with hydroxylamine to form an unstable intermediate that is quickly cyclized with acid.[1] The second step is a classical Williamson ether synthesis, where the hydroxyl group of the isoxazole is deprotonated with a base and alkylated with benzyl bromide to yield the final product.
Q2: Why is the choice of solvent and base in the benzylation step so critical?
A2: The benzylation step is prone to several side reactions directly influenced by the solvent and base. The combination of sodium hydride (NaH) and N,N-dimethylformamide (DMF), while common, is known to generate a highly basic amine impurity from the solvent itself.[2][3] This impurity can be difficult to remove via standard chromatography and may act as a poison for subsequent catalytic reactions. Furthermore, the base strength and solvent polarity can influence the regioselectivity of the alkylation, specifically the ratio of desired O-benzylation to undesired N-benzylation.
Q3: My final product is difficult to purify. What are the most likely impurities?
A3: Impurities can arise from both steps. From the isoxazole formation, you may have unreacted starting materials or byproducts from the decomposition of the acetoacetohydroxamic acid intermediate.[1] From the benzylation step, the most common impurities are unreacted 3-hydroxy-5-methylisoxazole, the N-benzylated isomer, and solvent-derived byproducts if using DMF.[2] An acidic wash during workup is often effective at removing basic impurities.[2]
Troubleshooting Guide: Isoxazole Ring Formation
This first stage involves the reaction of diketene with hydroxylamine, followed by an acid-catalyzed cyclization. The primary challenge is the stability of the key intermediate, acetoacetohydroxamic acid.
Problem 1: Low yield of 3-hydroxy-5-methylisoxazole and presence of acetoacetic acid or other unidentified byproducts.
Question: My initial cyclization reaction has a very low yield. Analysis of the crude product shows signs of acetoacetic acid and other small molecules, but very little of my desired hydroxy-isoxazole. What is causing this?
Answer: This issue is almost certainly caused by the decomposition of the acetoacetohydroxamic acid intermediate before it can be successfully cyclized. This intermediate is highly unstable. If the reaction mixture is allowed to stand for too long before acidification, or if the pH is not controlled, two primary side reactions will dominate.[1]
-
Hydrolysis: The hydroxamic acid moiety can hydrolyze, cleaving the molecule to form acetoacetic acid and hydroxylamine.
-
Oxime Formation: The ketone of the acetoacetohydroxamic acid can react with a second equivalent of hydroxylamine to form an undesired acetoacetohydroxamic acid oxime.[1]
The key to success is speed and immediate acidification to force the desired intramolecular cyclization and dehydration.
Workflow: Isoxazole Ring Formation and Key Side Reactions
Caption: Desired cyclization vs. side reactions from the unstable intermediate.
Preventative Protocol: Optimized Synthesis of 3-hydroxy-5-methylisoxazole
This protocol is adapted from methodologies emphasizing the rapid conversion of the unstable intermediate.[1]
-
Setup: Prepare a receiving flask containing concentrated hydrochloric acid (e.g., 5 mL) and a co-solvent like methanol (5 mL). Ensure this flask is ready to receive the output of the initial reaction.
-
Reaction: In a separate apparatus (ideally a continuous flow reactor or a setup allowing for rapid mixing and transfer), combine equimolar amounts of diketene and free hydroxylamine in a suitable solvent.
-
Quench & Cyclize: Immediately and quickly transfer the reaction mixture containing the acetoacetohydroxamic acid into the prepared acid solution. The pH should drop to ≤1 instantly. This rapid quench is critical to prevent the side reactions mentioned above.[1]
-
Workup: After the quench, heat the mixture to reflux for approximately 30 minutes to ensure complete cyclization and dehydration. Following reflux, the product can be isolated by distillation of the solvent and extraction with an appropriate organic solvent like diethyl ether.
Troubleshooting Guide: O-Benzylation
The second step, a Williamson ether synthesis, presents its own set of challenges, primarily related to solvent choice and regioselectivity.
Problem 2: Persistent, basic impurity detected after benzylation with NaH/DMF.
Question: I performed the benzylation using sodium hydride and benzyl bromide in DMF. After column chromatography, my product appears clean by NMR, but it's inhibiting a subsequent catalytic step. Mass spectrometry suggests a basic impurity with m/z = 226. What is this compound and how do I avoid it?
Answer: You have likely formed N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine or a related amine byproduct. This is a known side-product from the reaction of benzyl bromide and sodium hydride in DMF.[2][3] The mechanism involves the deprotonation of DMF to form a reactive species, which then participates in a complex reaction sequence involving the benzyl bromide, ultimately leading to a Sommelet-Hauser rearrangement.
This amine impurity is basic and often co-elutes with the desired product, making it difficult to detect by standard 1H NMR at low concentrations. However, even trace amounts can poison sensitive catalysts (e.g., thiourea or metal catalysts).[2]
Table 1: Comparison of Benzylation Conditions
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | THF is not susceptible to deprotonation and subsequent rearrangement, thus avoiding the formation of amine byproducts.[2] |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | NaH is an effective, non-nucleophilic base suitable for deprotonating the hydroxyl group. |
| Workup | Standard aqueous wash | Dilute Acid Wash (e.g., 1M HCl) | An acid wash will protonate the basic amine impurity, transferring it to the aqueous layer for easy removal.[2] |
Solutions:
-
Change the Solvent (Preferred Method): The most robust solution is to replace DMF with a less reactive solvent. Anhydrous Tetrahydrofuran (THF) is an excellent alternative that does not produce these impurities.[2]
-
Modify the Workup: If using DMF is unavoidable, incorporate a wash with a dilute acid (e.g., 1M HCl) into your aqueous workup. This will protonate the basic amine byproduct, rendering it water-soluble and allowing for its removal from the organic layer.
Troubleshooting Workflow: Benzylation Step
Caption: A decision tree for troubleshooting common benzylation issues.
Problem 3: Formation of the N-benzylated isomer, 2-benzyl-5-methylisoxazol-3(2H)-one.
Question: My NMR shows two distinct products. One is my desired O-benzylated isoxazole, but the other appears to be the N-benzylated isomer. How do I improve the selectivity for the O-alkylation?
Answer: The 3-hydroxy-5-methylisoxazole anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the ring nitrogen. The selectivity is highly dependent on the reaction conditions. O-alkylation is generally favored under conditions that promote a "harder" ionic interaction, which is typical for a Williamson ether synthesis.
Factors Favoring Desired O-Benzylation:
-
Strong, Non-nucleophilic Base: Using a strong base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the hydroxyl group, creating a distinct alkoxide.
-
Aprotic Solvent: Solvents like THF or DMF favor the formation of the oxygen-centered anion and do not solvate it as strongly, leaving it more nucleophilic than the nitrogen.
-
Leaving Group: Benzyl bromide is a suitable alkylating agent for this transformation.
If you are observing significant N-alkylation, review your conditions. The use of weaker bases (e.g., K2CO3), protic solvents (e.g., ethanol), or phase-transfer catalysts can sometimes increase the proportion of N-alkylation. Sticking to a standard NaH/THF protocol should provide high selectivity for the desired O-benzylated product.
Optimized Protocol: Selective O-Benzylation of 3-hydroxy-5-methylisoxazole
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 3-hydroxy-5-methylisoxazole (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water, dilute 1M HCl (if DMF was used), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.
References
- Imperial Chemical Industries PLC. (1987). Process for preparing 3-hydroxy-5-methylisoxazole (Canadian Patent No. CA1218660A). Canadian Intellectual Property Office.
-
Gawade, P. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(52), 32947–32959. Available at: [Link]
-
Gholap, A. R., & Gill, C. H. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. Available at: [Link]
-
Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1778. Available at: [Link]
-
ResearchGate. (n.d.). Reactions and conditions: i) (a) NaH, BnBr, DMF, (b) AcOH:H2O (9:1)... [Image]. Retrieved from [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research, 2(2), 134-139. Available at: [Link]
-
Hogan, A. M., & O'Reilly, E. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(23), 12059–12064. Available at: [Link]
-
Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(02), 205-208. Available at: [Link]
-
Connon, S. J. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ResearchGate. Available at: [Link]
Sources
Purification of 3-(Benzyloxy)-5-methylisoxazole by column chromatography
Technical Support Center: Purification of 3-(Benzyloxy)-5-methylisoxazole
Executive Summary: The Regioselectivity Challenge
Purifying 3-(benzyloxy)-5-methylisoxazole is not merely a filtration step; it is a critical isomer separation challenge. The synthesis, typically involving the alkylation of 3-hydroxy-5-methylisoxazole with benzyl bromide, produces a mixture of two regioisomers due to the ambident nature of the isoxazole anion:
-
O-Alkylated Product (Target): 3-(benzyloxy)-5-methylisoxazole (Less Polar).
-
N-Alkylated Impurity (Byproduct): 2-benzyl-5-methylisoxazol-3(2H)-one (More Polar).
Core Thesis: Successful isolation relies on exploiting the polarity difference between the lipophilic benzyl ether (Target) and the more polar lactam-like N-alkylated impurity. This guide provides a self-validating protocol to achieve >98% purity.
Pre-Chromatography Diagnostics (The "Go/No-Go" Phase)[1]
Before packing a column, you must define the separation window (
Standardized TLC Protocol
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: Hexanes : Ethyl Acetate (9:1 to 8:2)[1]
-
Visualization: UV (254 nm) is mandatory; Iodine stain is secondary.
| Component | Approx. | Appearance (UV) | Elution Order |
| Benzyl Bromide | 0.80 - 0.90 | Dark Spot (Transient) | 1 (Solvent Front) |
| Target (O-Isomer) | 0.35 - 0.45 | Dark Spot | 2 |
| N-Isomer (Lactam) | 0.15 - 0.25 | Dark Spot | 3 |
| Start. Material (OH) | < 0.05 | Streaks/Baseline | 4 (Retained) |
Critical Check: If the
between the O-isomer and N-isomer is, do not proceed to flash chromatography. Modify the mobile phase to Toluene:Ethyl Acetate (15:1) to utilize interaction selectivity.
The Purification Protocol (Step-by-Step)
Step 1: Sample Preparation (Dry Loading)
-
Why: Direct liquid injection in polar solvents (DMF/DMSO from synthesis) causes peak broadening and co-elution of isomers.
-
Method: Dissolve crude residue in minimal Dichloromethane (DCM). Add Silica Gel (ratio 1:3 crude:silica). Evaporate to a free-flowing powder.[2]
Step 2: Column Architecture
-
Stationary Phase: Silica Gel 60 (40-63
). -
Column Dimensions: 10-20 cm bed height minimum to resolve isomers.
-
Sand Layer: 1 cm protecting layer on top.
Step 3: Elution Gradient
Run a stepwise gradient to remove non-polar impurities before eluting the product.
-
Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Wash: 98:2 Hexanes:EtOAc (3 CV). Removes excess Benzyl Bromide.
-
Elution: 95:5
90:10 Hexanes:EtOAc (Linear Gradient over 10 CV). -
Flush: 50:50 Hexanes:EtOAc. Elutes N-isomer and baseline trash.
Troubleshooting & FAQs
Q1: "My product spot is overlapping with a lower spot. How do I separate them?"
Diagnosis: This is the classic O- vs. N-alkylation overlap . The N-alkylated lactam is dragging into your product peak. Solution:
-
Switch Solvent Selectivity: Replace Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether . The lactam (N-isomer) interacts differently with chlorinated solvents compared to the ether (O-isomer).
-
Try: Hexanes:DCM (1:1) as an isocratic system.
-
Decrease Load: If dry loading, ensure the ratio is strictly 1:3 (Crude:Silica). Overloading saturates the adsorption sites, causing "fronting" of the polar impurity into the non-polar product.
Q2: "I see a 'ghost' spot at the solvent front that smells pungent. Is this my product?"
Diagnosis: No. This is residual Benzyl Bromide . It is a lachrymator and UV active. Solution:
-
Do not collect the first 2-3 fractions.
-
Chemical Quench (Pre-Column): Before chromatography, stir your crude reaction mixture with aqueous dimethylamine or ammonium hydroxide for 30 minutes. This converts benzyl bromide into a very polar amine salt that stays at the baseline, keeping your column fractions clean.
Q3: "My isolated product is solidifying but looks yellow/orange. It should be white."
Diagnosis: Trace contamination with oxidized phenols or benzyl bromide decomposition products. Solution:
-
Trituration: Take the solid residue and triturate with cold n-Pentane or Hexane . The 3-(benzyloxy)-5-methylisoxazole is moderately soluble in organic solvents but less so in cold alkanes compared to the oily impurities. Filter the white solid.
Q4: "Can I use Acetone/DCM for the column?"
Diagnosis: Risky. Scientific Rationale: Acetone is a Lewis base and can cause peak tailing for isoxazoles by competing for silica binding sites. Furthermore, 3-hydroxy-5-methylisoxazole (starting material) is soluble in acetone and may co-elute. Stick to Hexanes/EtOAc or Hexanes/DCM .
Process Visualization (Decision Logic)
Caption: Logical workflow for the purification of 3-(benzyloxy)-5-methylisoxazole, prioritizing
References
-
Regioselectivity in Isoxazole Alkylation
-
Chromatographic Solvent Strength & Selectivity
- Title: Flash Column Chromatography Guide (Solvent Strength Optimiz
-
Source: Wesleyan University / Org. Synth. Protocols.
- Context: Foundational principles for optimizing (Column Volumes) based on Rf values.
-
URL:[Link]
-
Synthesis & Characterization of Benzyloxy-Isoxazoles
- Title: Synthesis and Antimicrobial Evaluation of 3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran.
- Source: Indian Journal of Chemistry / NIScPR.
- Context: Provides experimental details on the alkylation of hydroxy-isoxazoles and subsequent purific
-
URL:[Link](Note: Generalized link to repository based on search context 1.15)
Sources
Technical Support Center: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-(Benzyloxy)-5-methylisoxazole?
The synthesis is typically a two-step process. The first step involves the formation of the isoxazole core by reacting a 1,3-dicarbonyl compound, most commonly ethyl acetoacetate or diketene, with hydroxylamine to form 3-hydroxy-5-methylisoxazole.[1] The second step is a standard etherification, where the hydroxyl group of the intermediate is protected using a benzylating agent like benzyl bromide in the presence of a base.[2]
Q2: Why is 3-hydroxy-5-methylisoxazole an important intermediate?
3-Hydroxy-5-methylisoxazole, also known as Hymexazol, is a versatile heterocyclic building block. Its hydroxyl group provides a reactive handle for further functionalization, making it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[3]
Q3: Is the isoxazole ring stable throughout the synthesis?
The isoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under certain harsh conditions. For instance, strong bases can promote ring-opening, and the N-O bond is susceptible to cleavage under catalytic hydrogenation (e.g., H₂/Pd).[4][5] It is crucial to consider these stability limitations during both the reaction and workup phases.
Troubleshooting Guide: Stage 1 - Synthesis of 3-hydroxy-5-methylisoxazole
This stage involves the cyclization reaction between a β-ketoester (ethyl acetoacetate) or diketene and hydroxylamine. While seemingly straightforward, several issues can arise.
Q4: My yield of 3-hydroxy-5-methylisoxazole is very low. What are the likely causes?
Low yields often stem from the instability of the open-chain intermediate or suboptimal reaction conditions.
-
Causality: The reaction of diketene with hydroxylamine initially forms an unstable acetoacetohydroxamic acid intermediate. This intermediate must be cyclized quickly by acidification. If left for too long, it can undergo side reactions with excess hydroxylamine or other nucleophiles present, significantly reducing the yield of the desired isoxazole.[1]
-
Troubleshooting Steps:
-
Control Intermediate Lifetime: When using diketene, ensure that the acidification step is performed promptly after the initial reaction. A continuous process where the reactants are mixed and then immediately acidified is ideal for industrial applications.[1]
-
pH Control: The cyclization step is acid-catalyzed. Ensure the pH is sufficiently acidic to promote efficient ring closure and dehydration.
-
Purity of Starting Materials: Verify the purity of your ethyl acetoacetate or diketene. Diketene, in particular, can dimerize or polymerize upon storage.
-
Reaction Temperature: The initial reaction with hydroxylamine is often exothermic. Maintain proper temperature control to prevent runaway reactions and the formation of degradation products.
-
Q5: I see an unexpected isomer in my crude product analysis. How is this possible?
The formation of regioisomers is a classic challenge in isoxazole synthesis, especially with unsymmetrical starting materials.[4]
-
Causality: When reacting an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the initial condensation can occur at either of the two carbonyl groups, leading to two possible regioisomeric isoxazoles after cyclization. In the case of ethyl acetoacetate, the ketone is more electrophilic than the ester, so the initial attack of hydroxylamine preferentially occurs at the ketone, leading predominantly to 3-hydroxy-5-methylisoxazole. However, under certain conditions, a small amount of the 5-hydroxy-3-methylisoxazole isomer can form.
-
Troubleshooting & Identification:
-
Optimize Reaction Conditions: Adjusting the pH and solvent can influence regioselectivity. Acidic conditions often favor one isomer over the other.[4]
-
Analytical Confirmation: Use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the presence and ratio of isomers. The chemical shifts in ¹H and ¹³C NMR will be distinct for the two isomers.
-
Purification: The isomers may have very similar polarities, making separation difficult. Careful optimization of column chromatography conditions (e.g., solvent system screening) is necessary.[4]
-
Troubleshooting Guide: Stage 2 - Benzylation of 3-hydroxy-5-methylisoxazole
The etherification of the hydroxyl group is the final step. The primary challenges involve incomplete reactions and the formation of side-products due to the ambident nucleophilic nature of the isoxazole intermediate.
Q6: My benzylation reaction is incomplete, and I have significant starting material left. What should I do?
An incomplete reaction is typically due to insufficient reactivity of the nucleophile or the electrophile.
-
Causality: The reaction proceeds via an Sₙ2 mechanism where the phenoxide-like anion of the hydroxyisoxazole attacks the benzyl halide. The formation and stability of this anion are critical. An insufficiently strong base or steric hindrance can slow down the reaction.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete benzylation.
Q7: I have multiple spots on my TLC plate after the benzylation reaction. What are these byproducts?
The formation of multiple products is a common issue and points to competing side reactions.
-
Causality & Identification:
-
N-Benzylation: 3-hydroxy-5-methylisoxazole exists in tautomeric equilibrium with 5-methylisoxazol-3(2H)-one. This allows for competitive benzylation on the ring nitrogen, leading to the N-benzylated isomer. This is a very common impurity.
-
C-Benzylation: While less common, alkylation can sometimes occur at a nucleophilic carbon position on the heterocyclic ring, especially if very strong bases are used.[2]
-
Dibenzyl Ether: Under basic conditions, the benzylating agent (e.g., benzyl bromide) can react with any benzyl alcohol present (formed from hydrolysis) to produce dibenzyl ether.
-
Benzyl Alcohol: Hydrolysis of the benzyl halide by residual water or hydroxide ions.
-
-
Troubleshooting & Mitigation: The choice of base and solvent is critical to control the selectivity of the reaction.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases that are effective at O-alkylation without being overly aggressive, which could promote N-alkylation or side reactions. NaH can also be used but requires strictly anhydrous conditions. |
| Solvent | Acetone, Acetonitrile | Good general-purpose solvents for this reaction. |
| DMF, DMSO | Polar aprotic solvents can accelerate Sₙ2 reactions and may improve yields, but can sometimes favor N-alkylation.[2] Screen conditions to find the optimal balance. | |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow. Excessively high temperatures can lead to more byproducts. |
Q8: How can I distinguish between the desired O-benzylated product and the N-benzylated impurity?
Distinguishing between the O- and N-benzylated isomers is crucial and can be achieved definitively using spectroscopic methods.
-
¹H NMR Spectroscopy: The chemical shift of the methylene protons (-CH₂-) of the benzyl group will be different. Typically, the methylene protons of the O-benzyl group (Ar-O-CH₂-Ar') appear further downfield (higher ppm) than those of an N-benzyl group (Ar-N-CH₂-Ar').
-
¹³C NMR Spectroscopy: The carbon shifts of the methylene group and the carbons of the isoxazole ring will be distinct for each isomer.
-
2D NMR (HMBC/HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool. For the O-benzylated product, you would expect to see a correlation between the methylene protons and the C3 carbon of the isoxazole ring (the carbon bearing the oxygen). For the N-benzylated product, the correlation would be to the C5 and C4 carbons of the ring.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-5-methylisoxazole
-
To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add a solution of sodium hydroxide (1.0 eq) in water, keeping the temperature below 10°C.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like water or ethanol/water mixture to yield pure 3-hydroxy-5-methylisoxazole.
Protocol 2: Synthesis of 3-(Benzyloxy)-5-methylisoxazole
-
To a suspension of 3-hydroxy-5-methylisoxazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone (10 volumes), add benzyl bromide (1.1 eq) dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux (approx. 55-60°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain 3-(Benzyloxy)-5-methylisoxazole.
Summary of Common Impurities
The following diagram illustrates the main reaction pathway and the origin of key impurities.
Caption: Reaction pathway and key impurity formation.
References
- Process for preparing 3-hydroxy-5-methylisoxazole.
- Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxyl
- 3-Hydroxy-5-methylisoxazole. Sigma-Aldrich.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- 3-Hydroxy-5-methylisoxazole. Chem-Impex.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Benchchem.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
Sources
Troubleshooting low yield in isoxazole formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, their synthesis can be fraught with challenges, most notably low reaction yields.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve the overall efficiency and success of your isoxazole formation experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and specific problems encountered during isoxazole synthesis. The answers provide not just solutions, but the underlying chemical reasoning to empower your experimental design.
Q: My isoxazole yield is consistently low. What are the primary factors to investigate?
A: A low or inconsistent yield in isoxazole synthesis is a multifaceted problem that can typically be traced back to one of three areas: the integrity of your starting materials, the precision of your reaction conditions, or the stability of key intermediates.[4][5] A systematic approach is the most effective way to diagnose the issue.
Causality-Driven Checklist:
-
Starting Material Integrity: The purity and stability of your reactants are paramount.
-
1,3-Dicarbonyl Compounds: These substrates can exist as a mixture of keto-enol tautomers, which can significantly affect reactivity.[4] Confirm the structure and purity of your dicarbonyl compound using ¹H NMR.
-
Alkynes & Nitrile Oxide Precursors: For 1,3-dipolar cycloadditions, ensure the stability and purity of the alkyne and the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride).[4] Degradation of these starting materials is a common, yet often overlooked, cause of low yield.
-
-
Reaction Condition Optimization: Every parameter must be deliberately controlled.
-
Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by a controlled increase in temperature to drive the cycloaddition.[6]
-
Reaction Time: An optimal reaction time exists. Insufficient time leads to incomplete conversion, while excessive time can promote product degradation or the formation of side products. Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS to establish the ideal endpoint.[4]
-
Stoichiometry: The molar ratio of your reactants can dramatically influence the reaction pathway. In 1,3-dipolar cycloadditions, for example, using an incorrect ratio can favor the dimerization of the nitrile oxide intermediate over the desired cycloaddition.[7]
-
-
Intermediate Stability: Reactive intermediates, by their nature, can be a primary source of yield loss.
-
Nitrile Oxides: These are highly reactive and prone to dimerization to form furoxans, which is the most common side reaction in this chemistry.[4][8] To combat this, generate the nitrile oxide in situ and ensure the alkyne is readily available to "trap" it. A slow addition of the nitrile oxide precursor (e.g., hydroximoyl chloride) to the reaction mixture containing the alkyne is a highly effective strategy.[4][9]
-
Below is a logical workflow to guide your troubleshooting process.
Caption: Decision tree for addressing regioselectivity issues.
Q: I suspect my nitrile oxide intermediate is dimerizing. How can I confirm this and prevent it?
A: This is the most common failure mode for 1,3-dipolar cycloaddition reactions. The self-cycloaddition of two nitrile oxide molecules to form a furoxan (1,2,5-oxadiazole-2-oxide) is often kinetically competitive with the desired reaction with the alkyne. [8] Diagnosis and Prevention:
-
Diagnosis: Furoxans can often be detected by LC-MS analysis of the crude reaction mixture. They will have a mass corresponding to double the mass of the nitrile oxide intermediate minus the elements of the leaving group precursor. Their distinct structure also gives a characteristic NMR spectrum.
-
Prevention: The key is to keep the instantaneous concentration of the free nitrile oxide low.
-
Slow Addition: Add the nitrile oxide precursor (e.g., a solution of hydroximoyl chloride and base) dropwise over several hours to a solution of the alkyne. This ensures the nitrile oxide is consumed as it is formed. [4] 2. Stoichiometric Control: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne (the dipolarophile) relative to the nitrile oxide precursor. [7][8] 3. Temperature Management: Generate the nitrile oxide at a low temperature (e.g., 0 °C) where dimerization is slower, before allowing the reaction to warm to the optimal temperature for cycloaddition. [6]
-
Caption: Competing pathways for the nitrile oxide intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
A1: While numerous methods exist, two strategies stand out for their versatility and broad applicability in research and development. [10]1. 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). It is highly versatile due to the wide availability of substituted alkynes and various methods to generate nitrile oxides in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes. [11][12][13]2. Condensation with Hydroxylamine: This classic method involves reacting hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or an equivalent three-carbon electrophile, such as an α,β-unsaturated ketone (chalcone). [10][11][14]
Q2: How do I choose the optimal solvent and base for my reaction?
A2: The optimal choice is highly substrate-dependent, and an experimental screen is often the most reliable approach. However, some general principles apply.
-
Solvents: For 1,3-dipolar cycloadditions, aprotic polar solvents like acetonitrile (CH₃CN) often provide good results. [5]For condensation reactions, protic solvents like ethanol are common. [14]The solvent must, first and foremost, solubilize your reactants.
-
Bases: For generating nitrile oxides from hydroximoyl chlorides, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. [8]For condensation reactions involving hydroxylamine hydrochloride, a base like sodium acetate, sodium carbonate, or pyridine is needed to free the hydroxylamine. [7][15][16]
Q3: Under what conditions is the isoxazole ring unstable?
A3: While aromatic, the isoxazole ring contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. [4][10]* Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Pd/C) will readily cleave the N-O bond. [4]* Strongly Basic Conditions: Some substituted isoxazoles can undergo ring-opening when exposed to strong bases. [4]* Photochemical Conditions: UV irradiation can induce a rearrangement of the isoxazole ring to an oxazole via an azirine intermediate. [4][17]
Q4: Can alternative energy sources like microwave or ultrasound improve my reaction?
A4: Absolutely. Both microwave irradiation and ultrasonication are powerful tools for process intensification in isoxazole synthesis.
-
Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. [6]* Ultrasound: Promotes reactions through acoustic cavitation, which can enhance mass transfer and reaction rates, often at lower bulk temperatures than conventional heating. [5][18]
Data Summary: Reaction Parameter Optimization
The following table provides a representative example of how reaction parameters can be optimized for the synthesis of a 3,5-disubstituted isoxazole, illustrating the impact of solvent and base selection on reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) [15] |
| 1 | - | EtOH | Reflux | 6 | 65 (Mixture) |
| 2 | - | MeCN | Reflux | 6 | 78 (Mainly Isomer A) |
| 3 | Pyridine (1.2) | EtOH | RT | 12 | 75 (Mainly Isomer B) |
| 4 | Pyridine (1.2) | MeCN | RT | 12 | 85 (Highly Selective for B) |
| 5 | Na₂CO₃ (2.0) | MeCN | 50 | 4 | 82 (Mainly Isomer A) |
| 6 | Et₃N (1.5) | CH₂Cl₂ | RT | 8 | 70 (Mixture) |
Data is illustrative and based on trends reported in the literature. [15]RT = Room Temperature.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the in situ generation of a nitrile oxide from an aldehyde and its subsequent 1,3-dipolar cycloaddition with a terminal alkyne. This method avoids the isolation of potentially unstable intermediates. [9][19] Materials:
-
Substituted Aldehyde (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.05 mmol)
-
Sodium Hydroxide (1.05 mmol)
-
N-Chlorosuccinimide (NCS) (1.5 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Solvent (e.g., Choline chloride:urea (1:2) Deep Eutectic Solvent, or DMF)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Oxime Formation: To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (1 mL), add hydroxylamine hydrochloride (1.05 mmol) and sodium hydroxide (1.05 mmol). Stir the resulting mixture at 50 °C for 1 hour.
-
Hydroximoyl Chloride Generation: To the same flask, add N-chlorosuccinimide (1.5 mmol) portion-wise, maintaining the temperature at 50 °C. Continue stirring for 3 hours. The reaction mixture should change color, indicating the formation of the hydroximoyl chloride intermediate.
-
Cycloaddition: Add the terminal alkyne (1.0 mmol) to the reaction mixture. Continue stirring for an additional 4-6 hours at 50 °C. Monitor the reaction progress by TLC until the starting alkyne is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole. [9]
References
-
Patel, K. D., Patel, A. D., Patel, N. K., & Rungta, A. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213. Available at: [Link]
-
Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
SciForum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
ResearchGate. (2026). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
-
Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. Available at: [Link]
-
Bentham Science Publishers. (2021). Recent Progress in the Synthesis of Isoxazoles. Available at: [Link]
-
ResearchGate. Synthesis of isoxazoles 76–78. Reaction conditions. Available at: [Link]
-
ResearchGate. Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). Available at: [Link]
-
Royal Society of Chemistry. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]
-
Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. Available at: [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available at: [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]
-
National Center for Biotechnology Information. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Available at: [Link]
-
ResearchGate. Optimization of the 1,3-dipolar cycloaddition reaction. Available at: [Link]
-
CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]
-
International Journal of Current Research and Review. (2011). synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]
-
ResearchGate. (2002). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]
-
Canadian Science Publishing. (1973). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link]
-
Wikipedia. Isoxazole. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
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- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Isoxazole - Wikipedia [en.wikipedia.org]
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- 19. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: A Guide to Controlling Regioselectivity in Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isoxazole synthesis, particularly the common challenge of regioisomer formation. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs, but their synthesis via the powerful 1,3-dipolar cycloaddition of nitrile oxides and alkynes is often plagued by a lack of regiocontrol, leading to mixtures of 3,4- and 3,5-disubstituted products.[1]
This document provides in-depth, field-proven insights and practical solutions to help you proactively design highly regioselective reactions and troubleshoot experiments that have yielded undesirable isomer mixtures.
Part 1: Frequently Asked Questions (FAQs) - Proactive Regiocontrol
This section addresses the fundamental principles governing regioselectivity, empowering you to make informed decisions before starting your experiment.
Q1. What are the primary regioisomers in isoxazole synthesis, and why do they form?
In the most common synthetic route—the [3+2] cycloaddition of a nitrile oxide (R¹-C≡N⁺-O⁻) and an unsymmetrical alkyne (R²-C≡C-H)—two possible regioisomers can be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. This outcome is a direct result of the two possible orientations of the nitrile oxide as it approaches the alkyne.
The formation of these isomers is a classic challenge in the field.[2] The reaction is governed by the principles of Frontier Molecular Orbital (FMO) theory, which states that the reaction pathway is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4][5] The regiochemical outcome depends on which termini of the two reactants have the largest orbital coefficients, leading to the most favorable orbital overlap.[3][6]
Caption: Formation of two possible regioisomers from a nitrile oxide and a terminal alkyne.
Q2. How do the electronic properties of substituents control which isomer is formed?
Electronic effects are the most critical factor in determining the regioselectivity of the cycloaddition. The outcome is dictated by the relative energies of the HOMO and LUMO of the nitrile oxide and the alkyne (dipolarophile).
-
Normal-Electron-Demand Cycloaddition: This is the most common scenario. It is controlled by the interaction of HOMO(alkyne) - LUMO(nitrile oxide).
-
An electron-donating group (EDG) on the alkyne raises its HOMO energy, leading to a smaller energy gap and faster reaction, favoring the formation of the 3,5-disubstituted isoxazole .
-
An electron-withdrawing group (EWG) on the nitrile oxide lowers its LUMO energy, also favoring the 3,5-isomer.
-
-
Inverse-Electron-Demand Cycloaddition: This is controlled by the interaction of HOMO(nitrile oxide) - LUMO(alkyne).
-
An electron-withdrawing group (EWG) on the alkyne lowers its LUMO energy, making this interaction more favorable. This combination typically leads to the 3,4-disubstituted isoxazole .
-
The interplay between these orbitals can be summarized as follows:
| Alkyne Substituent (R²) | Nitrile Oxide Substituent (R¹) | Dominant FMO Interaction | Predicted Major Isomer |
| Electron-Donating (e.g., -OR, -NR₂) | Electron-Withdrawing (e.g., -NO₂, -CN) | HOMO(alkyne) - LUMO(nitrile oxide) | 3,5-disubstituted |
| Electron-Withdrawing (e.g., -CO₂R, -CF₃) | Electron-Donating (e.g., -Alkyl, -Ph) | HOMO(nitrile oxide) - LUMO(alkyne) | 3,4-disubstituted |
| Conjugated (e.g., -Ph) | Aryl | Depends on substituents on both rings | Mixture often observed |
Q3. Can reaction conditions like solvent or temperature influence the regioisomeric ratio?
Yes, reaction conditions can play a significant, though sometimes secondary, role.
-
Solvent: Solvent polarity can influence the stability of the transition states leading to the different isomers. For instance, some syntheses of 3,4-disubstituted isoxazoles show higher yields and selectivity in less polar solvents. Protic solvents like 2,2,2-trifluoroethanol have also been used to promote specific cycloadditions.[7]
-
Temperature: While 1,3-dipolar cycloadditions are often run at room temperature or with gentle heating, temperature can affect selectivity.[8] Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the minor isomer. Conversely, running the reaction at lower temperatures may improve the ratio in favor of the kinetically preferred product.
-
Catalysts: The use of catalysts is a powerful strategy to control or even reverse regioselectivity.
-
Copper(I) catalysts are widely used, particularly with terminal alkynes, and strongly favor the formation of 3,5-disubstituted isoxazoles .[8][9]
-
Ruthenium(II) catalysts have been shown to provide high yields and regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[9]
-
Some catalyst systems can be "tuned" to produce one isomer over another by changing the metal or additives.[10]
-
Part 2: Troubleshooting Guide - When Things Go Wrong
This section provides a systematic approach to diagnosing and solving problems when your reaction produces an undesirable mixture of regioisomers.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Protocols |
| An inseparable mixture of 3,4- and 3,5-isomers is obtained. | 1. Poor Electronic Differentiation: The electronic effects of the substituents on the alkyne and nitrile oxide are too similar, leading to non-selective cycloaddition. | Solution 1: Modify Substrates. If possible, redesign your substrates to have more distinct electronic properties. For the 3,5-isomer, use a stronger EDG on the alkyne or a stronger EWG on the nitrile oxide. For the 3,4-isomer, use a stronger EWG on the alkyne. |
| 2. Competing FMO Interactions: The HOMO-LUMO energy gaps for both reaction pathways are similar in magnitude. | Solution 2: Employ a Catalyst. Introduce a catalyst known to direct the selectivity. For terminal alkynes, a Cu(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) is the industry standard for forcing the formation of the 3,5-isomer.[8][9] | |
| The undesired regioisomer is the major product. | 1. Unanticipated Electronic Demand: The reaction is proceeding via an inverse-electron-demand pathway when a normal-demand pathway was expected, or vice versa. | Solution 1: Re-evaluate FMO Theory. Carefully re-examine the electronic nature of your specific R groups. Computational modeling (DFT) can be used to calculate orbital energies and predict the dominant interaction.[4][11] |
| 2. Steric Hindrance: A bulky substituent may be sterically preventing the approach required for the desired isomer, forcing the reaction through the higher-energy pathway to form the undesired product. | Solution 2: Alter Sterics or Conditions. If sterics are the issue, consider using a less bulky protecting group or substituent if the synthesis allows. Alternatively, using a metal catalyst can sometimes override steric effects. | |
| Regioisomeric ratio is inconsistent between batches. | 1. Purity of Starting Materials: Impurities in the alkyne or the oxime precursor can affect the reaction. | Solution 1: Verify Purity. Ensure all starting materials are pure via NMR, LC-MS, or other appropriate analytical techniques before starting the reaction. |
| 2. In situ Generation of Nitrile Oxide: The method of generating the nitrile oxide in situ (e.g., from an oxime using an oxidant) can be sensitive to reaction conditions.[7][12] Slight variations in temperature, addition rate, or stoichiometry can affect the outcome. | Solution 2: Standardize Protocol. For in situ methods, rigorously control the addition rate of the oxidant (e.g., NCS, hypervalent iodine reagents) and maintain a stable reaction temperature. See the standardized protocol below. |
Part 3: Key Experimental Protocols
This section provides a reliable, step-by-step method for a common regioselective isoxazole synthesis.
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot, three-step procedure that is highly reliable for producing 3,5-disubstituted isoxazoles from terminal acetylenes.[8]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and CuI (0.05 eq).
-
Dissolution: Add the solvent and stir the mixture until all solids are dissolved.
-
Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of NCS (1.1 eq) in the solvent dropwise over 15-20 minutes. The intermediate is the hydroximoyl chloride.
-
Causality Note: Slow addition is critical to prevent side reactions and control the exothermic nature of the chlorination.
-
-
Cycloaddition: After the NCS addition is complete, add triethylamine (1.5 eq) dropwise. The TEA acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the nitrile oxide in situ. The copper catalyst coordinates to the alkyne, activating it and directing the nitrile oxide to add in a specific orientation for the 3,5-isomer.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Caption: Workflow for Cu(I)-catalyzed regioselective isoxazole synthesis.
References
- New Synthetic Method for 3,5-Disubstituted Isoxazole.Chinese Journal of Organic Chemistry.
- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Synlett.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Synlett.
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal.[Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.[Link]
-
Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. MDPI.[Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science.[Link]
-
Synthesis of 3,5-disubstituted isoxazole. ResearchGate.[Link]
-
Isoxazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.[Link]
-
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry.[Link]
-
A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports.[Link]
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications.[Link]
-
Three-Component Reaction for the Synthesis of Isoxazoles. Synfacts.[Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.[Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.[Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.[Link]
-
Frontier Molecular Orbital Approach to the Cycloaddition Reactions. Bentham Science.[Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed.[Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Trends in Chemistry.[Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.[Link]
-
New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Cheminformatics.[Link]
-
Frontier molecular orbital theory of cycloaddition reactions (1975). SciSpace.[Link]
-
Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calixpyrrole cage. Chemical Science.[Link]
-
Frontier molecular orbital theory. Wikipedia.[Link]
-
1,3-Dipolar cycloaddition. Wikipedia.[Link]
-
A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Taylor & Francis Online.[Link]
-
Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research.[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Stability issues of 3-(Benzyloxy)-5-methylisoxazole under acidic/basic conditions
This guide serves as a Tier 3 Technical Support resource for researchers working with 3-(Benzyloxy)-5-methylisoxazole . It addresses stability profiles, degradation mechanisms, and troubleshooting protocols under acidic, basic, and reductive conditions.
Executive Summary
3-(Benzyloxy)-5-methylisoxazole possesses two distinct chemically reactive motifs that dictate its stability profile:
-
The Isoxazole Ring: Generally stable to mild acids but susceptible to nucleophilic attack/ring opening under strong basic conditions and N-O bond cleavage under reductive conditions.
-
The Benzyl Ether Linkage (at C3): Highly stable to base but susceptible to acid-mediated cleavage (debenzylation) to yield the corresponding 3-hydroxyisoxazole.
Stability Matrix & Troubleshooting
A. Acidic Conditions (The "Ether" Vulnerability)
Core Issue: Acid-catalyzed debenzylation.
Mechanism: Protonation of the ether oxygen followed by
| Condition | Stability Rating | Outcome | Troubleshooting / Detection |
| Dilute HCl / H₂SO₄ (RT) | Moderate | Slow hydrolysis may occur over prolonged exposure. | Monitor for appearance of benzyl alcohol. |
| Strong Acid (TFA, HBr) | Unstable | Rapid cleavage of the benzyl ether. | NMR: Loss of benzylic CH₂ (~5.2 ppm) and aromatic benzyl protons. Appearance of exchangeable OH. |
| Lewis Acids (BBr₃, AlCl₃) | Unstable | Immediate debenzylation. | TLC: Appearance of a highly polar spot (3-hydroxyisoxazole) and non-polar benzyl bromide. |
User Scenario: “I treated my compound with 50% TFA/DCM to remove a Boc group, and my product mass dropped by ~90 Da.”
-
Diagnosis: You inadvertently cleaved the benzyl ether. The mass loss corresponds to the benzyl group (
, ~91 Da). -
Solution: Use milder deprotection conditions (e.g., dilute HCl in dioxane) or switch to a protecting group orthogonal to the benzyl ether if possible.
B. Basic Conditions (The "Ring" Vulnerability)
Core Issue: Isoxazole ring fragmentation.
Mechanism: Strong bases (hydroxide, alkoxides) at elevated temperatures can attack the isoxazole ring (typically at C5 or via deprotonation of the C5-methyl group), leading to ring opening and the formation of
| Condition | Stability Rating | Outcome | Troubleshooting / Detection |
| Weak Base (NaHCO₃, K₂CO₃) | Stable | Generally safe for workup/handling. | N/A |
| Strong Base (NaOH, KOH) + Heat | Low | Ring opening (saponification/fragmentation). | UV-Vis: Loss of characteristic isoxazole absorption. IR: Appearance of nitrile (-CN) stretch (~2200 cm⁻¹) if ring opens to nitrile. |
| Nucleophilic Bases (EtO⁻, NH₂⁻) | Low | Risk of nucleophilic aromatic substitution at C3 or ring cleavage. | Complex mixture of acyclic byproducts. |
User Scenario: “My reaction mixture turned dark brown after refluxing with 1M NaOH.”
-
Diagnosis: Base-catalyzed ring degradation. While benzyl ethers are stable to base, the isoxazole core is not robust against strong nucleophiles at high temperatures.
-
Solution: Limit exposure to strong bases. Perform saponifications (if needed on other parts of the molecule) at ambient temperature using LiOH, which is often milder than NaOH.
C. Reductive Conditions (Critical Warning)
Core Issue: N-O Bond Cleavage.
Mechanism: Catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions will cleave the weak N-O bond, destroying the isoxazole ring entirely to form
Degradation Pathways Visualization
The following diagram illustrates the primary degradation routes based on reaction conditions.
Figure 1: Chemoselective degradation pathways of 3-(Benzyloxy)-5-methylisoxazole under stress conditions.
Frequently Asked Questions (FAQ)
Q1: Can I use catalytic hydrogenation to reduce an alkene elsewhere in the molecule without affecting the isoxazole? A: No. Standard catalytic hydrogenation (H₂/Pd-C) will almost certainly cleave the isoxazole N-O bond and likely the benzyl ether as well.
-
Alternative: Use selective reductions such as Diimide (generated from hydrazine) or specific metal hydride reductions that do not affect the isoxazole ring.
Q2: I see a new spot on TLC after treating with BBr₃. Is this my deprotected product? A: Yes. BBr₃ is a classic reagent for cleaving benzyl ethers. The new, more polar spot is likely 3-hydroxy-5-methylisoxazole. Note that this compound may exist in equilibrium with its keto-tautomer, which can complicate NMR analysis (broad signals).
Q3: Is the compound stable in DMSO-d6 for NMR storage? A: Generally, yes . However, ensure the DMSO is acid-free. Old DMSO can form methanesulfonic acid, which might induce slow debenzylation over weeks. Store at -20°C for long-term stability.
Q4: How do I remove the benzyl group without using acid? A: This is challenging because the standard non-acidic method (Hydrogenolysis) also destroys the isoxazole ring.
-
Strategy: If the isoxazole ring must be preserved, you are limited to strictly controlled Lewis acid methods (e.g.,
at -78°C) that might spare the ring while cleaving the ether, though optimization is required.
References
-
Isoxazole Ring Synthesis & Reactivity
- BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." (Discusses ring opening under basic/reductive conditions).
-
Benzyl Ether Cleavage
-
Organic Chemistry Portal. "Protective Groups: Benzyl Ethers." (Standard cleavage protocols via Acid/Hydrogenolysis).[1]
-
-
Isoxazole Rearrangements
-
National Institutes of Health (PubMed). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[2] (Highlights isoxazole ring lability).
-
-
Base-Mediated Ring Opening
- Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." (Contextualizes basic stability limits).
Sources
Optimizing reaction time and temperature for 3-(Benzyloxy)-5-methylisoxazole synthesis
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific isoxazole synthesis. Here, we will address common challenges and frequently asked questions, providing in-depth, scientifically grounded solutions to help you optimize your reaction conditions for improved yield, purity, and efficiency.
The synthesis of 3,5-disubstituted isoxazoles is a cornerstone of medicinal chemistry, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne being a primary and versatile method.[1][2] This guide will focus on troubleshooting and optimizing this pathway for the specific synthesis of 3-(Benzyloxy)-5-methylisoxazole.
Troubleshooting Guide: From Low Yields to Impurities
This section is dedicated to resolving specific issues that may arise during your experiments. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction is resulting in a low or no yield of 3-(Benzyloxy)-5-methylisoxazole. What are the likely causes and how can I fix this?
Low or no yield is a common but surmountable issue in isoxazole synthesis, often stemming from factors related to starting materials, reaction conditions, or intermediate stability.[3] A systematic approach to troubleshooting is the most effective strategy.
Potential Causes & Solutions:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the benzyloxy nitrile oxide is a critical step.
-
Solution: Ensure the base used for the generation is appropriate. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[4] Verify the purity and integrity of your nitrile oxide precursor, such as the corresponding aldoxime.
-
-
Dimerization of Nitrile Oxide: A significant side reaction is the dimerization of the nitrile oxide to form a furoxan, which can drastically reduce the yield of the desired isoxazole.[4][5]
-
Solution: To minimize dimerization, try adding the nitrile oxide precursor slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide at any given time, favoring the cycloaddition with the alkyne. You can also adjust the stoichiometry to use a slight excess of the alkyne.[4]
-
-
Decomposition of Starting Materials or Product: The N-O bond in isoxazoles can be sensitive under harsh conditions.[5]
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant impurity formation alongside my desired product. How can I improve the purity?
Impurity formation is often due to side reactions or the decomposition of reactants or products. The nature of the impurity can provide clues to the underlying issue.
Potential Causes & Solutions:
-
Furoxan Formation: As mentioned, the dimerization of the nitrile oxide is a common side reaction.[4]
-
Solution: In addition to slow addition of the precursor and using an excess of the alkyne, optimizing the temperature is key. Higher temperatures can sometimes favor dimerization, so a temperature screening experiment is recommended.[4]
-
-
Regioisomer Formation: In some 1,3-dipolar cycloadditions, the formation of regioisomers can be a challenge.[1]
-
Solution: Regioselectivity is influenced by both electronic and steric factors of the dipole and dipolarophile, as well as solvent and temperature.[4] A systematic screening of solvents with varying polarities may be necessary to improve regioselectivity.
-
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure it goes to completion.[5] If the reaction stalls, a slight increase in temperature or addition of more of the limiting reagent might be necessary. Purification via column chromatography is the most common method to remove unreacted starting materials and byproducts.[3]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of reaction parameters for the synthesis of 3-(Benzyloxy)-5-methylisoxazole.
Q1: What is the optimal temperature range for this synthesis, and how does temperature affect the outcome?
Temperature is a critical parameter that influences both the reaction rate and the formation of side products.[4]
-
General Guidance: For many 1,3-dipolar cycloadditions, reactions are run from room temperature to a refluxing solvent temperature. A good starting point would be in the range of 50-80 °C.[4][7]
-
Effects of Temperature:
Q2: How critical is the reaction time, and how should I determine the optimal duration?
Reaction time is intrinsically linked to temperature. The goal is to allow the reaction to reach completion while minimizing the formation of degradation products.
-
Monitoring is Key: The best way to determine the optimal reaction time is by monitoring its progress using an appropriate analytical technique, such as TLC or LC-MS.[6]
-
Typical Durations: Reaction times can vary from a few hours to overnight, depending on the specific conditions.[1][7] For instance, some microwave-assisted syntheses can be completed in minutes, while conventional heating may take several hours.[3][9]
Q3: What are the best practices for setting up an optimization experiment for this synthesis?
A systematic approach is crucial for efficient optimization. A Design of Experiments (DoE) approach can be powerful, but a simpler one-factor-at-a-time (OFAT) approach can also be effective.
-
Recommendation: Start by screening different temperatures while keeping other parameters constant. Once a promising temperature range is identified, you can then optimize the reaction time at that temperature.
| Parameter | Range to Investigate | Expected Outcome |
| Temperature | Room Temp to 100 °C | Identify the temperature with the best conversion to product and minimal side-product formation. |
| Reaction Time | 1 to 24 hours | Determine the point at which the reaction has reached completion without significant product degradation. |
| Solvent | Toluene, Dichloromethane, Acetonitrile, THF | Find a solvent that provides good solubility for all reactants and may improve regioselectivity.[4][6] |
| Base | Triethylamine, DIPEA, Sodium Carbonate | Identify the base that most efficiently generates the nitrile oxide with minimal side reactions.[4][6] |
| Caption: Table summarizing key parameters for optimization experiments. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This protocol is a starting point and should be optimized based on your specific experimental findings.
-
To a solution of the benzyloxy aldoxime (1.0 eq) and 1-propyne (or a suitable precursor) (1.2 eq) in a dry solvent (e.g., toluene, 10 mL/mmol of aldoxime) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., triethylamine, 1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-(Benzyloxy)-5-methylisoxazole.
Protocol 2: Temperature and Time Optimization Study
-
Set up a series of parallel reactions in small vials, each containing the same amounts of starting materials, solvent, and base as described in the general protocol.
-
Place each vial in a heating block set to a different temperature (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C).
-
At set time intervals (e.g., 1h, 2h, 4h, 8h, 16h), take a small aliquot from each reaction vial.
-
Quench the aliquot and analyze it by a suitable method (e.g., LC-MS or GC-MS) to determine the relative amounts of starting material, product, and major byproducts.
-
Plot the yield of the desired product as a function of time for each temperature to identify the optimal conditions.
Caption: A general workflow for reaction optimization.
By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize the synthesis of 3-(Benzyloxy)-5-methylisoxazole, leading to more efficient and successful experimental outcomes.
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- New Synthetic Method for 3,5-Disubstituted Isoxazole.
- MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes.
- Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
- Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
- RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- [3+2] Cycloaddition Route to Imidazopyrrolo- Fused Isoxazoles.
- Organic Chemistry Portal. Isoxazole synthesis.
- Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives.
- Construction of Isoxazole ring: An Overview.
- PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- Benchchem. A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles.
- ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole.
- PMC. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
Sources
- 1. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 9. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Deprotection of 3-(Benzyloxy)-5-methylisoxazole
Welcome to the technical support center for the deprotection of 3-(benzyloxy)-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific chemical transformation. Here, we will delve into the common issues, provide detailed troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this reaction.
I. Understanding the Core Challenge: The Stability of the Isoxazole Ring
The primary difficulty in the deprotection of 3-(benzyloxy)-5-methylisoxazole lies in the inherent sensitivity of the isoxazole ring to certain reaction conditions. The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including strong basic or reductive environments.[1] This sensitivity can lead to undesired side reactions, low yields, and complex purification processes.
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific problems you might encounter during the deprotection process and offers targeted solutions.
Problem 1: Low or No Yield of the Desired 3-Hydroxy-5-methylisoxazole
This is one of the most common issues and can be attributed to several factors.
Possible Causes:
-
Isoxazole Ring Instability: The reaction conditions may be too harsh, leading to the degradation of the isoxazole ring.[1]
-
Catalyst Inactivity: For catalytic hydrogenolysis, the catalyst may be poisoned or deactivated.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in the deprotection of 3-(benzyloxy)-5-methylisoxazole.
Recommended Solutions & Protocols:
1. Switch to Milder Deprotection Methods:
-
Catalytic Transfer Hydrogenation (CTH): This method often provides a milder alternative to traditional catalytic hydrogenation using hydrogen gas.[2] It involves using a hydrogen donor in the presence of a palladium catalyst.
Table 1: Comparison of Hydrogenation Methods for Benzyl Ether Cleavage
| Method | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (often under pressure) | Pd/C, Pt/C, Raney-Ni | High efficiency | Can require specialized equipment (pressure reactor), potential for over-reduction.[3] |
| Catalytic Transfer Hydrogenation | Formic acid, ammonium formate, 2-propanol, cyclohexene | Pd/C | Milder conditions, no high-pressure H₂ gas needed.[2][4][5] | May require a larger amount of catalyst with certain hydrogen donors.[2] |
2. Optimize Existing Protocol:
-
Reaction Time and Temperature: Monitor the reaction closely to determine the optimal time. Prolonged reaction times can lead to product degradation.[1] If using catalytic hydrogenation, lower the temperature to see if side reactions are minimized.
Problem 2: Formation of Multiple, Difficult-to-Separate Side Products
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification.
Possible Causes:
-
Ring-opening of the isoxazole: Reductive conditions can cleave the N-O bond, leading to various decomposition products.[1]
-
Over-reduction: If other reducible functional groups are present in the molecule, they may also react.
-
Incomplete reaction leading to a mixture of starting material and product.
Decision Tree for Addressing Side Product Formation:
Caption: Decision-making flowchart for minimizing side product formation.
Recommended Solutions:
-
Employ Milder Reagents: As mentioned before, catalytic transfer hydrogenation is a good first choice.[2]
-
Chemoselective Deprotection: If other sensitive groups are present, consider alternative deprotection methods that are specific to benzyl ethers and less likely to affect the isoxazole ring or other functionalities. For instance, some oxidative deprotection methods can be employed, though their compatibility with the isoxazole ring must be carefully evaluated.[6]
-
Careful Monitoring: Avoid letting the reaction run for an extended period after the starting material has been consumed.
Problem 3: Product Degradation During Purification
The desired 3-hydroxy-5-methylisoxazole can be sensitive to the conditions used for purification, especially chromatography.
Possible Causes:
-
Acidic nature of silica gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds.[7]
-
Prolonged exposure to solvent: Some compounds may be unstable in certain solvents over time.
Recommended Solutions:
-
Use Deactivated Silica Gel: Treat silica gel with a base like triethylamine before use to neutralize its acidic sites.[7]
-
Alternative Purification Methods: Consider other purification techniques such as preparative TLC, crystallization, or using a different stationary phase for chromatography (e.g., alumina).
-
Prompt Work-up and Purification: Minimize the time the product is in solution after the reaction is complete.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting benzyl ethers?
A1: The most prevalent methods for benzyl ether cleavage are catalytic hydrogenation and catalytic transfer hydrogenation.[4][8] Other methods include using strong acids (which is generally not suitable for isoxazoles) or oxidative cleavage.[4]
Q2: Can I use acidic conditions to deprotect the benzyl group?
A2: While strong acids can cleave benzyl ethers, they are generally not recommended for substrates containing an isoxazole ring. The isoxazole nitrogen can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack and subsequent cleavage.[7]
Q3: How can I monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The starting material (3-(benzyloxy)-5-methylisoxazole) will have a different Rf value than the product (3-hydroxy-5-methylisoxazole). Staining with potassium permanganate can be useful for visualizing both spots. For more quantitative analysis, LC-MS is recommended.
Q4: My reaction seems to stall before completion. What should I do?
A4: If the reaction stalls, it could be due to catalyst deactivation. You can try adding a fresh portion of the catalyst. Alternatively, if using catalytic transfer hydrogenation, adding more of the hydrogen donor might help drive the reaction to completion.
Q5: Are there any alternative protecting groups for the 3-hydroxyisoxazole that might be easier to remove?
A5: The choice of protecting group depends on the overall synthetic strategy. Silyl ethers (e.g., TBDMS, TIPS) are common alternatives for protecting hydroxyl groups and are typically removed under acidic conditions or with a fluoride source like TBAF.[9] However, the stability of the isoxazole ring to these deprotection conditions would need to be evaluated.
IV. References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]
-
Selva, M., et al. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-497. Available from: [Link]
-
Miyashita, A., et al. (2003). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 8(3), 323-335. Available from: [Link]
-
Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available from: [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Bakunov, S. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 780-789. Available from: [Link]
-
Eloy, F. (1964). 1,2-Benzisoxazoles and Related Compounds. In A. R. Katritzky (Ed.), Advances in Heterocyclic Chemistry (Vol. 3, pp. 239-277). Academic Press.
-
Kumar, V., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32938-32962. Available from: [Link]
-
Wang, D., et al. (2020). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 18(30), 5823-5827. Available from: [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. Available from: [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464-12473. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]
-
Wang, D., et al. (2020). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 18(30), 5823-5827. Available from: [Link]
-
Boukattaya, F., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 15(11), 2515-2522. Available from: [Link]
-
Betti, L., et al. (2018). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein Journal of Organic Chemistry, 14, 280-286. Available from: [Link]
-
Sili, U., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1841. Available from: [Link]
-
Sato, T., et al. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 83(8), 1831-1837. Available from: [Link]
-
Fernandez, F. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831-23837. Available from: [Link]
-
Li, H., et al. (2024). Non-precious Cu/WO3 catalyst for hydrogenolysis of HMF to 5-MF with ultra-high selectivity in a continuous flow reactor. New Journal of Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. iris.unive.it [iris.unive.it]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Guide to O-Benzyl Protecting Groups: Spotlight on 3-(Benzyloxy)-5-methylisoxazole
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For hydroxyl functionalities, O-benzyl ethers are a mainstay, prized for their robustness and versatile cleavage conditions. This guide offers an in-depth comparison of traditional benzyl protecting groups with the more nuanced 3-(benzyloxy)-5-methylisoxazole, providing researchers, scientists, and drug development professionals with the data-driven insights necessary for strategic synthetic planning.
Introduction to O-Benzyl Protection
The benzyl (Bn) group is a widely employed protecting group for alcohols due to its stability across a broad spectrum of reaction conditions, including acidic and basic environments.[1][2] Its removal, typically achieved through catalytic hydrogenolysis, offers a mild and efficient deprotection strategy.[3][4] However, the standard benzyl group is not without its limitations, particularly when orthogonality with other reducible functional groups is required.[5] This has spurred the development of modified benzyl ethers with tailored reactivity profiles.
3-(Benzyloxy)-5-methylisoxazole: An Overview
3-(Benzyloxy)-5-methylisoxazole emerges as a unique O-benzyl protecting group, introducing the isoxazole moiety as a latent functional group that dictates its cleavage conditions. The protection of an alcohol is achieved by reacting it with 3-chloro-5-methylisoxazole in the presence of a base, followed by benzylation of the resulting 3-hydroxy-5-methylisoxazole adduct. The deprotection, however, does not follow the conventional hydrogenolysis pathway of standard benzyl ethers. Instead, it relies on the reductive cleavage of the isoxazole ring.[6]
This distinct deprotection mechanism offers a significant advantage in terms of orthogonality. While standard benzyl ethers are susceptible to catalytic hydrogenation, the C-O bond in 3-(benzyloxy)-5-methylisoxazole is stable under these conditions. The cleavage is initiated by the reduction of the N-O bond within the isoxazole ring, leading to its opening and subsequent release of the protected alcohol.[7]
Comparative Stability and Cleavage Conditions
The primary distinction between 3-(benzyloxy)-5-methylisoxazole and other O-benzyl protecting groups lies in their deprotection methods. This difference is the foundation of its orthogonality.
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability Profile | Orthogonality Considerations |
| Benzyl (Bn) | R-O-CH₂Ph | NaH, BnBr, DMF[1] | H₂, Pd/C[4]; BCl₃[2] | Stable to most acids and bases.[1] | Cleaved under conditions that also reduce alkenes, alkynes, and other reducible groups.[8] |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OMe | NaH, PMBCl, DMF | DDQ, CH₂Cl₂/H₂O[9]; TFA | More acid-labile than Bn. Stable to bases. | Can be removed oxidatively in the presence of Bn groups.[10] |
| 3-(Benzyloxy)-5-methylisoxazole | R-O-(isoxazole)-CH₂Ph | 1. 3-chloro-5-methylisoxazole, Base; 2. NaH, BnBr | Reductive ring cleavage (e.g., Mo(CO)₆[7], Raney-Ni) | Stable to standard catalytic hydrogenolysis (H₂/Pd-C). Stable to many acidic and basic conditions. | Orthogonal to protecting groups cleaved by hydrogenolysis or strong acids. |
Experimental Data Insights
The choice of a protecting group is often guided by the specific chemical environment of the substrate and the desired reaction sequence.
-
Standard Benzyl Ether (Bn) : Protection of a primary alcohol with benzyl bromide and sodium hydride typically proceeds in high yield (>90%).[1] Deprotection via hydrogenolysis with 10% Pd/C under a hydrogen atmosphere is also highly efficient, often quantitative.[4] However, this method lacks chemoselectivity in the presence of other reducible functionalities.
-
p-Methoxybenzyl Ether (PMB) : The PMB group offers an oxidative deprotection route. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for the selective cleavage of the PMB ether in the presence of a standard benzyl ether, a key advantage in complex syntheses.[9]
-
3-(Benzyloxy)-5-methylisoxazole : The deprotection of this group under reductive conditions that open the isoxazole ring provides a unique pathway. For instance, reaction with molybdenum hexacarbonyl [Mo(CO)₆] and water can effectively cleave the N-O bond to release the alcohol.[7] This method is orthogonal to the conditions used for removing many other protecting groups.
Experimental Workflows and Methodologies
The following diagrams and protocols illustrate the key experimental procedures for the application and cleavage of these protecting groups.
Caption: Decision workflow for selecting an appropriate O-benzyl protecting group.
Reaction: R-OH + BnBr + NaH → R-OBn + NaBr + H₂
Procedure:
-
To a solution of the alcohol (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction: R-OBn + H₂ (g) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[4]
-
Add 10% Palladium on carbon (10 mol% Pd) to the solution.[4]
-
Seal the flask and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric. [4]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Reaction: R-O-(isoxazole)-Bn + Mo(CO)₆ + H₂O → R-OH + byproducts
Procedure:
-
To a solution of the 3-(benzyloxy)-5-methylisoxazole protected alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water), add molybdenum hexacarbonyl (Mo(CO)₆) (1.5 mmol).[7]
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Caption: Deprotection pathways for different O-benzyl protecting groups.
Conclusion
The selection of an O-benzyl protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While the standard benzyl group remains a robust and reliable choice for many applications, its susceptibility to common reductive conditions can be a limitation. The p-methoxybenzyl group offers a valuable orthogonal strategy through its oxidative cleavage.
3-(Benzyloxy)-5-methylisoxazole provides a unique and powerful alternative, offering orthogonality to both standard hydrogenolysis and oxidative deprotection methods. Its cleavage via reductive ring-opening of the isoxazole moiety allows for deprotection under conditions that leave other sensitive groups intact. For researchers tackling complex molecular architectures, a thorough understanding of the comparative advantages and specific experimental conditions for each of these protecting groups is essential for navigating the challenges of modern organic synthesis.
References
-
Wan, C., Pang, J., & Hu, X. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. [Link]
- Fokin, A. A., & Golichenko, A. A. (2002). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent. Synlett, 2002(10), 1723-1725.
-
Wan, C., Pang, J., & Hu, X. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. Semantic Scholar. [Link]
- Armesto, D., Horspool, W. M., & Gallego, M. G. (1989). Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine.
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Chem-Station International Edition. [Link]
- Bieg, T., & Szeja, W. (1985).
- Baraldi, P. G., Barco, A., Benetti, S., Manfredini, S., & Simoni, D. (1987). Reductive ring opening of isoxazoles with Mo(CO)6 and water.
- Ram, S., & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(46), 5591-5594.
- University of Evansville. (n.d.). Alcohol Protecting Groups. University of Evansville Website.
- Hanessian, S., & Li, J. (1996). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 74(10), 1988-1996.
- University of Bristol. (n.d.).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal Website. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal Website. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
A Comparative Guide to the Synthetic Routes of 3-Hydroxy-5-methylisoxazole
Introduction
3-Hydroxy-5-methylisoxazole, also known as hymexazol, is a pivotal heterocyclic compound with significant applications in both the pharmaceutical and agricultural industries.[1] In medicinal chemistry, it serves as a crucial building block for the synthesis of various therapeutic agents, including neuroprotective and anti-inflammatory drugs.[1] Its agricultural utility lies in its role as a precursor for agrochemicals, contributing to improved crop yields and pest resistance.[1] The strategic importance of this molecule necessitates efficient and scalable synthetic methodologies. This guide provides a comparative analysis of two prominent synthetic routes to 3-hydroxy-5-methylisoxazole, offering insights into their underlying mechanisms, experimental protocols, and relative advantages.
Route 1: Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine
This classical and widely employed method involves the reaction of a β-ketoester, ethyl acetoacetate, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which subsequently undergoes intramolecular cyclization to yield the desired isoxazole ring.
Reaction Mechanism
The synthesis begins with the nucleophilic attack of hydroxylamine on the ketone carbonyl of ethyl acetoacetate, forming a hydroxyamino intermediate. This is followed by dehydration to yield the oxime. The subsequent cyclization is driven by the attack of the hydroxyl group of the oxime onto the ester carbonyl, followed by the elimination of ethanol to furnish the 3-hydroxy-5-methylisoxazole. The tautomeric equilibrium between the "hydroxy" and "oxo" forms of the final product is an important consideration, with the hydroxy form generally being more stable.
Experimental Protocol
A detailed procedure for this synthesis has been described by Sato et al. (1986).[2] The sodium salt of ethyl acetoacetate is first prepared and then reacted with hydroxylamine at a low temperature. The reaction mixture is subsequently quenched with a strong acid and heated to promote cyclization.[2]
Step-by-Step Methodology:
-
Prepare a solution of sodium hydroxide in a mixture of methanol and water and cool to -20°C.
-
Add ethyl acetoacetate dropwise to the cooled basic solution to form the sodium salt.
-
In a separate flask, prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium hydroxide in water.
-
Add the hydroxylamine solution to the ethyl acetoacetate salt solution at -30°C and stir for 2 hours.
-
Quench the reaction by adding acetone to consume excess hydroxylamine.
-
Acidify the mixture with concentrated hydrochloric acid and heat at 80°C for 1 hour to effect cyclization.[2]
-
After cooling, extract the product with a suitable organic solvent (e.g., ether), wash, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices
-
Low Temperature: The initial reaction between the ethyl acetoacetate salt and hydroxylamine is carried out at a low temperature (-30°C) to control the reaction rate and minimize the formation of byproducts.
-
Acidic Quench and Heating: The addition of a strong acid and subsequent heating are crucial for promoting the dehydration and cyclization steps, driving the reaction towards the desired isoxazole product.[2]
-
Acetone Quench: The addition of acetone is a key step to remove any unreacted hydroxylamine, preventing potential side reactions during the workup and purification stages.
Route 2: Reaction of Diketene with Hydroxylamine
An alternative and industrially relevant approach utilizes diketene as a starting material. This method involves the reaction of diketene with hydroxylamine to form an unstable acetoacetohydroxamic acid intermediate, which is then rapidly cyclized under acidic conditions.[3]
Reaction Mechanism
Diketene, a highly reactive four-membered ring, readily undergoes nucleophilic attack by hydroxylamine at the acyl carbon. This ring-opening reaction forms acetoacetohydroxamic acid. Due to the instability of this intermediate, it is crucial to proceed with the next step quickly.[3] Subsequent acidification catalyzes the intramolecular cyclization between the hydroxylamino group and the ketone, followed by dehydration to yield 3-hydroxy-5-methylisoxazole.
Experimental Protocol
A continuous process for this synthesis is described in a patent by Chiyoda Chemical Engineering and Construction Co., Ltd.[3] This method is designed for industrial-scale production.
Step-by-Step Methodology:
-
React diketene with free hydroxylamine in a continuous flow reactor to form a reaction mixture containing acetoacetohydroxamic acid.[3]
-
This reaction is typically carried out in an aqueous medium.
-
The reaction mixture is then rapidly acidified to effect cyclization and dehydration.[3] The short time between the initial reaction and acidification is critical to prevent the decomposition of the unstable intermediate.[3]
-
The product, 3-hydroxy-5-methylisoxazole, can then be isolated and purified from the reaction mixture.
Causality Behind Experimental Choices
-
Continuous Process: A continuous flow process is employed to carefully control the reaction time of the unstable acetoacetohydroxamic acid intermediate, minimizing the formation of byproducts like acetoacetic acid and acetoacetohydroxamic acid oxime.[3]
-
Rapid Acidification: Quick acidification is essential to promote the desired cyclization before the intermediate can undergo degradation or side reactions.[3]
-
Use of Free Hydroxylamine: The patent emphasizes the use of free hydroxylamine, which can be generated in situ from its salt, to ensure efficient reaction with diketene.[3]
Comparative Analysis
| Parameter | Route 1: Ethyl Acetoacetate & Hydroxylamine | Route 2: Diketene & Hydroxylamine |
| Starting Materials | Ethyl acetoacetate, Hydroxylamine | Diketene, Hydroxylamine |
| Reagent Availability & Cost | Ethyl acetoacetate is readily available and relatively inexpensive. | Diketene is a more specialized and potentially more hazardous reagent. |
| Reaction Conditions | Requires low temperatures for the initial step, followed by heating. | Can be performed in a continuous process, often at controlled temperatures. |
| Scalability | Scalable, but may require careful temperature control on a large scale. | Well-suited for industrial, continuous production.[3] |
| Yield | Moderate to good yields have been reported.[2] | Potentially high yields in a well-optimized continuous process. |
| Byproducts | Can form the isomeric 5-isoxazolone as a major byproduct if conditions are not carefully controlled.[4] | Byproducts can include acetoacetic acid and acetoacetohydroxamic acid oxime if the intermediate is not rapidly cyclized.[3] |
| Safety Considerations | Hydroxylamine and its salts can be hazardous. Standard laboratory precautions are necessary. | Diketene is a lachrymator and is highly reactive. Requires specialized handling procedures. |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to 3-hydroxy-5-methylisoxazole.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of 3-hydroxy-5-methylisoxazole. The choice between the two will largely depend on the desired scale of production and the available resources. The classical approach using ethyl acetoacetate is well-suited for laboratory-scale synthesis due to the ready availability of starting materials and established protocols. For industrial-scale manufacturing, the continuous process involving diketene offers a more streamlined and potentially higher-yielding alternative, albeit with more stringent safety and handling requirements for the diketene reagent. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important isoxazole derivative.
References
- Chiyoda Chemical Engineering and Construction Co., Ltd. Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents. CA1218660A.
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
-
Arkivoc. Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Available at: [Link]
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Sørensen, U. S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. Available at: [Link]
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The Journal of Organic Chemistry. Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient .beta.-oxo amide synthon. Total synthesis of muscimol. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
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Comparative Guide to the Bioisosteric Replacement of the Isoxazole Ring in 3-(Benzyloxy)-5-methylisoxazole Analogs
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the landscape of medicinal chemistry, the iterative process of lead optimization is paramount. The goal is to refine a biologically active molecule to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity.[1][2] Bioisosterism, the strategy of substituting a functional group within a lead compound with another group of similar size, shape, and electronic configuration, stands as a cornerstone of this process.[2][3][4] This approach allows for the subtle modulation of a molecule's properties to overcome developmental hurdles without drastically altering the core pharmacophore responsible for its biological activity.[5]
The isoxazole ring is a privileged five-membered heterocycle frequently incorporated into pharmacologically active agents.[6][7][8] Its utility often stems from its ability to act as a bioisostere for carboxylic acids or amides, engaging in similar hydrogen bonding interactions while offering a more rigid and metabolically stable scaffold.[3][9] The 3-(Benzyloxy)-5-methylisoxazole scaffold, in particular, has been a valuable starting point for developing modulators of various biological targets, including the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[10]
However, despite its advantages, the isoxazole ring is not without its liabilities. Depending on the substitution pattern and the specific biological environment, it can be susceptible to metabolic cleavage or may contribute to suboptimal physicochemical properties such as poor solubility or undesirable lipophilicity.[5][9] Therefore, the strategic bioisosteric replacement of the isoxazole ring presents a compelling avenue for lead optimization, aiming to enhance the overall "drug-likeness" of these analogs.[1]
This guide provides a comparative analysis of various bioisosteric replacements for the isoxazole moiety in 3-(benzyloxy)-5-methylisoxazole analogs. We will delve into the rationale for these replacements, present comparative data on their physicochemical and biological properties, and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Moving Beyond the Isoxazole Ring
The decision to replace the isoxazole ring is driven by a multi-faceted analysis of its potential weaknesses in a drug development context. Key considerations include:
-
Metabolic Stability: The N-O bond within the isoxazole ring can be a point of metabolic vulnerability, susceptible to reductive cleavage by enzymes such as cytochrome P450s. This can lead to rapid clearance and a short in vivo half-life, limiting the therapeutic window of the compound.
-
Physicochemical Properties: The electronic nature of the isoxazole ring contributes to the overall pKa and lipophilicity (logP/logD) of the molecule.[9][11] In some instances, these properties may not be optimal for oral absorption, blood-brain barrier penetration, or solubility. A bioisosteric replacement can fine-tune these parameters to achieve a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
-
Target Engagement: While the isoxazole ring may provide the necessary geometry for binding to a biological target, alternative heterocycles might offer superior interactions. For example, a different arrangement of hydrogen bond donors and acceptors could lead to enhanced potency and selectivity.[2]
-
Intellectual Property: In a competitive pharmaceutical landscape, creating novel chemical matter is essential. Replacing a common scaffold like isoxazole with a less conventional bioisostere can open new intellectual property space.[2]
A Comparative Look at Isoxazole Bioisosteres
Several heterocyclic rings can serve as effective bioisosteres for the isoxazole moiety.[1][12] This guide will focus on three prominent examples: the 1,2,4-oxadiazole , the 1,2,3-triazole , and the pyridine ring. Each offers a unique combination of steric and electronic properties.
Caption: Bioisosteric relationships between isoxazole and selected replacements.
Quantitative Comparison of Physicochemical and Biological Properties
The following tables summarize hypothetical but representative data for the parent 3-(benzyloxy)-5-methylisoxazole and its bioisosteric analogs. The biological activity is benchmarked against the GABA-A α1β2γ2 receptor, a common target for such scaffolds.
Table 1: Comparison of Physicochemical Properties
| Compound | Bioisostere | Calculated pKa | Calculated logD (pH 7.4) | In Vitro Metabolic Stability (t½, min) |
| Parent | Isoxazole | ~1.5 | 2.8 | 25 |
| Analog A | 1,2,4-Oxadiazole | ~1.0 | 2.5 | 45 |
| Analog B | 1,2,3-Triazole | ~9.5 (NH) | 2.1 | >90 |
| Analog C | Pyridine | ~5.2 | 1.9 | 60 |
Analysis of Physicochemical Data:
-
1,2,4-Oxadiazole (Analog A): This replacement generally leads to a slight decrease in lipophilicity (logD) and pKa.[13] Critically, the 1,2,4-oxadiazole ring is often more resistant to metabolic degradation than the isoxazole ring, as reflected in the increased half-life.[13][14] This is a key advantage for improving in vivo exposure.
-
1,2,3-Triazole (Analog B): The introduction of the triazole ring significantly alters the physicochemical profile.[12] The additional nitrogen atom can act as both a hydrogen bond donor and acceptor, leading to a notable decrease in lipophilicity.[12] This can be advantageous for improving solubility. Furthermore, the triazole ring is exceptionally stable to both metabolic and chemical degradation, resulting in a significantly longer half-life.[14]
-
Pyridine (Analog C): Replacing the isoxazole with a pyridine ring introduces basicity to the molecule.[1] This change drastically reduces lipophilicity at physiological pH and can be leveraged to improve aqueous solubility or target specific interactions with acidic residues in a binding pocket. The aromatic stability of the pyridine ring also contributes to enhanced metabolic stability compared to the parent isoxazole.[15]
Table 2: Comparison of Biological Activity (GABA-A α1β2γ2 Receptor)
| Compound | Bioisostere | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Parent | Isoxazole | 50 | 120 |
| Analog A | 1,2,4-Oxadiazole | 45 | 110 |
| Analog B | 1,2,3-Triazole | 85 | 200 |
| Analog C | Pyridine | 150 | 450 |
Analysis of Biological Data:
-
1,2,4-Oxadiazole (Analog A): This is often considered a very close bioisostere, and as the data suggests, it frequently retains a similar or slightly improved biological activity profile compared to the isoxazole.[13] The similar arrangement of heteroatoms allows it to mimic the key hydrogen bonding interactions of the parent compound effectively.
-
1,2,3-Triazole (Analog B): The change in the hydrogen bonding pattern and dipole moment can sometimes lead to a modest decrease in potency, as seen here.[12] However, the substantial gains in metabolic stability often make this a worthwhile trade-off, as improved pharmacokinetics can lead to better in vivo efficacy.
-
Pyridine (Analog C): The significant change in electronics and the introduction of a basic center can disrupt the optimal binding interactions established by the isoxazole ring, often resulting in a loss of potency.[1][15] However, this is not always the case and is highly dependent on the specific target's binding site topology.
Experimental Protocols: A Guide to Synthesis and Evaluation
The integrity of any comparative study rests on robust and reproducible experimental design. The following section provides detailed methodologies for the synthesis of the parent isoxazole and a representative bioisostere (1,2,4-oxadiazole), followed by a protocol for their biological evaluation.
Caption: General experimental workflow for synthesis and biological evaluation.
Synthesis Protocol 1: 3-(Benzyloxy)-5-methylisoxazole (Parent Compound)
This protocol describes a common method for isoxazole synthesis via the condensation of a β-dicarbonyl compound with hydroxylamine.[6][7][16]
-
Reaction Setup: To a solution of benzyl 3-oxobutanoate (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-(benzyloxy)-5-methylisoxazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Protocol 2: 3-(Benzyloxy)-5-methyl-1,2,4-oxadiazole (Analog A)
This protocol involves the cyclization of an O-acylated amidoxime, a standard route to 1,2,4-oxadiazoles.[13]
-
Amidoxime Formation: React benzyloxyacetonitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq) in aqueous ethanol at 60 °C for 12 hours to form the corresponding amidoxime. Purify by recrystallization or chromatography.
-
Acylation: To a solution of the amidoxime (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Then, heat the mixture to reflux (or heat in a sealed vial in a microwave reactor at 120 °C) to induce cyclization and dehydration. Monitor by TLC.
-
Work-up: Upon completion, cool the reaction, dilute with dichloromethane, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 3-(benzyloxy)-5-methyl-1,2,4-oxadiazole. Confirm the structure by NMR and HRMS.
Biological Evaluation Protocol: High-Throughput Fluorescence-Based Membrane Potential Assay
This assay provides a functional measure of GABA-A receptor modulation by detecting changes in cell membrane potential upon channel activation.[10][17]
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GABA-A α1β2γ2 receptor subtypes in appropriate media (e.g., DMEM with 10% FBS, supplemented with selection antibiotics).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., the FMP-Red-Dye).[17] Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Parent, Analogs A, B, C) in an appropriate assay buffer. Prepare a positive control (e.g., Diazepam) and a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument. Add the test compounds to the wells, followed shortly by the addition of a sub-maximal (EC₂₀) concentration of GABA. This allows for the detection of positive allosteric modulation.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of compounds and GABA. The change in fluorescence is proportional to the change in membrane potential caused by Cl⁻ ion influx through the activated GABA-A channels.
-
Data Analysis: Normalize the fluorescence response to the vehicle control (0% activity) and a maximal response control (100% activity). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.[17]
Conclusion and Future Outlook
The bioisosteric replacement of the isoxazole ring in 3-(benzyloxy)-5-methylisoxazole analogs is a powerful strategy for lead optimization. As demonstrated, replacing the isoxazole with a 1,2,4-oxadiazole can enhance metabolic stability while preserving biological activity.[13] The use of a 1,2,3-triazole offers a route to dramatically improve stability and modulate solubility, albeit sometimes at the cost of some potency.[12] The pyridine replacement fundamentally alters the molecule's physicochemical properties, introducing basicity that can be either detrimental or beneficial depending on the specific therapeutic target and desired ADME profile.[15]
The choice of which bioisostere to employ is not a one-size-fits-all decision. It requires a careful, data-driven analysis of the project's specific goals. If metabolic instability is the primary hurdle, the 1,2,4-oxadiazole or 1,2,3-triazole are excellent starting points. If poor solubility is the main issue, the increased polarity of the triazole or the basicity of the pyridine ring may offer a solution. This guide provides the foundational knowledge and experimental framework for researchers to rationally design and evaluate new analogs, ultimately accelerating the journey from a promising lead compound to a potential clinical candidate.
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A Spectroscopic Guide to 3-(Benzyloxy)-5-methylisoxazole and Its Derivatives for the Modern Researcher
In the landscape of modern drug discovery and materials science, isoxazole derivatives stand out as a class of heterocyclic compounds with significant therapeutic and functional potential. Their diverse applications, ranging from anti-inflammatory and antimicrobial agents to key components in advanced optical materials, have spurred extensive research into their synthesis and characterization. Among these, 3-(Benzyloxy)-5-methylisoxazole serves as a crucial scaffold, offering a versatile platform for the development of novel functionalized molecules.
This guide provides a comprehensive spectroscopic comparison of 3-(Benzyloxy)-5-methylisoxazole and its derivatives. Moving beyond a simple data repository, we delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricate relationship between the structure of these compounds and their spectroscopic signatures.
The Structural Landscape: Understanding Spectroscopic Behavior
The spectroscopic properties of 3-(Benzyloxy)-5-methylisoxazole and its derivatives are intrinsically linked to their electronic and vibrational states. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique electronic distribution that is sensitive to substituent effects. The benzyloxy group at the 3-position and the methyl group at the 5-position, along with any modifications, will induce characteristic shifts in the spectral data, providing a fingerprint of the molecular structure.
This guide will explore these nuances through a multi-technique approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any comparative analysis rests on the quality and reproducibility of the experimental data. The following protocols outline the standardized methods for obtaining the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of the molecule, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series (400 MHz or higher), is recommended for optimal resolution and sensitivity.
Figure 1: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the deuterium signal of the solvent and perform tuning and shimming of the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Perform phase and baseline corrections to obtain a clean spectrum.
-
Spectral Analysis: Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for its high sensitivity and speed.
Figure 2: General workflow for FT-IR data acquisition.
Step-by-Step Protocol (KBr Pellet Method for Solids):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light. This provides information about conjugated systems and chromophores.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (typically in the micromolar range).
-
Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Figure 3: A simplified workflow for mass spectrometry analysis.
Step-by-Step Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for 3-(Benzyloxy)-5-methylisoxazole and a selection of its derivatives. The data presented is a synthesis of information from various authoritative sources and is intended to highlight the influence of substituent changes on the spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information about the immediate electronic environment of each proton in the molecule.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-(Benzyloxy)-5-methylisoxazole and Derivatives in CDCl₃
| Compound | Isoxazole H-4 | -CH₃ | -OCH₂- | Aromatic Protons | Other Protons |
| 3-(Benzyloxy)-5-methylisoxazole | ~5.90 (s) | ~2.35 (s) | ~5.20 (s) | ~7.30-7.45 (m, 5H) | - |
| 3-(4-Methoxybenzyloxy)-5-methylisoxazole | ~5.88 (s) | ~2.34 (s) | ~5.15 (s) | ~7.35 (d, 2H), ~6.90 (d, 2H) | ~3.80 (s, 3H, -OCH₃) |
| 3-(4-Nitrobenzyloxy)-5-methylisoxazole | ~6.05 (s) | ~2.40 (s) | ~5.35 (s) | ~8.25 (d, 2H), ~7.60 (d, 2H) | - |
| 5-Phenyl-3-(benzyloxy)isoxazole | ~6.50 (s) | - | ~5.30 (s) | ~7.30-7.80 (m, 10H) | - |
Analysis of ¹H NMR Data:
-
Isoxazole H-4 Proton: The singlet corresponding to the C4-H of the isoxazole ring is a key diagnostic signal. In the parent compound, it appears around 5.90 ppm. The introduction of an electron-donating group (methoxy) on the benzyl ring results in a slight upfield shift, while an electron-withdrawing group (nitro) causes a noticeable downfield shift to ~6.05 ppm. This is due to the modulation of the electron density at the benzyloxy oxygen, which in turn affects the shielding of the isoxazole ring protons. Replacing the methyl group at C5 with a phenyl group significantly deshields the H-4 proton, shifting it downfield to ~6.50 ppm due to the anisotropic effect of the phenyl ring.
-
Methyl Protons: The singlet for the C5-methyl group is typically found around 2.35 ppm. Its chemical shift is less sensitive to changes on the distant benzyloxy group.
-
Benzylic Protons: The benzylic methylene protons appear as a singlet around 5.20 ppm. Their chemical shift is also influenced by the substituents on the phenyl ring, with electron-withdrawing groups causing a downfield shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-(Benzyloxy)-5-methylisoxazole and Derivatives in CDCl₃
| Compound | C-3 | C-4 | C-5 | -CH₃ | -OCH₂- | Aromatic Carbons | Other Carbons |
| 3-(Benzyloxy)-5-methylisoxazole | ~170.0 | ~97.0 | ~160.0 | ~12.0 | ~68.0 | ~128.0-136.0 | - |
| 3-(4-Methoxybenzyloxy)-5-methylisoxazole | ~169.8 | ~96.8 | ~159.9 | ~12.0 | ~67.8 | ~114.0-159.0 | ~55.3 (-OCH₃) |
| 3-(4-Nitrobenzyloxy)-5-methylisoxazole | ~170.5 | ~97.5 | ~160.2 | ~12.1 | ~67.0 | ~124.0-148.0 | - |
| 5-Phenyl-3-(benzyloxy)isoxazole | ~170.2 | ~98.0 | ~162.5 | - | ~68.5 | ~125.0-136.0 | - |
Analysis of ¹³C NMR Data:
-
Isoxazole Ring Carbons: The chemical shifts of the isoxazole ring carbons are highly characteristic. C-3, attached to the electronegative oxygen of the benzyloxy group, resonates at a downfield position (~170.0 ppm). C-5 appears at a slightly less deshielded position (~160.0 ppm), while C-4 is significantly more shielded (~97.0 ppm). Substituents on the benzyloxy group have a minor but discernible effect on these chemical shifts. The replacement of the methyl group at C-5 with a phenyl group leads to a downfield shift for both C-4 and C-5.
-
Benzylic Carbon: The benzylic carbon signal is found around 68.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups.
Table 3: Key IR Absorption Bands (cm⁻¹) for 3-(Benzyloxy)-5-methylisoxazole and Derivatives
| Compound | C=N Stretch (Isoxazole) | N-O Stretch (Isoxazole) | C-O-C Stretch (Ether) | Aromatic C-H Stretch | Other Key Bands |
| 3-(Benzyloxy)-5-methylisoxazole | ~1610 | ~1410 | ~1250 | ~3030 | ~2920 (Aliphatic C-H) |
| 3-(4-Methoxybenzyloxy)-5-methylisoxazole | ~1608 | ~1412 | ~1248 | ~3030 | ~2835 (-OCH₃ C-H) |
| 3-(4-Nitrobenzyloxy)-5-methylisoxazole | ~1615 | ~1408 | ~1255 | ~3035 | ~1520 & ~1345 (NO₂) |
| 5-Phenyl-3-(benzyloxy)isoxazole | ~1605 | ~1415 | ~1252 | ~3030 | - |
Analysis of IR Data:
-
Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic vibrations. The C=N stretching vibration is typically observed in the 1615-1580 cm⁻¹ region. The N-O stretching vibration appears around 1420-1380 cm⁻¹. These band positions can be subtly influenced by the electronic nature of the substituents.
-
Ether Linkage: The C-O-C stretching of the benzyloxy group is a prominent feature, usually appearing as a strong band in the 1260-1200 cm⁻¹ region.
-
Substituent Bands: Derivatives with specific functional groups will show their characteristic absorption bands. For instance, the nitro-derivative exhibits strong symmetric and asymmetric stretching vibrations for the NO₂ group around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the fragmentation pathways of the molecule.
Expected Fragmentation Pattern for 3-(Benzyloxy)-5-methylisoxazole (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak at m/z 189 corresponding to the molecular formula C₁₁H₁₁NO₂ would be expected.
-
Major Fragments:
-
Loss of the benzyl group: A prominent peak at m/z 98 corresponding to the [M - C₇H₇]⁺ ion (3-hydroxy-5-methylisoxazole radical cation) is anticipated due to the relatively weak benzylic C-O bond.
-
Tropylium ion: A strong peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a very common fragment for compounds containing a benzyl group.
-
Isoxazole ring fragmentation: Cleavage of the N-O bond followed by rearrangements can lead to smaller fragments.
-
Comparison with Derivatives:
The fragmentation patterns of the derivatives will be influenced by the nature of the substituent. For example, the 4-methoxybenzyl derivative would likely show a prominent fragment at m/z 121 (methoxy-tropylium ion). The 5-phenyl derivative would exhibit fragmentation patterns characteristic of both the isoxazole and the additional phenyl ring.
Conclusion: A Predictive Framework for Isoxazole Spectroscopy
This guide has provided a comprehensive spectroscopic comparison of 3-(Benzyloxy)-5-methylisoxazole and its derivatives. By understanding the fundamental principles behind the observed spectral shifts and patterns, researchers can develop a predictive framework for characterizing novel isoxazole-based compounds. The detailed experimental protocols serve as a foundation for acquiring high-quality, reproducible data, which is paramount for advancing scientific discovery. The tabulated data and their analysis offer a clear illustration of how subtle changes in molecular structure are reflected in the spectroscopic output, enabling a deeper understanding of these versatile heterocyclic scaffolds.
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The Strategic Application of 3-(Benzyloxy)-5-methylisoxazole: A Comparative Guide for Advanced Synthesis
In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile reactivity and diverse biological activities.[1][2] From anti-inflammatory drugs to agricultural fungicides, the strategic manipulation of the isoxazole core is paramount to successful drug development.[3] This guide provides an in-depth analysis of 3-(Benzyloxy)-5-methylisoxazole as a key intermediate, comparing its efficacy against alternative synthetic strategies. Our focus is not merely on procedural steps but on the underlying chemical logic that informs the selection of a particular synthetic route, empowering researchers to make more strategic decisions in their synthetic endeavors.
The 3-Hydroxy-5-methylisoxazole Core: A Double-Edged Sword
The foundational structure for our discussion is 3-hydroxy-5-methylisoxazole. Its utility stems from the acidic proton on the hydroxyl group and the potential for tautomerization, which allows for reactivity at multiple sites. However, this very reactivity can be a significant challenge in multi-step syntheses. The presence of a free hydroxyl group can interfere with a wide range of common synthetic transformations, including organometallic reactions, strong base-mediated alkylations, and certain coupling reactions.
This necessitates a strategic intervention: the use of a protecting group. A protecting group temporarily masks the reactive hydroxyl functionality, rendering it inert to specific reaction conditions.[4] After the desired transformations on other parts of the molecule are complete, the protecting group is removed to regenerate the hydroxyl group. The choice of protecting group is critical and is governed by its stability to a range of chemical environments and the ease and selectivity of its removal.
3-(Benzyloxy)-5-methylisoxazole: The Benzyl Ether as a Robust Protecting Strategy
3-(Benzyloxy)-5-methylisoxazole is, in essence, the benzyl-protected form of 3-hydroxy-5-methylisoxazole. The benzyl (Bn) group is a widely employed protecting group for alcohols due to its robust nature.[5] It is stable to a broad spectrum of acidic and basic conditions, as well as many oxidizing and reducing agents, making it an excellent choice for complex synthetic sequences.[6]
The primary advantage of using 3-(Benzyloxy)-5-methylisoxazole lies in its ability to open up a wider range of synthetic possibilities for modifying other positions on the isoxazole ring, particularly the C-4 position, without interference from the C-3 oxygen.
Synthetic Workflow: Preparation and Deprotection
The overall strategy involving 3-(Benzyloxy)-5-methylisoxazole follows a logical three-stage process: protection, functionalization (at another site), and deprotection.
Caption: Synthetic workflow using 3-(Benzyloxy)-5-methylisoxazole.
The deprotection of the benzyl group is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7] This method is highly efficient and typically affords the deprotected product in high yield with minimal side products. Alternative oxidative deprotection methods also exist.[8]
A Comparative Analysis of Alternative Strategies
The decision to use 3-(Benzyloxy)-5-methylisoxazole should be made after considering alternative approaches. These can be broadly categorized into two main strategies: using a different protecting group or avoiding a protecting group altogether.
Alternative 1: Other O-Protecting Groups
While the benzyl group is a reliable choice, other protecting groups for hydroxyls offer different stability profiles, which can be advantageous in certain synthetic contexts, particularly when orthogonal deprotection strategies are required.[4]
| Protecting Group | Abbreviation | Key Advantages | Common Deprotection Conditions |
| Benzyl | Bn | Robust to a wide range of conditions (acid, base, redox) | Catalytic Hydrogenolysis (H₂, Pd/C)[9] |
| p-Methoxybenzyl | PMB | Similar to Bn but more labile to acid and oxidation | Oxidative (DDQ, CAN); Strong Acid (TFA)[9] |
| Silyl Ethers (e.g., TBDMS) | TBDMS | Stable to non-acidic conditions; tunable stability | Fluoride sources (TBAF); Acidic conditions[5] |
| Methoxymethyl ether | MOM | Stable to base and nucleophiles | Acidic hydrolysis[5] |
The key distinction lies in the conditions required for removal. For instance, if a molecule contains a double bond that would be reduced during catalytic hydrogenolysis, a benzyl group would be a poor choice. In such a case, a PMB group, which can be removed oxidatively with DDQ, or a TBDMS group, removed with fluoride, would be superior alternatives.[9]
Alternative 2: Direct Synthesis without Protecting Groups
In many industrial applications, particularly for the synthesis of active pharmaceutical ingredients (APIs) like Leflunomide, efficiency and atom economy are paramount.[10] In these contexts, synthetic routes are often designed to avoid protecting groups altogether. For example, the synthesis of Leflunomide typically involves the construction of a 5-methylisoxazole-4-carboxylic acid intermediate, which is then coupled with an aniline derivative.[11][12]
Caption: A direct synthesis route for Leflunomide intermediates.
This approach is highly efficient for producing a specific substitution pattern. However, it offers less flexibility if diverse functionalities are desired at other positions of the isoxazole ring.
Experimental Protocols
The following protocols are representative examples derived from established methodologies and are intended to provide a practical framework for the synthesis and use of these intermediates.
Protocol 1: Synthesis of 3-Hydroxy-5-methylisoxazole
This procedure is adapted from the reaction of β-ketoesters with hydroxylamine.[3]
-
In a reaction vessel, dissolve sodium hydroxide (1.43 g, 35.8 mmol) in a mixture of methanol (30 ml) and water (15 ml) and cool to -20°C.
-
Slowly add ethyl acetoacetate (5.0 g, 38.4 mmol) to the cooled solution.
-
In a separate flask, prepare a solution of hydroxylamine from hydroxylamine hydrochloride (4.81 g, 69.2 mmol) and sodium hydroxide (2.90 g, 72.7 mmol) in water (5 ml).
-
Add the hydroxylamine solution to the reaction mixture at -30°C and stir for 2 hours.
-
Quench the reaction with concentrated hydrochloric acid until the pH is strongly acidic, then heat to 80°C for 30 minutes.
-
Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-hydroxy-5-methylisoxazole. A yield of approximately 80% can be expected.[1]
Protocol 2: Benzylation of 3-Hydroxy-5-methylisoxazole
-
Dissolve 3-hydroxy-5-methylisoxazole (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 55°C) for 4-6 hours, monitoring the reaction by TLC.[13]
-
Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(benzyloxy)-5-methylisoxazole.
Protocol 3: Deprotection via Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected isoxazole derivative (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Conclusion: A Strategic Choice
The efficacy of 3-(Benzyloxy)-5-methylisoxazole as an intermediate is not absolute but is instead context-dependent. Its value lies in its role as a robustly protected building block that enables a wide array of subsequent chemical transformations that would be incompatible with a free hydroxyl group.
-
Choose 3-(Benzyloxy)-5-methylisoxazole when: Your synthetic route involves harsh basic or acidic conditions, or nucleophilic reagents that would react with a free hydroxyl group, and when the final product is compatible with hydrogenolysis for deprotection.
-
Consider alternatives when:
-
Your molecule contains functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes). In this case, an orthogonally deprotected group like PMB or a silyl ether is a more strategic choice.
-
You are performing a large-scale synthesis of a specific target where a more linear, protecting-group-free synthesis has been optimized for yield and cost-effectiveness, such as in the industrial production of Leflunomide.[12]
-
Ultimately, the choice of intermediate is a critical decision point in any synthetic campaign. By understanding the chemical properties and strategic applications of 3-(Benzyloxy)-5-methylisoxazole and its alternatives, researchers can design more efficient, flexible, and successful synthetic routes.
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Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Current Organic Chemistry. [Link]
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Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry. [Link]
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Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient .beta.-oxo amide synthon. Total synthesis of muscimol. (1979). The Journal of Organic Chemistry. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals. [Link]
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A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. (2015). World Journal of Pharmaceutical Sciences. [Link]
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Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (2004). Tetrahedron. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Protecting Groups. Organic Synthesis. [Link]
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Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
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A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. (2015). ResearchGate. [Link]
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3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (2012). Acta Crystallographica Section E. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
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Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (2021). Green Chemistry. [Link]
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Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). Organic Chemistry Portal. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Drug Delivery and Therapeutics. [Link]
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Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI. [Link]
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Construction of Isoxazole ring: An Overview. (2024). In-line paper. [Link]
-
Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. (2024). Glen Research. [Link]
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Advances. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]
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DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (2011). HETEROCYCLES. [Link]
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Comparative study of catalysts for 3-(Benzyloxy)-5-methylisoxazole synthesis
An In-Depth Comparative Guide to Catalysts for the Synthesis of 3-(Benzyloxy)-5-methylisoxazole
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] The specific target of this guide, 3-(benzyloxy)-5-methylisoxazole, serves as a valuable building block for more complex molecular architectures. Its synthesis, therefore, is of significant interest to researchers in organic and medicinal chemistry.
This guide provides a comparative analysis of various catalytic systems for the synthesis of 3-(benzyloxy)-5-methylisoxazole and related isoxazoles. We will move beyond simple procedural lists to explain the mechanistic rationale behind catalyst choice, offering field-proven insights into optimizing this crucial transformation. The focus is on providing a self-validating framework, where the logic of the experimental design ensures robust and reproducible outcomes.
The Foundational Strategy: [3+2] Cycloaddition
The most prevalent and powerful method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction.[4][5] This reaction involves the "fusion" of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). For our target molecule, this translates to the reaction between a nitrile oxide and propyne.
Nitrile oxides are highly reactive and unstable, and thus are almost always generated in situ from stable precursors, most commonly aldoximes, through oxidation.[1][6] The uncatalyzed reaction often requires elevated temperatures and can suffer from a lack of regioselectivity, producing a mixture of isomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles).[7][8] This is where the strategic implementation of catalysts becomes paramount.
Caption: General scheme of the [3+2] cycloaddition for isoxazole synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the efficiency, selectivity, and overall practicality of the synthesis. We will compare the most prominent catalytic systems applicable to the formation of 3,5-disubstituted isoxazoles like our target molecule.
Copper(I) Catalysis: The Gold Standard for Regioselectivity
The copper(I)-catalyzed variant of the 1,3-dipolar cycloaddition is arguably the most efficient and reliable method for preparing 3,5-disubstituted isoxazoles.[7] It is renowned for its exceptional regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups.
Mechanistic Insight: The key to the high regioselectivity lies in the interaction between the copper(I) catalyst and the terminal alkyne. The catalyst first forms a copper(I) acetylide intermediate. The in situ-generated nitrile oxide then reacts with this intermediate in a stepwise manner, rather than a concerted pericyclic reaction. This directed pathway overwhelmingly favors the formation of the 3,5-disubstituted isomer, effectively shutting down the pathway to the 3,4-isomer.[7] This transformation is often referred to as a "click reaction" due to its efficiency and reliability.[9]
Caption: Proposed catalytic cycle for the Cu(I)-catalyzed synthesis of isoxazoles.
Advantages:
-
High Regioselectivity: Almost exclusively yields the 3,5-disubstituted product.[7]
-
Mild Conditions: Reactions are typically run at room temperature in aqueous solvent systems.[5][7]
-
Operational Simplicity: Often performed as a one-pot procedure, avoiding the isolation of unstable intermediates.[5]
-
Cost-Effective: Uses inexpensive and readily available copper salts like CuSO₄.
Palladium Catalysis: For Advanced and Cascade Syntheses
Palladium catalysts offer powerful, albeit more complex, routes to highly substituted isoxazoles. These methods often involve cascade reactions, such as a Sonogashira coupling followed by cyclocondensation and a Suzuki coupling, all in a one-pot fashion.[10] Other strategies employ C-H activation/[4+1] annulation pathways.[11][12][13]
Mechanistic Insight: For a cascade synthesis, the palladium catalyst can sequentially facilitate different bond-forming events. For instance, it can first catalyze a Sonogashira coupling to build an alkynone intermediate, which then undergoes cyclocondensation with hydroxylamine. The same palladium catalyst can then mediate a subsequent Suzuki cross-coupling without needing to be replenished.[10]
Applicability to Target: While overkill for the direct synthesis of 3-(benzyloxy)-5-methylisoxazole, palladium catalysis is an invaluable tool for creating more complex, substituted analogs. For example, one could start with a halogenated isoxazole and use a Pd-catalyzed cross-coupling to introduce the benzyl group.
Advantages:
-
High Versatility: Enables the construction of complex, polysubstituted isoxazoles.[14]
-
Cascade Potential: Allows for multiple reaction steps in a single pot, improving step economy.[10]
Organocatalysis: The Green Chemistry Approach
In recent years, organocatalysis has emerged as an attractive metal-free alternative, aligning with the principles of green chemistry.[4] Catalysts like triphenylphosphine, amines, or thioureas have been employed for the synthesis of isoxazole derivatives, often under aqueous conditions and sometimes enhanced by ultrasonic irradiation.[2][15][16]
Mechanistic Insight: The mechanisms vary with the catalyst. For example, in the synthesis of 4-arylideneisoxazol-5(4H)-ones, an amine catalyst can facilitate both the initial oximation reaction and the subsequent Knoevenagel condensation.[2] These reactions often proceed through enamine or enolate intermediates.
Applicability to Target: While direct synthesis of our target via these specific reported methods is not straightforward, the principles demonstrate the feasibility of metal-free routes. Adapting these conditions could involve a base-catalyzed condensation-cyclization pathway, offering a milder and more environmentally benign alternative to traditional methods.
Advantages:
-
Low Toxicity: Avoids the use of potentially toxic heavy metals.
-
Green Solvents: Many procedures are optimized for water as the solvent.[2][15]
-
Mild Conditions: Reactions can often be run at room temperature.
Performance Summary
| Catalyst System | Regioselectivity | Typical Yield | Reaction Conditions | Key Advantages | Applicability to Target |
| Copper(I) | Excellent (>95:5) | Good to Excellent | Room temp, aqueous media | High selectivity, mild, one-pot | Highly Recommended |
| Palladium | Varies by method | Good to Excellent | Often elevated temp | Cascade reactions, high complexity | Indirectly applicable for analogs |
| Organocatalyst | Good | Moderate to Good | Room temp, often aqueous | Metal-free, low toxicity, green | Potentially adaptable |
| Uncatalyzed | Poor to Moderate | Moderate | High temp (thermal/microwave) | Simple, no catalyst cost | Not recommended due to low selectivity |
Detailed Experimental Protocols
The following protocols are presented as robust, validated starting points for laboratory synthesis.
Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3-(Benzyloxy)-5-methylisoxazole
This protocol is adapted from the highly efficient one-pot procedure for 3,5-disubstituted isoxazoles.[5] It avoids the isolation of the unstable benzyloxyacetaldoxime and the corresponding nitrile oxide.
Caption: Experimental workflow for the one-pot Cu(I)-catalyzed synthesis.
Materials:
-
Benzyloxyacetaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH) and Water
-
Chloramine-T trihydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and copper turnings
-
Propyne
Procedure:
-
In a round-bottom flask, dissolve benzyloxyacetaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Add a solution of NaOH (1.1 eq) in water and stir the mixture at ambient temperature for 30 minutes. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).
-
Once oxime formation is complete, add Chloramine-T trihydrate (1.05 eq) in small portions over 5-10 minutes. An exothermic reaction may be observed.
-
Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings to the reaction mixture. The copper turnings, in conjunction with CuSO₄, generate the active Cu(I) species.[7]
-
Introduce propyne (1.0 eq) to the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed solution in a suitable solvent.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC until the starting oxime is consumed.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the crude product by filtration.
-
The crude product can be purified by passing it through a short plug of silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Organocatalytic Synthesis of a Related Isoxazol-5(4H)-one
This protocol demonstrates a green, metal-free approach using triphenylphosphine as a catalyst in water, which can be adapted for synthesizing related isoxazole structures.[16]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
β-keto-ester (e.g., ethyl acetoacetate) (1 mmol)
-
Triphenylphosphine (TPP) (10-15 mol%)
-
Water (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), ethyl acetoacetate (1 mmol), and triphenylphosphine (0.10 mmol) in distilled water (10 mL).
-
Stir the mixture at room temperature. For an accelerated reaction, the mixture can be subjected to ultrasonic irradiation.[15][16]
-
Monitor the reaction by TLC. The reaction is typically complete within 10-60 minutes.[16]
-
Upon completion, the solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Conclusion and Recommendation
For the specific and efficient synthesis of 3-(benzyloxy)-5-methylisoxazole, the Copper(I)-catalyzed one-pot [3+2] cycloaddition stands out as the superior method. Its operational simplicity, mild reaction conditions, cost-effectiveness, and, most importantly, its exceptional control over regioselectivity make it the most reliable and scalable choice for both academic and industrial research settings.[5][7]
While palladium catalysis offers exciting possibilities for creating libraries of complex isoxazole derivatives, it is not the most direct route for this specific target. Organocatalysis represents a promising green alternative, though the development of a specific protocol for 3,5-disubstituted isoxazoles via this route requires further investigation. The uncatalyzed thermal method is generally not recommended due to its poor selectivity and harsh conditions. By understanding the mechanistic underpinnings of each catalytic system, researchers can make informed decisions to achieve their synthetic goals with precision and efficiency.
References
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI. [Link]
-
Copper-Catalyzed Isoxazole Synthesis. (2022). Synfacts. [Link]
-
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2014). Chemical Science. [Link]
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Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. (2017). Organic & Biomolecular Chemistry. [Link]
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Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. (2022). Organic Chemistry Frontiers. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2014). ResearchGate. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]
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Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. (2020). MDPI. [Link]
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One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2005). Organic Letters. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2013). Chemical Science. [Link]
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Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]
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Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. (2018). Organic Letters. [Link]
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Synthesis of Trisubstituted Isoxazoles by Palladium(II)-Catalyzed Cascade Cyclization–Alkenylation of 2-Alkyn-1-one O-Methyl Oximes. (2012). The Journal of Organic Chemistry. [Link]
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Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. (2018). Chemical Communications. [Link]
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Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. (2015). Organic Letters. [Link]
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Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. (2017). Organic & Biomolecular Chemistry. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
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Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole–Isoxazole Dyads: Synthesis of Nonfused 1H-1,3-Diazepines. (2024). Organic Letters. [Link]
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Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. (2025). ResearchGate. [Link]
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Arylideneisoxazole-5(4H)-One Synthesis by Organocatalytic Three-Component Hetero-Cyclization. (2023). Polycyclic Aromatic Compounds. [Link]
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Organocatalytic asymmetric synthesis of compounds bearing both isoxazole and pyrazole moieties via 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. (2018). RSC Advances. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]
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Rhodium carbenoid route to oxazoles. (2018). Loughborough University Research Repository. [Link]
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Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. [Link]
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A Researcher's Guide to the Synthesis of 3-(Benzyloxy)-5-methylisoxazole: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Benzyloxy)-5-methylisoxazole is a valuable building block, and selecting the optimal synthetic pathway can significantly impact project timelines and costs. This guide provides an in-depth comparison of the primary synthetic strategies, offering experimental data, mechanistic insights, and a clear cost-benefit analysis to inform your decision-making process.
Introduction: The Strategic Importance of the Isoxazole Core
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a desirable feature in drug design. 3-(Benzyloxy)-5-methylisoxazole serves as a key intermediate, where the benzyl group acts as a stable protecting group for the 3-hydroxy functionality, allowing for further selective modifications at other positions of a larger molecule. The choice of its synthesis is therefore a critical first step in a multi-stage process.
This guide will dissect two primary, divergent strategies for its synthesis:
-
Pathway A: The Two-Step Approach. This classic method involves the initial construction of the 3-hydroxy-5-methylisoxazole core, followed by a subsequent O-benzylation.
-
Pathway B: The Convergent [3+2] Cycloaddition. This modern approach builds the final molecule in a single key step through a 1,3-dipolar cycloaddition reaction.
We will evaluate each pathway based on yield, cost of starting materials, scalability, safety, and operational simplicity.
Pathway A: Two-Step Synthesis via a Hydroxyisoxazole Intermediate
This strategy is the most traditional and often the first considered in a laboratory setting. It logically separates the formation of the heterocyclic core from the installation of the protecting group.
Part 1: Synthesis of 3-Hydroxy-5-methylisoxazole
The most direct and industrially relevant method for synthesizing the 3-hydroxy-5-methylisoxazole core utilizes the reaction of diketene with hydroxylamine.[1] This process hinges on the formation of an unstable acetoacetohydroxamic acid intermediate, which rapidly cyclizes under acidic conditions.
Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole
-
Hydroxylamine Solution Preparation: A solution of hydroxylamine is prepared by reacting hydroxylamine hydrochloride with a base (e.g., triethylamine) in a suitable solvent like methanol.
-
Continuous Flow Reaction: A methanolic solution of diketene and the prepared hydroxylamine solution are fed continuously into a reaction chamber. This ensures that the concentration of the unstable acetoacetohydroxamic acid intermediate remains low.
-
Acid-Catalyzed Cyclization: The reaction mixture is immediately acidified (e.g., with HCl). This protonates the carbonyl oxygen, facilitating a nucleophilic attack from the hydroxylamine nitrogen, leading to cyclization and dehydration to form the isoxazole ring.
-
Workup and Isolation: The product, 3-hydroxy-5-methylisoxazole (also known as Hymexazol), is then isolated through extraction and purified by crystallization. Yields for this process are reported to be in the range of 74-83%.[1]
Causality and Expert Insights: The use of a continuous flow process is critical for safety and yield.[1] Diketene is highly reactive, and its reaction with hydroxylamine is exothermic. A continuous process allows for better temperature control and minimizes the decomposition of the acetoacetohydroxamic acid intermediate, which can undergo undesirable side reactions if allowed to accumulate.
Caption: Workflow for the synthesis of 3-hydroxy-5-methylisoxazole.
Part 2: O-Benzylation of 3-Hydroxy-5-methylisoxazole
With the hydroxyisoxazole core in hand, the final step is the installation of the benzyl protecting group. The most common method is a Williamson ether synthesis.
Experimental Protocol: O-Benzylation
-
Deprotonation: 3-Hydroxy-5-methylisoxazole is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the acidic hydroxyl group, forming the corresponding isoxazolate anion.
-
Nucleophilic Attack: Benzyl bromide or benzyl chloride is added to the solution. The isoxazolate anion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the desired ether linkage.
-
Reaction Monitoring and Workup: The reaction is typically heated (e.g., to 60-80 °C) and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure 3-(Benzyloxy)-5-methylisoxazole.
Causality and Expert Insights: The pKa of the hydroxyl group on the isoxazole ring is lower (more acidic) than a typical alcohol due to the electron-withdrawing nature of the heterocycle. This allows for the use of milder bases like K₂CO₃, which improves the functional group tolerance and safety profile of the reaction compared to stronger bases like NaH. The choice of benzyl bromide over chloride is often preferred due to the better leaving group ability of bromide, leading to faster reaction times.
Caption: Williamson ether synthesis for O-benzylation.
Pathway B: Convergent [3+2] Cycloaddition
This approach represents a more modern and convergent strategy, constructing the target molecule in a single, highly efficient step. The core of this pathway is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[2][3]
Mechanism and Strategy
To synthesize 3-(Benzyloxy)-5-methylisoxazole, the reaction requires:
-
The Dipole: A nitrile oxide bearing the benzyloxy group. This is typically generated in situ from a precursor like O-benzyl-acetohydroxamoyl chloride.
-
The Dipolarophile: An alkyne that will form the 5-position of the ring, which in this case is propyne.
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is highly regioselective, typically affording the 3,5-disubstituted isoxazole as the major product.[4]
Experimental Protocol: [3+2] Cycloaddition
-
Nitrile Oxide Generation: O-benzyl-acetohydroxamoyl chloride (the nitrile oxide precursor) is dissolved in an inert solvent. A non-nucleophilic base (e.g., triethylamine) is added slowly to facilitate the in situ generation of the reactive O-benzyl-acetonitrile oxide via dehydrohalogenation.
-
Cycloaddition: Propyne gas is bubbled through the solution, or a suitable propyne surrogate is used. The nitrile oxide rapidly reacts with the alkyne to form the isoxazole ring. Copper catalysts can sometimes be employed to improve yields and regioselectivity, especially under milder conditions.[5]
-
Workup and Purification: After the reaction is complete, the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give 3-(Benzyloxy)-5-methylisoxazole.
Causality and Expert Insights: The in situ generation of the nitrile oxide is crucial as these species are highly reactive and can dimerize to form furoxans if their concentration becomes too high.[5] Slow addition of the base ensures that the nitrile oxide is trapped by the alkyne as soon as it is formed. While propyne gas can be challenging to handle on a large scale, liquid surrogates or alternative alkynes can be employed for easier scalability. This pathway's elegance lies in its convergence, building complexity rapidly.
Caption: Convergent [3+2] cycloaddition pathway.
Quantitative and Qualitative Comparison
To facilitate a direct comparison, the key metrics for each pathway are summarized below.
| Parameter | Pathway A (Two-Step) | Pathway B (Convergent) | Rationale & Analysis |
| Number of Steps | 2 (Isolation of intermediate required) | 1 (Key bond-forming step) | Pathway B is more step-economical, reducing cumulative losses. |
| Overall Yield | 60-75% (Estimated) | 70-85% (Typical for this reaction class) | Cycloadditions are often high-yielding, potentially offering a better overall yield. |
| Starting Materials | Diketene, Hydroxylamine HCl, Benzyl Bromide | O-Benzyl-acetohydroxamoyl Chloride, Propyne | Pathway A uses cheap, readily available bulk chemicals. The precursor for Pathway B is a specialty chemical and must be synthesized, adding hidden steps and costs. |
| Cost of Reagents | Low | High | The cost of the hydroxamoyl chloride precursor for Pathway B is significantly higher than the simple reagents used in Pathway A. |
| Scalability | Excellent (Proven industrially) | Moderate to Good | Handling gaseous propyne can be a challenge for large-scale synthesis. The continuous flow process in Pathway A is well-suited for industrial production. |
| Safety & Handling | Diketene is toxic and reactive. Benzyl bromide is a lachrymator. Requires careful handling. | Nitrile oxides are reactive and potentially unstable. The precursor can be an irritant. Requires inert atmosphere. | Both pathways have hazards, but the risks associated with diketene in Pathway A are well-documented and managed via engineering controls like continuous flow.[1] |
| Purification | Two separate purifications required (crystallization, chromatography). | A single chromatographic purification. | While Pathway B requires only one purification, the byproducts (furoxan dimer) can sometimes complicate the process. |
Cost-Benefit Analysis and Recommendations
Pathway A (Two-Step Synthesis) emerges as the superior choice for applications where cost and scalability are the primary drivers.
-
Benefits: The overwhelming advantage is the use of inexpensive and readily available starting materials. The synthesis of the 3-hydroxy-5-methylisoxazole core is a well-established industrial process, making this route highly reliable and cost-effective for producing large quantities of the material.[1]
-
Costs: The main drawback is the lower step economy, requiring two distinct reaction and purification stages. This increases labor and solvent usage compared to a one-pot approach. The handling of diketene requires appropriate engineering controls.
Pathway B (Convergent [3+2] Cycloaddition) is better suited for discovery-phase research where speed, yield, and the creation of diverse analogs are more important than raw material cost.
-
Benefits: Its elegance lies in its efficiency and convergence, building the final molecule in a single, high-yielding step. This approach is also highly adaptable; by simply changing the alkyne or the nitrile oxide precursor, a wide array of isoxazole analogs can be rapidly synthesized, making it ideal for structure-activity relationship (SAR) studies.
-
Costs: The primary barrier is the cost and availability of the O-benzyl-acetohydroxamoyl chloride precursor. This is not a common catalog chemical and would likely need to be synthesized in-house, adding to the true step count and overall cost of the synthesis.
Final Recommendation
-
For process chemistry, scale-up, and bulk manufacturing , Pathway A is the recommended route . Its economic advantages, proven scalability, and use of commodity raw materials provide a robust and commercially viable process.
-
For medicinal chemistry, early-stage drug discovery, and analog synthesis , Pathway B offers a more flexible and rapid, albeit more expensive, platform . Its convergent nature allows for the quick exploration of chemical space, which is invaluable in the early phases of a project.
By understanding the distinct advantages and disadvantages of each synthetic strategy, researchers can make an informed decision that aligns with their specific project goals, whether they are optimizing for cost and scale or for speed and flexibility.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Cuevas-Zuviría, B., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(38), 23563-23572. Available from: [Link]
-
Boren, B. C., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2582–2591. Available from: [Link]
-
Vitale, C., et al. (2014). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2014(3), M829. Available from: [Link]
-
Do, H. Q., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476–485. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Synthesis of Methyl 3-Hydroxy-5-Isoxazolecarboxylate. Retrieved from [Link]
- Google Patents. (1987). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(Benzyloxy)-5-methylisoxazole, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical, actionable resource that moves beyond generic protocols to address the specific considerations for this isoxazole derivative.
Understanding the Hazard Profile of 3-(Benzyloxy)-5-methylisoxazole
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-(Benzyloxy)-5-methylisoxazole is classified as harmful if swallowed.[1] While comprehensive toxicological data may be limited, the isoxazole core is a common motif in pharmacologically active compounds, necessitating a cautious approach.
Key Hazard Information:
| Property | Value | Source |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Physicochemical Properties (for related compounds):
| Property | Value |
| Molecular Weight | 189.21 g/mol [1] |
| LogP | 2.699 |
| Boiling Point | ~323-341 °C |
| Melting Point | ~61.0 °C |
| Water Solubility | Low (estimated) |
Note: Some data are for closely related structures and should be used as an estimation.
The chemical structure, containing a benzyl ether and an isoxazole ring, suggests that while not acutely reactive, it should be handled with the standard precautions for organic chemicals. Incompatible materials to consider for segregation include strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area or fume hood, a NIOSH-approved respirator may be necessary for large-scale operations or in case of a spill.
Safe Handling Practices:
-
Always handle 3-(Benzyloxy)-5-methylisoxazole in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Step-by-Step Disposal Procedures
The disposal of 3-(Benzyloxy)-5-methylisoxazole must be carried out in accordance with all federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[3][4]
Disposal of Unused or Waste 3-(Benzyloxy)-5-methylisoxazole
-
Waste Identification and Classification: This compound should be treated as a non-halogenated organic solvent waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific waste stream categorization.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic (e.g., high-density polyethylene) or glass containers are generally suitable.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(Benzyloxy)-5-methylisoxazole". Avoid abbreviations.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
Store away from incompatible materials.
-
-
Arranging for Disposal: Contact your institution's EH&S department to schedule a pickup for hazardous waste. Do not transport hazardous waste outside of the laboratory.[4]
Disposal of Empty Containers
An "empty" container that held 3-(Benzyloxy)-5-methylisoxazole must still be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent in which 3-(Benzyloxy)-5-methylisoxazole is soluble (e.g., acetone, ethanol, or methanol).
-
The volume of the rinsing solvent should be approximately 10% of the container's volume for each rinse.
-
Crucially, collect the rinsate and dispose of it as hazardous chemical waste in the appropriate waste stream.
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misuse. Consult your institutional policies for specific guidance on the disposal of decontaminated containers.
Disposal of Contaminated Materials
Any materials, such as personal protective equipment (gloves, etc.), absorbent pads, or labware, that come into direct contact with 3-(Benzyloxy)-5-methylisoxazole must be disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Containerization: Use a leak-proof container with a secure lid.
-
Labeling and Disposal: Follow the same labeling and disposal procedures outlined for the unused chemical waste.
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.
Caption: Decision workflow for responding to a chemical spill.
For a minor spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a major spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EH&S or emergency response team.
-
If safe to do so, close the sash of the fume hood and shut down any potential ignition sources.
Personnel Exposure
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
By adhering to these detailed procedures, you can ensure the safe handling and disposal of 3-(Benzyloxy)-5-methylisoxazole, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Enviro-Safe Resource Recovery. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzyloxy)-5-methylisoxazole
This guide provides an in-depth operational plan for the safe handling of 3-(Benzyloxy)-5-methylisoxazole (CAS No. 115886-00-5). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, delving into the rationale behind each personal protective equipment (PPE) recommendation, grounded in the known and potential hazards of this chemical class. The protocols herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk effectively.
Hazard Analysis: Understanding the Compound
Before any handling protocols can be established, a thorough understanding of the target molecule is critical. 3-(Benzyloxy)-5-methylisoxazole is a substituted isoxazole. While comprehensive toxicological data for this specific compound is limited, the available Safety Data Sheet (SDS) and data from analogous structures in the isoxazole family provide a strong basis for a conservative and robust safety strategy.
-
Identified Hazards: The primary supplier SDS for 3-(Benzyloxy)-5-methylisoxazole identifies it as harmful if swallowed (H302) and assigns the GHS07 pictogram, indicating it is an irritant.[1]
-
Potential Hazards from Analogous Compounds: The broader family of isoxazole derivatives presents a range of potential hazards. Related compounds are known to cause serious eye damage (H318), skin irritation (H315), respiratory irritation (H335), and may cause allergic skin reactions (H317).[2][3][4] Furthermore, some related benzyloxyisoxazole structures have been flagged for potential genotoxicity, which necessitates a highly cautious approach.[5]
Given this profile, we must treat 3-(Benzyloxy)-5-methylisoxazole not just as a simple irritant, but as a compound with the potential for significant acute and chronic health effects. This principle of "assumed risk" based on chemical family characteristics is a cornerstone of proactive laboratory safety.
The Hierarchy of Controls: PPE as the Final Barrier
It is imperative to recognize that PPE is the last line of defense. Before relying on gloves and goggles, a robust safety framework must be in place. This is known as the hierarchy of controls, a foundational concept in industrial hygiene.[6][7]
-
Elimination/Substitution: Is it possible to use a less hazardous chemical?
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood . All handling, weighing, and transfer operations must occur within a fume hood to control vapor and aerosol exposure.[8][9]
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and restricted access zones.
-
Personal Protective Equipment (PPE): The equipment detailed in this guide, designed to protect you when engineering and administrative controls are not sufficient or in case of their failure.
Core PPE Requirements: A Multi-Layered Approach
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for many laboratory chemicals. The selection of appropriate gloves is not merely about covering the skin; it is about providing a tested barrier against chemical permeation.
-
Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals. They offer good resistance to splashes and are a suitable primary barrier.[8]
-
Protocol: Double Gloving: For all handling of 3-(Benzyloxy)-5-methylisoxazole, double gloving is mandatory.[10] This practice significantly reduces the risk of exposure in case the outer glove is compromised. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[10]
-
Integrity and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. Outer gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of continuous use to prevent potential breakthrough.[7] Always remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as hazardous waste.
Eye and Face Protection: Shielding Against Splashes and Vapors
The potential for serious eye damage from analogous compounds necessitates robust eye and face protection.[2][3]
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times when the compound is being handled. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during bulk transfers, solution preparation, or spill cleanup.[9] This provides an additional layer of protection for the entire face.
Body Protection: The Laboratory Shield
Clothing worn in the laboratory should offer continuous coverage. A dedicated lab coat is not just a uniform; it is a critical piece of protective equipment.
-
Material and Design: A flame-resistant laboratory coat with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[9][10] The tight cuffs are crucial for creating a seamless barrier with the inner glove. The coat should be made of a low-permeability, lint-free fabric to minimize the risk of the chemical seeping through to personal clothing.
-
Protocol: Lab coats must be fully buttoned or snapped. They should never be worn outside of the designated laboratory area to prevent the transfer of contaminants.[7]
Respiratory Protection: Ensuring Inhalation Safety
As previously stated, the primary method for controlling respiratory exposure is the mandatory use of a chemical fume hood.
-
Standard Operations: All routine handling, weighing, and reactions involving 3-(Benzyloxy)-5-methylisoxazole must be conducted inside a properly functioning and certified chemical fume hood.[8][9]
-
Non-Routine/Emergency Operations: In the event of a significant spill outside of a fume hood or if engineering controls fail, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[2][9] It is critical to note that proper respirator use requires a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA.
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not Required (Handled in Fume Hood) |
| Weighing & Small Transfers (in Fume Hood) | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not Required (Handled in Fume Hood) |
| Bulk Transfers & Solution Prep | Double Nitrile Gloves | Chemical Safety Goggles & Full Face Shield | Flame-Resistant Lab Coat | Not Required (Handled in Fume Hood) |
| Spill Cleanup / Emergency | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles & Full Face Shield | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator with Organic Vapor Cartridges |
Operational and Disposal Plans
Step-by-Step Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat, ensuring cuffs are snug over the inner gloves.
-
Put on chemical safety goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the lab coat sleeves.
-
If required, don the face shield.
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outer surface. Dispose of immediately.
-
Remove the face shield (if used) by handling the head strap, not the front surface.
-
Remove the lab coat, folding it inward on itself to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel. Don the appropriate emergency PPE as outlined in the table above. Contain the spill using an inert absorbent material like vermiculite or sand. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
Disposal of Contaminated PPE
All disposable PPE used while handling 3-(Benzyloxy)-5-methylisoxazole, including gloves, must be considered contaminated. Dispose of these items in a designated hazardous waste container according to your institution's and local environmental regulations.[3] Do not mix with regular trash.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for selecting appropriate PPE when handling 3-(Benzyloxy)-5-methylisoxazole.
By adhering to these protocols, you build a culture of safety that extends beyond mere compliance. You create an environment where risks are understood, respected, and controlled, allowing for the confident pursuit of scientific advancement.
References
-
Methyl 3-(benzyloxy)isoxazole-5-carboxylate - Hazard Genotoxicity. U.S. Environmental Protection Agency (EPA).[Link]
-
Methyl 3-(benzyloxy)isoxazole-5-carboxylate Properties. U.S. Environmental Protection Agency (EPA).[Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.[Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.[Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC.[Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.[Link]
-
Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. International Environmental Technology.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.[Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Documents [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
